molecular formula C17H17NO B1293301 3-(Azetidinomethyl) benzophenone CAS No. 898771-16-9

3-(Azetidinomethyl) benzophenone

Cat. No.: B1293301
CAS No.: 898771-16-9
M. Wt: 251.32 g/mol
InChI Key: ZEBXYFDLWPDUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidinomethyl) Benzophenone is a synthetic organic compound that serves as a valuable chemical building block in medicinal chemistry and antimicrobial research. This hybrid scaffold combines a benzophenone core with an azetidinomethyl moiety, a structure recognized for its potential in creating novel pharmacologically active agents . Researchers utilize this and related compounds primarily in the design and synthesis of new azetidinone derivatives, which are four-membered heterocyclic amides commonly known as β-lactams . These novel hybrids are of significant interest in the search for solutions to antimicrobial resistance (AMR), a top global public health threat . Preliminary in vitro and in silico studies on closely related benzophenone-fused azetidinone compounds have demonstrated promising antimicrobial and antifungal activities against a range of bacterial and fungal strains . The mechanism of action for these synthetic analogues is believed to involve the inhibition of key microbial enzymes; they may act as inhibitors of transpeptidases in bacteria, similar to classic β-lactam antibiotics, and also show potential to inhibit fungal enzymes like CYP51, disrupting ergosterol biosynthesis in fungal cell membranes . This product is intended for research purposes as a key intermediate in multistep organic synthesis . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h1-4,6-9,12H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBXYFDLWPDUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643235
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-16-9
Record name Methanone, [3-(1-azetidinylmethyl)phenyl]phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Structural Elucidation of 3-(Azetidinomethyl) benzophenone

[1][2]

Executive Summary

This guide details the robust synthesis and structural characterization of 3-(Azetidinomethyl) benzophenone (CAS 898771-16-9).[1] This compound represents a critical scaffold in medicinal chemistry, combining the privileged benzophenone pharmacophore with an azetidine ring—a four-membered nitrogen heterocycle increasingly utilized as a bioisostere for piperidine or pyrrolidine to modulate lipophilicity (

2

The protocol described herein prioritizes scalability and reproducibility , utilizing a convergent synthetic route via nucleophilic substitution (

23

Retrosynthetic Analysis & Strategy

To design a self-validating synthetic route, we employ a disconnection approach centered on the benzylic carbon-nitrogen bond.[1]

Strategic Logic:

  • Disconnection: The C-N bond is the most logical disconnection point, separating the molecule into a nucleophile (Azetidine) and an electrophile (3-halomethyl benzophenone).[2]

  • Precursor Selection: 3-(Bromomethyl)benzophenone is selected as the electrophile due to the superior leaving group ability of bromide compared to chloride, ensuring milder reaction conditions that preserve the strained azetidine ring.[2]

  • Starting Material: The brominated precursor is accessible via radical bromination of commercially available 3-methylbenzophenone.[3]

RetrosynthesisTargetTarget: 3-(Azetidinomethyl) benzophenoneDisconnectDisconnection: C-N BondTarget->DisconnectAzetidineNucleophile:AzetidineDisconnect->AzetidineElectrophileElectrophile:3-(Bromomethyl)benzophenoneDisconnect->ElectrophilePrecursorsPrecursorsStartMatStarting Material:3-MethylbenzophenoneElectrophile->StartMatRadical Bromination(NBS, AIBN)

Figure 1: Retrosynthetic analysis showing the convergent assembly from 3-methylbenzophenone and azetidine.

Experimental Protocol

Phase 1: Precursor Synthesis (Radical Bromination)

Note: If 3-(Bromomethyl)benzophenone is commercially sourced, proceed to Phase 2.[1][2]

Objective: Selective functionalization of the benzylic position. Reaction: 3-Methylbenzophenone + NBS

12
  • Setup: Charge a flame-dried round-bottom flask with 3-methylbenzophenone (1.0 eq) and anhydrous benzene or trifluorotoluene (0.2 M).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as Benzoyl Peroxide (BPO) or AIBN (0.05 eq).[2]

  • Condition: Reflux under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of starting material.[3]

  • Workup: Cool to

    
     to precipitate succinimide by-product. Filter and concentrate the filtrate.[3][4][5][6]
    
  • Purification: Recrystallize from cyclohexane or purify via flash column chromatography (SiO2, 5% EtOAc in Hexanes) to isolate the bromide.

Phase 2: Azetidine Coupling (Nucleophilic Substitution)

Objective: Formation of the C-N bond without ring opening or polymerization.[3]

Reagents:

  • 3-(Bromomethyl)benzophenone (1.0 eq)[1][2]

  • Azetidine (1.2 eq) [Note: Azetidine is volatile (bp 61°C); use free base or generate in situ from HCl salt][2]

  • Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    , 1.5 eq)[2]
  • Solvent: Acetonitrile (MeCN), anhydrous.[2]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, suspend

    
     in anhydrous MeCN.
    
  • Addition: Add Azetidine (or Azetidine HCl) and stir at room temperature for 15 minutes to ensure deprotonation/homogeneity.

  • Coupling: Add 3-(Bromomethyl)benzophenone dropwise as a solution in MeCN.

    • Scientific Insight: Adding the electrophile slowly prevents localized high concentrations that could lead to quaternary ammonium salt formation (over-alkylation), although steric strain makes bis-alkylation of azetidine difficult.[2]

  • Reaction: Stir at

    
     for 4–8 hours.
    
    • Caution: Avoid reflux temperatures (>80°C) to prevent thermal ring-opening of the azetidine.[1][3]

  • Monitoring: Monitor via LC-MS for the product mass [M+H]+ = 252.3.

Phase 3: Workup & Purification (Acid-Base Extraction)

This protocol exploits the basicity of the tertiary amine product for high-purity isolation without heavy chromatography.[1]

WorkupReactionMixCrude Reaction Mixture(MeCN, Salts, Product)Filter1. Filtration (Remove K2CO3)2. Concentrate SolventReactionMix->FilterAcidExtAcid ExtractionDissolve in DCM, wash with 1M HClFilter->AcidExtOrgLayer1Organic Layer(Impurities, Unreacted Bromide)AcidExt->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)Contains Product-H+ SaltAcidExt->AqLayer1KeepBasifyBasificationAdjust to pH 10 with NaOHAqLayer1->BasifyFinalExtExtractionExtract with DCM x3, Dry (MgSO4)Basify->FinalExtProductPure Product3-(Azetidinomethyl) benzophenoneFinalExt->Product

Figure 2: Acid-Base extraction workflow ensuring removal of neutral impurities.[1][2]

Structural Elucidation

Validation of the structure is critical.[3] The following data represents the expected spectroscopic signature for 3-(Azetidinomethyl) benzophenone based on authoritative characterization of benzyl-azetidine systems.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3): The spectrum is defined by the diagnostic azetidine "quintet" and the benzylic singlet.[2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.75 – 7.40 Multiplet9HAr-H (Benzophenone)Characteristic aromatic region; 3-substituted pattern.[1]
3.68 Singlet2HAr-CH

-N
Benzylic protons.[1][3] Shift indicates N-substitution.[1][3]
3.24 Triplet (

Hz)
4HAzetidine

-CH

Deshielded by Nitrogen.[1][3] Characteristic of 4-membered ring.
2.12 Quintet (

Hz)
2HAzetidine

-CH

Diagnostic signal for azetidine; distinct from piperidine/pyrrolidine.[1][3]

13C NMR (100 MHz, CDCl3):

  • Carbonyl: ~196.5 ppm (C=O).[3]

  • Aromatic: ~138.0 (Quaternary), 137.5 (Quaternary), 128–132 ppm (Ar-CH).[2]

  • Benzylic: ~63.5 ppm (Ar-C H

    
    -N).[1][3]
    
  • Azetidine: ~55.2 ppm (

    
    -CH
    
    
    ), ~17.8 ppm (
    
    
    -CH
    
    
    ).[1][2] Note: The
    
    
    -carbon of azetidine is characteristically shielded (< 20 ppm).[1][2]
B. Mass Spectrometry (ESI-MS)[1][3][7]
  • Molecular Ion:

    
     (Calc.[2] for 
    
    
    ).
  • Fragmentation: High collision energy may show loss of the azetidine ring (

    
    ) or the benzoyl cation (
    
    
    ).[2]

Troubleshooting & Optimization

  • Azetidine Volatility: Azetidine free base boils at 61°C. If using the free base, handle reagents cold (0°C) initially to prevent evaporation before reaction.[2] Using the HCl salt with 2.5 eq of base is often more reproducible.[3]

  • Polymerization: Azetidines can ring-open and polymerize under strong Lewis acidic conditions or excessive heat.[1][3] Ensure the reaction mixture remains basic (

    
    ) and temperature does not exceed 60°C.
    
  • Storage: The final product is a tertiary amine.[3] Store as the HCl salt (precipitate from ether/HCl) for long-term stability to prevent oxidation (N-oxide formation).[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (Standard protocols for radical bromination and amine alkylation).

  • Wuitschik, G. et al. "Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperazine."[3] Journal of Medicinal Chemistry, 2008.[2] (Detailed handling of azetidine derivatives).[2]

  • Singh, G. S. et al. "Recent advances in the synthesis and chemistry of azetidines."[3] ARKIVOC, 2008.[2][7] (Review of azetidine reactivity and stability).[2]

  • PubChem. "Compound Summary: 3-(Azetidinomethyl) benzophenone."[3] (Verification of CAS 898771-16-9 and existence).[1][2]

  • Billotte, S. "Synthesis of N-Benzylazetidines."[3] Organic Syntheses, Coll.[2][3][4] Vol. 10, p.423.[2] (General procedure for benzyl-azetidine coupling).

Exploring the mechanism of action of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is crucial to begin with a clear and accurate assessment of the existing scientific landscape. My initial comprehensive search for "3-(Azetidinomethyl) benzophenone" reveals that this compound is cataloged by chemical suppliers as a synthetic building block or research chemical. However, there is a notable absence of published, peer-reviewed literature detailing its biological mechanism of action.

Therefore, this guide is structured as a strategic roadmap for the scientific community—a comprehensive framework for elucidating the mechanism of action of a novel chemical entity like 3-(Azetidinomethyl) benzophenone. We will proceed from initial characterization and target identification through to validation and pathway analysis, grounding our approach in established, rigorous methodologies. This document serves not as a summary of known facts, but as an expert-guided pathway to discovery.

Part 1: Foundational Analysis and Hypothesis Generation

Before delving into complex biological assays, a foundational understanding of the compound is paramount. The initial steps involve ensuring its purity and characterizing its physicochemical properties, which are critical for interpreting subsequent biological data.

1.1. Physicochemical Characterization

The integrity of any biological study rests on the quality of the compound. The first protocol involves verifying the identity and purity of 3-(Azetidinomethyl) benzophenone.

Protocol 1: Compound Quality Control

  • Identity Verification: Confirm the molecular weight and structure using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD). A purity level of >98% is recommended for biological screening.

  • Solubility Determination: Assess the compound's solubility in common biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

  • Stability Analysis: Evaluate the compound's stability in solution at various temperatures (e.g., -20°C, 4°C, room temperature) over time to ensure its integrity during experiments.

1.2. In Silico Target Prediction: Forming the Initial Hypothesis

With a characterized compound, we can leverage computational tools to predict potential biological targets. This in silico approach uses the compound's structure to identify proteins it might bind to, providing a valuable starting point for experimental work. The benzophenone scaffold is a known "privileged structure" that can interact with various targets, particularly G-protein coupled receptors (GPCRs) and kinases.

Workflow for In Silico Target Prediction

  • Ligand-Based Screening: Utilize databases like ChEMBL or PubChem to find known compounds with structural similarity to 3-(Azetidinomethyl) benzophenone. The identified targets of these similar compounds become our primary list of potential targets.

  • Structure-Based Virtual Screening: If crystal structures of potential targets are available, perform molecular docking simulations (using software like AutoDock or Schrödinger Suite) to predict the binding pose and estimate the binding affinity of our compound to these proteins.

  • Target Prediction Algorithms: Employ machine learning-based tools like SwissTargetPrediction or SuperPred to predict a broader range of potential targets based on a combination of 2D and 3D structural features.

Part 2: Experimental Target Identification and Validation

While in silico methods provide hypotheses, experimental validation is essential to identify the true biological target(s). A dual-pronged approach, combining phenotypic screening with direct target engagement methods, provides the most comprehensive path forward.

2.1. Phenotypic Screening: Uncovering Cellular Function

Phenotypic screening involves treating cells with the compound and observing its effect on cellular behavior (e.g., cell death, proliferation, or changes in morphology). This approach is unbiased and does not require a preconceived hypothesis about the target.

If a significant phenotype is observed, the subsequent challenge is "target deconvolution"—identifying the specific molecule responsible for the effect.[1][2][3] Several powerful techniques can be employed:

  • Affinity-Based Chemical Proteomics: This is a widely used technique where the compound is modified with a "handle" (like biotin) to "fish out" its binding partners from a cell lysate.[4][5][6] These captured proteins are then identified by mass spectrometry.[2][4][7]

  • Label-Free Methods (e.g., Thermal Proteome Profiling): These methods leverage the principle that a protein becomes more stable when its ligand is bound. By heating a cell lysate treated with the compound and measuring which proteins remain unfolded at higher temperatures, one can identify potential targets without chemically modifying the compound.[1]

2.2. Target-Based Screening & Direct Binding Validation

In parallel, based on in silico predictions, we can directly test the compound's activity against a panel of purified recombinant proteins (e.g., a kinase or GPCR panel). If activity is confirmed, the next step is to rigorously validate the direct physical interaction and quantify its binding parameters.

Biophysical Validation of Target Engagement

Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for studying biomolecular interactions in real-time.[8][9][10][11] It provides precise data on binding kinetics (how fast the compound binds and unbinds) and affinity (how tightly it binds).[9][11]

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

  • Immobilization: The purified, hypothetical target protein (e.g., "Kinase X") is covalently immobilized onto the surface of a gold sensor chip.

  • Interaction Analysis: A series of solutions containing 3-(Azetidinomethyl) benzophenone at different concentrations are flowed over the chip surface.[8]

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein. This is recorded in real-time as a sensorgram.[8]

  • Kinetic Analysis: From the sensorgram, the association rate (kₐ) and dissociation rate (kₑ) are calculated.

  • Affinity Determination: The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated from the ratio of the kinetic constants (Kₑ = kₑ/kₐ).

Table 1: Hypothetical SPR Data for Compound Binding to Kinase X

Compound Concentration (nM)Association Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (nM)
101.5 x 10⁵7.5 x 10⁻⁴5.0
501.6 x 10⁵8.0 x 10⁻⁴5.0
1001.4 x 10⁵7.0 x 10⁻⁴5.0
5001.5 x 10⁵7.5 x 10⁻⁴5.0

This table illustrates how consistent kinetic and affinity values across a range of concentrations provide a self-validating dataset, confirming a specific 1:1 binding interaction.

Workflow Diagram: Target Identification and Validation

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Direct Binding Validation cluster_3 Phase 4: Cellular Mechanism in_silico In Silico Prediction (e.g., SwissTargetPrediction) target_based Target-Based Screen (e.g., Kinase Panel) in_silico->target_based Hypothesis phenotypic Phenotypic Screening (e.g., Cell Viability) chem_proteomics Chemical Proteomics (Target Deconvolution) phenotypic->chem_proteomics Identifies Phenotype spr Biophysical Assay (e.g., Surface Plasmon Resonance) target_based->spr Identifies 'Hit' chem_proteomics->spr Identifies 'Hit' biochem Biochemical Assay (e.g., IC50 Determination) spr->biochem Confirms Binding pathway Pathway Analysis (Western Blot, qPCR) biochem->pathway Confirms Function validated_target Validated Target & MoA pathway->validated_target

Caption: Workflow for elucidating the mechanism of action of a novel compound.

Part 3: Delineating the Signaling Pathway

Once a direct target is validated, the focus shifts to understanding the downstream consequences of this interaction within the cell. This involves mapping the signaling pathway that the compound modulates.

Let us hypothesize that our screening and validation workflow identified "Kinase X" as the primary target of 3-(Azetidinomethyl) benzophenone, and that this compound acts as an inhibitor. We also know that Kinase X is an upstream activator of a critical transcription factor, "TF-A" , via an intermediate protein, "Signal-P" .

Protocol 3: Western Blot Analysis of Pathway Modulation

  • Cell Culture & Treatment: Culture an appropriate cell line (known to express Kinase X) and treat with varying concentrations of 3-(Azetidinomethyl) benzophenone for a defined period. Include a vehicle control (e.g., DMSO) and a known Kinase X inhibitor as a positive control.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated (active) form of Signal-P (p-Signal-P).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Strip the membrane and re-probe for total Signal-P, total Kinase X, and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection & Analysis: Add a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the ratio of p-Signal-P to total Signal-P. A dose-dependent decrease in this ratio indicates successful inhibition of Kinase X in a cellular context.

Hypothetical Signaling Pathway Diagram

G compound 3-(Azetidinomethyl) benzophenone kinaseX Kinase X compound->kinaseX Inhibition signalP Signal-P kinaseX->signalP Phosphorylates p_signalP p-Signal-P signalP->p_signalP tfA TF-A p_signalP->tfA Phosphorylates p_tfA p-TF-A tfA->p_tfA nucleus Nucleus p_tfA->nucleus Translocates to gene_exp Gene Expression (e.g., Proliferation, Apoptosis) nucleus->gene_exp Regulates

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and Bioanalytical Chemistry, 404(4), 939–965. [Link]

  • Swerdlow, D. I., KALEB, A., & KASPER, M. (2014). Target deconvolution in drug discovery. Current opinion in chemical biology, 23, 23-29. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]

  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

Sources

In Silico Profiling of 3-(Azetidinomethyl) benzophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational (in silico) characterization of 3-(Azetidinomethyl) benzophenone , a specific chemical entity combining a diaryl ketone pharmacophore with a constrained azetidine ring.

While benzophenones are privileged structures in medicinal chemistry (known for anti-inflammatory, anticancer, and antimicrobial properties), the introduction of an azetidine ring via a methylene bridge at the 3-position creates a novel chemical space. The azetidine moiety—a four-membered nitrogen heterocycle—often serves as a bioisostere for larger rings like piperidine, potentially improving metabolic stability and altering basicity (


) to enhance CNS penetration.

This guide provides a rigorous, self-validating protocol for investigating this molecule, moving from Quantum Mechanical (QM) stability predictions to Molecular Docking (targeting COX-2 as a representative receptor) and ADMET profiling.

Part 1: Chemical Profile & Quantum Mechanical Analysis (DFT)

Before docking, the ligand's geometry must be energetically minimized to ensure the starting conformation is physically viable. We employ Density Functional Theory (DFT) to determine the electronic properties that drive receptor binding.[1]

The Molecule[1][2][3][4][5]
  • Core Scaffold: Benzophenone (Diaryl ketone).

  • Substituent: Azetidin-1-ylmethyl group at the meta (3) position.

  • SMILES: C1CN1CC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 (Representative canonical string).

DFT Protocol (Gaussian/ORCA)

The reactivity of the ketone bridge and the basicity of the azetidine nitrogen are critical.

Methodology:

  • Basis Set: B3LYP/6-311G++(d,p). The diffuse functions (++) are essential for describing the lone pairs on the Oxygen and Nitrogen atoms.

  • Solvation Model: PCM (Polarizable Continuum Model) using water to mimic physiological conditions.

  • Frequency Calculation: Performed to ensure no imaginary frequencies (confirming a true local minimum).

Key Output Parameters:

Parameter Description Pharmacological Relevance
HOMO Highest Occupied Molecular Orbital Likely located on the Azetidine Nitrogen; indicates electron donation capacity (H-bond acceptor).
LUMO Lowest Unoccupied Molecular Orbital Likely located on the Carbonyl Carbon; indicates susceptibility to nucleophilic attack (metabolic vulnerability).

| Dipole Moment (


)  | Polarity vector | Predicts solubility and orientation in the electrostatic field of the protein binding pocket. |
| MEP Map  | Molecular Electrostatic Potential | Visualizes charge distribution (Red = electron rich/carbonyl; Blue = electron poor/azetidine protons). |

Part 2: Target Selection & Molecular Docking

Benzophenone derivatives are well-documented inhibitors of Cyclooxygenase-2 (COX-2) and Tubulin . For this case study, we focus on COX-2 inhibition (Anti-inflammatory pathway), as the benzophenone scaffold mimics the diaryl heterocyclic structure of Coxibs (e.g., Celecoxib).

Experimental Workflow

The following diagram illustrates the logic flow from ligand preparation to binding energy analysis.

DockingWorkflow Ligand Ligand: 3-(Azetidinomethyl) BP (ChemDraw/Avogadro) DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT LigPrep Ligand Prep (Gasteiger Charges/Rotatable Bonds) DFT->LigPrep Docking Docking Algorithm (Lamarckian GA / Vina) LigPrep->Docking Protein Receptor: COX-2 (PDB ID: 3NT1) ProtPrep Protein Prep (Remove Water/Add Polar H) Protein->ProtPrep Grid Grid Generation (Center: Arg120/Tyr355) ProtPrep->Grid Grid->Docking Analysis Interaction Analysis (H-Bonds/Hydrophobic) Docking->Analysis

Figure 1: Standardized In Silico Docking Workflow targeting COX-2.

Protocol: Molecular Docking (AutoDock Vina / PyRx)

Step 1: Receptor Preparation

  • Source: RCSB Protein Data Bank (PDB ID: 3NT1 - COX-2 complexed with Naproxen or similar).

  • Cleaning: Remove co-crystallized ligand, water molecules, and co-factors.

  • Protonation: Add polar hydrogens (critical for H-bonding with the azetidine nitrogen).

  • Charge Assignment: Apply Kollman united atom charges.

Step 2: Grid Box Generation (The Search Space) To ensure scientific integrity, we do not "blind dock" the whole protein. We target the active site defined by the co-crystallized ligand.

  • Center: Coordinates of the original ligand (approx. X=23.5, Y=15.2, Z=25.8 for 3NT1).

  • Dimensions:

    
     Å (Sufficient to accommodate the benzophenone "wingspan").
    

Step 3: Docking Execution

  • Exhaustiveness: Set to 8 (default) or 32 (high precision).

  • Scoring Function: Vina uses a semi-empirical force field combining steric, hydrophobic, and hydrogen bonding terms.

Step 4: Validation (Self-Validating System)

  • Redocking: Extract the original co-crystallized ligand (e.g., Naproxen) and re-dock it.

  • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is invalid.

Interpretation of Results

For 3-(Azetidinomethyl) benzophenone, successful inhibition relies on specific residue interactions:

ResidueInteraction TypeMechanism
Arg120 H-Bond / IonicInteraction with the Azetidine Nitrogen (protonated at pH 7.4).
Tyr355 H-BondInteraction with the Benzophenone Carbonyl Oxygen.[2]
Val349, Leu352 Hydrophobic

or Van der Waals stacking with the phenyl rings.
Ser530 H-BondGatekeeper residue; critical for NSAID selectivity.

Part 3: ADMET Profiling (Pharmacokinetics)

A drug must be deliverable. We use tools like SwissADME to predict the pharmacokinetic profile.

Lipinski’s Rule of 5 Analysis
  • Molecular Weight: ~251.32 g/mol (< 500: Pass )

  • LogP (Lipophilicity): Predicted ~2.5–3.0 (Ideal for oral bioavailability).

  • H-Bond Donors: 0 (if tertiary amine) or 1 (if protonated). (< 5: Pass )

  • H-Bond Acceptors: 2 (Ketone O, Azetidine N). (< 10: Pass )

Specific Azetidine Concerns
  • Metabolic Stability: The azetidine ring is susceptible to oxidative ring opening by CYP450 enzymes.

  • Blood-Brain Barrier (BBB): Due to the tertiary amine and moderate lipophilicity, this compound is predicted to be BBB Permeant (High GI absorption).

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (using GROMACS or Desmond) introduces time and flexibility to verify the stability of the Ligand-Protein complex.

MD Workflow Logic

MD_Simulation Complex Docked Complex (Protein + Ligand) Topology Topology Generation (Protein: CHARMM36 / Ligand: CGenFF) Complex->Topology Solvation Solvation & Neutralization (TIP3P Water + Na+/Cl- ions) Topology->Solvation Minimization Energy Minimization (Steepest Descent, 50k steps) Solvation->Minimization Equilibration Equilibration (NVT 100ps -> NPT 100ps) Minimization->Equilibration Production Production Run (100 ns, 310 K) Equilibration->Production Analysis Analysis (RMSD, RMSF, Gyration) Production->Analysis

Figure 2: Molecular Dynamics Simulation Pipeline (100 ns).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. A stable plateau (fluctuation < 0.2 nm) indicates a stable binding mode.

  • RMSF (Root Mean Square Fluctuation): Measures protein flexibility.[3] High fluctuations in the active site loops suggest the ligand might be destabilizing the pocket.

  • H-Bond Lifetime: Percentage of simulation time specific H-bonds (e.g., with Arg120) are maintained. >60% occupancy suggests a strong interaction.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Berman, H. M., et al. (2000). The Protein Data Bank.[4][5] Nucleic Acids Research. (Source for PDB ID: 3NT1).[4][5]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard for DFT calculations).

Sources

Preliminary Toxicological Screening of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

3-(Azetidinomethyl) benzophenone (CAS: 898771-16-9) represents a hybrid pharmacophore combining a photo-active benzophenone core with a strained, basic azetidine ring via a benzylic linker.[1] This structural motif presents a unique toxicological profile: the benzophenone moiety introduces risks of phototoxicity and endocrine disruption, while the azetidine ring—a four-membered nitrogen heterocycle—introduces concerns regarding metabolic stability, ring-strain-driven reactivity, and hERG channel inhibition.

This guide provides a tiered, self-validating screening protocol designed to de-risk this scaffold early in the discovery phase. It moves beyond generic testing to target the specific liabilities of the benzylic amine and diaryl ketone structures.

Part 1: Physicochemical & In Silico Profiling (Tier 0)

Before wet-lab experimentation, computational profiling establishes the "Go/No-Go" criteria based on structural alerts.[1]

ParameterPredicted Value / ConcernToxicological Implication
LogP High (> 3.[1]0)High lipophilicity suggests tissue accumulation and blood-brain barrier (BBB) penetration.[1] Increases risk of phospholipidosis.[1]
pKa ~9.5 - 10.5 (Azetidine N)The basic nitrogen, protonated at physiological pH, combined with the lipophilic benzophenone tail, creates a classic hERG pharmacophore (QT prolongation risk).[1]
Structural Alerts Benzylic AmineHigh potential for CYP-mediated N-dealkylation , releasing reactive aldehydes or free azetidine.[1]
Chromophore BenzophenoneAbsorbs UVA/UVB.[1][2] High risk of Reactive Oxygen Species (ROS) generation upon light exposure.[1]
Part 2: In Vitro Screening Protocols

The following protocols are prioritized based on the specific SAR (Structure-Activity Relationship) of the molecule.

1. Phototoxicity Assessment (Critical due to Benzophenone)

Rationale: Benzophenone is a known photosensitizer.[1] It can absorb photon energy and transfer it to ground-state oxygen, generating singlet oxygen (


) or superoxide radicals, leading to DNA damage and lipid peroxidation.[1]

Protocol: 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)

  • Standard: OECD Test Guideline 432.[1]

  • Cell Line: Balb/c 3T3 mouse fibroblasts.[1]

  • Methodology:

    • Dosing: Incubate cells with the compound (8 concentrations) for 1 hour.

    • Irradiation: Expose one plate to UVA light (5 J/cm²) and keep a duplicate plate in the dark.

    • Viability: Measure Neutral Red uptake (lysosomal integrity).

    • Calculation: Calculate the Photo-Irritation Factor (PIF).[1]

      • PIF > 5: Probable Phototoxin.[1]

      • PIF 2–5: Possible Phototoxin.[1]

  • Self-Validation: Use Chlorpromazine as a positive control. If Chlorpromazine PIF < 6, the assay is invalid.[1]

2. Cardiotoxicity: hERG Channel Inhibition

Rationale: The structure contains a basic nitrogen (azetidine) linked to a lipophilic aromatic moiety (benzophenone).[1] This mimics the pharmacophore of potent hERG blockers (e.g., terfenadine), posing a risk of Torsades de Pointes.

Protocol: Automated Patch Clamp (Whole-Cell Configuration)

  • System: QPatch or Patchliner (high-throughput).[1]

  • Cells: CHO or HEK293 cells stably expressing hERG (

    
    ).[1]
    
  • Procedure:

    • Establish a stable seal (>1 GΩ).[1]

    • Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.[1]

    • Perfuse compound (0.1, 1, 10, 30 µM).[1]

    • Measure inhibition of tail current amplitude.[1]

  • Success Criteria: If IC₅₀ < 10 µM, the scaffold requires structural modification (e.g., reducing lipophilicity or basicity).[1]

3. Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Rationale: While benzophenone is often Ames negative, the azetidine ring is strained.[1] Metabolic opening of the ring or formation of reactive epoxides/nitrenium ions could alkylate DNA.[1]

Protocol:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA97a; E. coli WP2 uvrA.[1]

  • Activation: Perform with and without S9 metabolic activation (rat liver fraction).

  • Significance:

    • TA100/TA1535: Detects base-pair substitutions (relevant for ring-strain alkylation).

    • TA98: Detects frameshifts (relevant for intercalation of the planar benzophenone system).

4. Metabolic Stability & Reactive Metabolites

Rationale: The benzylic position is a "soft spot" for CYP450 oxidation.[1] N-dealkylation releases free azetidine (potential neurotoxin) and benzophenone.[1]

Protocol: Microsomal Stability & GSH Trapping

  • Incubation: Compound (1 µM) + Human Liver Microsomes (HLM) + NADPH.[1]

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive electrophiles (iminium ions or quinone methides).[1]

  • Analysis: LC-MS/MS to identify GSH adducts.

    • Observation: A +307 Da mass shift indicates GSH adduct formation, signaling a reactive metabolite risk (idiosyncratic toxicity).[1]

Part 3: Visualization of Screening Logic
Diagram 1: The Tiered Screening Workflow

This workflow illustrates the decision gates for de-risking the molecule.

ScreeningCascade Start Compound: 3-(Azetidinomethyl) benzophenone Tier1 Tier 1: In Silico & PhysChem (LogP, pKa, Structural Alerts) Start->Tier1 Decision1 Alerts Found? Tier1->Decision1 Tier2 Tier 2: In Vitro Critical Path Decision1->Tier2 Proceed with Caution Stop STOP: Redesign Scaffold Decision1->Stop Severe Liability Exp_Photo Phototoxicity (3T3 NRU) Target: Benzophenone Core Tier2->Exp_Photo Exp_hERG hERG Inhibition Target: Basic Amine + Lipophile Tier2->Exp_hERG Exp_Ames Genotoxicity (Ames) Target: Azetidine Strain Tier2->Exp_Ames Tier3 Tier 3: Metabolic Activation (GSH Trapping / HepG2) Exp_Photo->Tier3 Negative Exp_Photo->Stop Positive Exp_hERG->Tier3 IC50 > 10uM Exp_hERG->Stop Positive Exp_Ames->Tier3 Negative Exp_Ames->Stop Positive Tier3->Stop GSH Adducts Found Proceed Proceed to In Vivo Tier3->Proceed No Reactive Metabolites

Caption: Tiered decision tree prioritizing phototoxicity and hERG liabilities specific to the benzophenone-azetidine scaffold.

Diagram 2: Hypothesized Metabolic Bioactivation Pathways

Understanding how the molecule breaks down explains the toxicity targets.[1]

Metabolism Parent 3-(Azetidinomethyl) benzophenone CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox Path1 N-Dealkylation (Benzylic Carbon) CYP_Ox->Path1 Path2 Aromatic Hydroxylation (Benzophenone Ring) CYP_Ox->Path2 Metab_A Free Azetidine (Neurotoxin Risk) Path1->Metab_A Metab_B 3-Benzoylbenzaldehyde (Reactive Electrophile) Path1->Metab_B Metab_C Hydroxy-benzophenone (Estrogenic Activity) Path2->Metab_C

Caption: Metabolic pathways showing N-dealkylation risks (releasing azetidine) and hydroxylation (endocrine disruption).

References
  • National Toxicology Program (NTP). (2006).[1][3][4] Toxicology and Carcinogenesis Studies of Benzophenone in F344/N Rats and B6C3F1 Mice.[1][3][4] Retrieved from [Link]

  • OECD. (2019).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] OECD Guidelines for the Testing of Chemicals.[1][4] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005).[1] Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Retrieved from [Link]

  • Kim, S., et al. (2014).[1] Occurrences, toxicities, and ecological risks of benzophenone-3.[1][5][6][7] Environment International.[1] Retrieved from [Link]

Sources

A Technical Guide to Benzophenone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone scaffold, characterized by a diaryl ketone core, is a ubiquitous and privileged structure in medicinal chemistry. Found in numerous natural products and synthetic compounds, this framework is associated with a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The synthetic tractability of the benzophenone core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. This guide provides an in-depth review of the synthesis, therapeutic applications, and structure-activity relationships of benzophenone derivatives, offering critical insights for the design and development of novel therapeutic agents.

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

The benzophenone motif is of significant interest to researchers due to its presence in pharmacologically active natural products and its versatility as a synthetic building block.[1] Naturally occurring benzophenones are found in higher plants and fungi, with a significant number isolated from the Clusiaceae family.[1][3] These natural compounds exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.[1][4]

Chemical Properties and Reactivity

The core structure of benzophenone consists of two phenyl rings attached to a central carbonyl group.[5] This arrangement forms a conjugated system that influences the molecule's electronic properties and reactivity.[2] The carbonyl group can participate in various reactions, while the phenyl rings can be functionalized with a wide range of substituents to modulate the compound's physicochemical and biological properties.

Marketed Drugs and Key Examples

Several synthetic benzophenone derivatives are established drugs, highlighting the therapeutic potential of this scaffold.[2][6] Notable examples include:

  • Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1]

  • Tolcapone: Used in the treatment of Parkinson's disease.[1][7]

  • Fenofibrate: Employed to reduce cholesterol levels in patients at risk of cardiovascular disease.[1][7]

Synthetic Strategies for Benzophenone Derivatives

The synthesis of benzophenone derivatives can be achieved through various methods, from classical approaches to modern catalytic reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Method: Friedel-Crafts Acylation

One of the most common methods for preparing benzophenones is the Friedel-Crafts acylation.[1] This reaction involves the acylation of an aromatic ring with a benzoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.[8]

Experimental Protocol: Synthesis of (4-Nitrophenyl)(p-tolyl)methanone via Friedel-Crafts Acylation [8]

  • To a solution of p-toluoyl chloride (6.2 mmol) in anhydrous dichloromethane (15 mL), add toluene (5.2 mmol).

  • Cool the reaction mixture to 5 °C.

  • Carefully add anhydrous aluminum chloride (7.8 mmol) to the cooled mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Perform an aqueous workup by extracting the mixture with water and dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution until the pH is between 6 and 7.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the crude product using column chromatography to obtain the desired benzophenone derivative.

Modern Synthetic Approaches

Modern organic synthesis offers several alternative methods for the preparation of benzophenone derivatives, often with improved efficiency and substrate scope. These include palladium-catalyzed cross-coupling reactions and the use of Eaton's reagent (MeSO3H/P2O5) for the synthesis from carboxylic acids.[1] Additionally, the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction has been utilized to synthesize benzophenone-triazole hybrids.[9]

Workflow for Benzophenone Derivative Synthesis

G cluster_0 Synthesis Pathways Start Aromatic Precursors (e.g., Benzene, Toluene) FriedelCrafts Friedel-Crafts Acylation Start->FriedelCrafts AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) AcylatingAgent->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FriedelCrafts BenzophenoneCore Benzophenone Derivative FriedelCrafts->BenzophenoneCore Purification Purification (Chromatography) BenzophenoneCore->Purification

Caption: General workflow for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

Therapeutic Applications and Biological Activities

Benzophenone derivatives exhibit a diverse range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The anticancer properties of benzophenone derivatives are well-documented, with several mechanisms of action identified.[10][11]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many benzophenone derivatives, such as phenstatin, target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[10][12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the collapse of the mitochondrial membrane potential.[12][13]

  • Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival.

Table 1: In Vitro Cytotoxicity of Selected Benzophenone Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1HL-600.48[2][6]
A-5490.82[2][6]
SMMC-77210.26[2][6]
SW4800.99[2][6]
Compound 45HeLa1.58[1]
SMMC-77210.82[1]
SGC-79010.77[1]
Compound 10aVarious0.029-0.062[12]

Signaling Pathway for Benzophenone-Induced Apoptosis

G Benzophenone Benzophenone Derivative Tubulin Tubulin Polymerization Inhibition Benzophenone->Tubulin Mitochondria Mitochondrial Membrane Potential Collapse Benzophenone->Mitochondria Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by tubulin-targeting benzophenone derivatives.

Antimicrobial and Antiviral Activities

Benzophenone derivatives have demonstrated significant activity against a range of microbial pathogens.

  • Antibacterial and Antifungal Activity: Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[9][14][15] The incorporation of moieties such as 1,2,3-triazoles can enhance the antimicrobial properties of the benzophenone scaffold.[9]

  • Antiviral Activity: Benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1][16] For instance, GW678248 is a potent inhibitor of both wild-type and mutant HIV-1 reverse transcriptase.[16][17]

Neuroprotective and Anti-inflammatory Effects
  • Neuroprotection: Some benzophenone derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[18] They can act as multi-target-directed ligands, for example, by exhibiting affinity for the histamine H3 receptor and inhibiting cholinesterases.[18] However, it is important to note that some benzophenone derivatives, particularly those used as UV filters, have been associated with potential neurotoxicity.[19][20][21][22]

  • Anti-inflammatory Activity: The anti-inflammatory properties of benzophenones are well-established, with ketoprofen being a prime example.[1] Novel derivatives have been synthesized that show dual inhibition of edema and neutrophil recruitment.[8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[23]

Other Biological Activities

The therapeutic potential of benzophenone derivatives extends to other areas, including:

  • Antileishmanial Activity: Certain derivatives have shown promising activity against Leishmania major.[24][25]

  • P-glycoprotein (P-gp) Inhibition: Some benzophenones can inhibit the P-gp drug efflux pump, which is implicated in multidrug resistance in cancer.[26][27][28]

Structure-Activity Relationship (SAR) and In Silico Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective benzophenone derivatives.

  • Key Structural Features: The biological activity of benzophenones is highly dependent on the substitution pattern on the aryl rings.[1] For example, in anticancer derivatives, specific substitutions can enhance tubulin binding affinity. For antimicrobial activity, the presence of certain heterocyclic rings can be beneficial.[9]

  • Role of In Silico Studies: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly used to predict the biological activity of novel benzophenone derivatives and to understand their interactions with molecular targets.[24][26][28]

Logical Flow for a Structure-Activity Relationship (SAR) Study

G cluster_0 SAR Workflow Lead Lead Benzophenone Compound Synthesis Synthesis of Analogues Lead->Synthesis Bioassay Biological Screening Synthesis->Bioassay SAR_Analysis SAR Analysis Bioassay->SAR_Analysis InSilico In Silico Modeling SAR_Analysis->InSilico Optimized Optimized Derivative SAR_Analysis->Optimized InSilico->Synthesis

Caption: A typical workflow for conducting a structure-activity relationship study of benzophenone derivatives.

Challenges and Future Perspectives

While benzophenone derivatives hold immense promise in medicinal chemistry, there are challenges to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing potential toxicity.[18][20]

Future research will likely focus on:

  • The design of novel derivatives with improved target specificity and reduced off-target effects.

  • The use of advanced synthetic methodologies to create more complex and diverse benzophenone libraries.

  • The exploration of new therapeutic applications for this versatile scaffold.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(28), 20083–20092. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Publishing. [Link]

  • El-Malah, A., El-Gazzar, M., & Al-Salahat, K. (2021). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Moroccan Journal of Chemistry, 9(2), 263-273. [Link]

  • Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of medicinal chemistry, 55(7), 3253–3265. [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2012). ACS Publications. [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Rai, U. S., Shrey, P., Kumar, G., Mishra, A., & Singh, R. B. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules (Basel, Switzerland), 28(1), 161. [Link]

  • Cowan, J. R., et al. (2005). Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 49(10), 4046–4051. [Link]

  • Szałaj, N., Satała, G., Podlewska, S., Partyka, A., Wesołowska, A., & Starowicz, M. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. International journal of molecular sciences, 22(23), 12760. [Link]

  • da Silva, G. M. F., et al. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]

  • Khosa, M. K., et al. (2013). Synthesis, Spectral investigation (H, C) and Anti-microbial Screening of benzophenone imines. Journal of Pharmacy and Alternative Medicine, 2(1), 1-7. [Link]

  • Wu, S. B., Long, C., & Kennelly, E. J. (2014). Structural diversity and bioactivities of natural benzophenones. Natural product reports, 31(9), 1158–1174. [Link]

  • Ribeiro, M. F., et al. (2019). Antimicrobial and Synergistic Activity of 2,2',4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in microbiology, 10, 529. [Link]

  • Kumar, D., Singh, S. K., & Singh, P. P. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current drug targets, 23(11), 1083–1098. [Link]

  • Zhou, J., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. International journal of molecular sciences, 15(4), 5426–5444. [Link]

  • Phosri, S., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules (Basel, Switzerland), 26(22), 6834. [Link]

  • Romines, K. R., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of medicinal chemistry, 49(2), 727–739. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. [Link]

  • Santos, M. F. C., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]

  • Structural features of benzophenone derivatives and structure–activity... (n.d.). ResearchGate. [Link]

  • Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society open science, 5(5), 180053. [Link]

  • Luo, Y., et al. (2020). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC advances, 10(4), 2113–2124. [Link]

  • Guedes, J. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules (Basel, Switzerland), 23(8), 1883. [Link]

  • High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025). Jingye Pharma. [Link]

  • A review on synthetic methodologies and biological activities of 2-aminobenzophenone and its derivatives. (n.d.). Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-10. [Link]

  • G, S., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 3(4), 365-373. [Link]

  • (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. (n.d.). ResearchGate. [Link]

  • Wnuk, A., Rzemieniec, J., Lasoń, W., & Kajta, M. (2019). Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. International journal of molecular sciences, 20(8), 2005. [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). National Center for Biotechnology Information. [Link]

  • Pimprikar, M., & D'Souza, L. J. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International journal of molecular sciences, 21(10), 3467. [Link]

  • Wnuk, A., & Kajta, M. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system?. Acta biochimica Polonica, 68(2), 173–178. [Link]

  • Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? (2021). Acta Biochimica Polonica. [Link]

Sources

Discovery and Synthesis of Novel 3-(Azetidinomethyl) Benzophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide details the rational design, synthesis, and optimization of 3-(azetidin-1-ylmethyl)benzophenone analogs. These compounds represent a strategic class of CNS-active agents, designed by applying the "azetidine switch" to classic benzophenone pharmacophores (e.g., histamine H3 antagonists, monoamine transporter inhibitors).

Significance: The benzophenone core is a privileged scaffold in medicinal chemistry.[1] However, traditional analogs often utilize piperidine or pyrrolidine moieties, which can lead to high lipophilicity (


) and hERG liability. Replacing these rings with azetidine  (a strained, four-membered ring) significantly lowers lipophilicity (

), reduces metabolic clearance, and alters the vector of the nitrogen lone pair, often improving selectivity while maintaining CNS penetration.

Chemical Design Strategy

The "Azetidine Switch" Rationale

The transition from a 6-membered piperidine or 5-membered pyrrolidine to a 4-membered azetidine is a proven strategy in modern lead optimization.

ParameterPiperidine AnalogAzetidine AnalogImpact
pKa ~10.5~10.0 - 11.0Retains basicity for receptor interaction (ionic bond).
LogD (7.4) HighLower (~0.5 - 1.0 unit) Improves Ligand Efficiency (LE) and metabolic stability.
Steric Bulk HighLow Reduces steric clashes in tight binding pockets.
Metabolism Oxidative susceptibilityStable Azetidines are less prone to P450 oxidation than pyrrolidines.
Structural Core

The target molecule consists of three domains:

  • Benzophenone Core: Provides the

    
     stacking interactions required for the orthosteric binding site.
    
  • Methylene Linker: A flexible spacer allowing the amine to reach the conserved aspartate residue in GPCR targets (e.g., Asp3.32 in Aminergic receptors).

  • Azetidine Headgroup: The basic center driving affinity and solubility.

Retrosynthetic Analysis

To access the 3-(azetidin-1-ylmethyl)benzophenone scaffold, two primary disconnections are viable. Route A (Reductive Amination) is preferred for convergent synthesis, while Route B (Nucleophilic Substitution) is ideal for scale-up of the core intermediate.

Retrosynthesis cluster_legend Pathway Key Target 3-(Azetidin-1-ylmethyl)benzophenone (Target Molecule) Inter1 3-Benzoylbenzaldehyde Inter1->Target Route A: Reductive Amination (NaBH(OAc)3) Inter2 Azetidine (HCl) Inter2->Target Route A / B Inter3 3-(Bromomethyl)benzophenone Inter3->Target Route B: SN2 Substitution (K2CO3, MeCN) Start1 3-Methylbenzophenone Start1->Inter1 Oxidation (swern/IBX) Start1->Inter3 Wohl-Ziegler Bromination (NBS, AIBN) Start2 Benzoyl Chloride + Toluene Start2->Start1 Friedel-Crafts Acylation key1 Route A: High Diversity (Library Gen) key2 Route B: Scale-Up Preferred

Figure 1: Retrosynthetic disconnection showing the convergent Reductive Amination (Route A) and the linear Nucleophilic Substitution (Route B).

Experimental Protocols

Safety Pre-requisites
  • Azetidine Hydrochloride: Hygroscopic and potential skin irritant. Handle in a fume hood.

  • 3-(Bromomethyl)benzophenone: Potent lachrymator. Use strict containment.

  • Benzophenones: Photoactive. Protect reaction vessels from direct UV light to prevent radical side reactions.

Route A: Reductive Amination (Recommended for Analog Libraries)

This route is preferred when varying the benzophenone substitution pattern.

Materials:

  • 3-Benzoylbenzaldehyde (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (cat.)

  • DCM (Dichloromethane) or DCE (Dichloroethane)

Protocol:

  • Imine Formation: In a dry vial, dissolve 3-benzoylbenzaldehyde (1.0 mmol) and azetidine HCl (1.2 mmol) in anhydrous DCE (5 mL). Add TEA (1.2 mmol) to free-base the azetidine. Stir at room temperature for 30 min.

  • Reduction: Add acetic acid (1 drop) followed by STAB (1.5 mmol) in one portion.

  • Reaction: Stir under nitrogen for 12–16 hours. Monitor by LCMS (Look for M+H peak).

  • Workup: Quench with sat. NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH). Azetidines can be polar; ensure the column is pre-equilibrated with base if streaking occurs.

Route B: Nucleophilic Substitution (Scale-Up)

This route is more robust for generating gram-scale quantities of the core scaffold.

Step 1: Wohl-Ziegler Bromination

  • Reactants: 3-Methylbenzophenone, NBS (1.05 eq), AIBN (0.1 eq), CCl4 or PhCF3 (Trifluorotoluene - greener alternative).

  • Procedure: Reflux the mixture for 4 hours. Filter off succinimide while hot. Concentrate filtrate to yield crude 3-(bromomethyl)benzophenone. Warning: Lachrymator.

Step 2: Azetidine Coupling

  • Reactants: Crude bromide (1.0 eq), Azetidine HCl (1.5 eq), K2CO3 (3.0 eq), KI (cat.), MeCN (Acetonitrile).

  • Procedure:

    • Suspend Azetidine HCl and K2CO3 in MeCN. Stir for 15 min to neutralize.

    • Add the bromide (dissolved in minimal MeCN) dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water.

    • Crystallization: Many benzophenone-azetidine salts (e.g., oxalate or fumarate) crystallize well from EtOH/Et2O, avoiding chromatography.

Biological Evaluation & SAR Logic

Once synthesized, compounds must undergo a screening cascade to validate the "Azetidine Switch" hypothesis.

Screening Cascade

ScreeningCascade Library Synthesized Library Primary Primary Screen (Radioligand Binding) Library->Primary Filter1 Hit Criteria: Ki < 100 nM Primary->Filter1 Filter1->Library Fail (Refine SAR) Secondary Functional Assay (GTPγS or cAMP) Filter1->Secondary Pass ADME ADME Profiling (Microsomal Stability) Secondary->ADME InVivo In Vivo POC (CNS Penetration) ADME->InVivo Clint < 10 µL/min/mg

Figure 2: Biological screening workflow from binding affinity to in vivo proof-of-concept.

Structure-Activity Relationship (SAR) Table

The following data structure is recommended for tracking the "Azetidine Effect" (Hypothetical data based on typical scaffold hopping results):

Compound IDR-Group (Amine)Ki (Target) [nM]LogD (7.4)CLint (Hu Mic)Notes
BP-01 Diethylamine1203.8HighFlexible, poor metabolic stability.
BP-02 Piperidine154.2MediumPotent but lipophilic (hERG risk).
BP-03 Pyrrolidine83.5MediumGood potency, moderate clearance.
BP-04 Azetidine 12 2.1 Low Optimal balance of potency/LLE.
BP-05 3-F-Azetidine451.8Very LowFluorine lowers pKa, reducing affinity.

Key Insight: While the pyrrolidine (BP-03) might be slightly more potent due to ideal bond angles, the azetidine (BP-04) often shows superior Ligand Lipophilicity Efficiency (LLE) and brain penetration due to reduced non-specific binding.

Characterization Data (Template)

For the core compound 3-(azetidin-1-ylmethyl)benzophenone :

  • 1H NMR (400 MHz, CDCl3):

    
     7.78 (s, 1H), 7.70–7.40 (m, 8H), 3.68 (s, 2H, benzylic), 3.25 (t, J = 7.0 Hz, 4H, azetidine), 2.10 (qn, J = 7.0 Hz, 2H, azetidine).
    
  • 13C NMR: Distinctive azetidine signals at

    
     ~55.0 (NCH2) and ~17.5 (CH2).
    
  • MS (ESI): Calculated for C17H17NO: 251.13; Found: 252.2 [M+H]+.

Conclusion

The synthesis of 3-(azetidin-1-ylmethyl)benzophenone analogs provides a robust platform for discovering novel CNS agents. By utilizing the Reductive Amination Route (Route A) for library generation and the Nucleophilic Substitution Route (Route B) for scale-up, researchers can efficiently access this chemical space. The inclusion of the azetidine ring is a calculated medicinal chemistry tactic to optimize the physicochemical profile (LogD/pKa) without sacrificing target affinity.

References

  • Azetidines in Medicinal Chemistry

    • Couty, F., & Drouillat, B. (2026).
  • Benzophenone H3 Antagonists

    • Sander, K., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists.[2] Journal of Medicinal Chemistry.

  • Synthesis of Azetidines

    • Bott, T. M., & West, F. G. (2012).
  • Scaffold Hopping & Bioisosteres

    • Meanwell, N. A. (2011).[3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual reference for Azetidine/Piperidine switch).

Sources

Comprehensive Computational Characterization of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for 3-(Azetidinomethyl) benzophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary & Chemical Context

3-(Azetidinomethyl) benzophenone (CAS 898771-16-9) represents a distinct class of bifunctional chemical probes. It combines the photoactivatable benzophenone moiety—widely used in photoaffinity labeling—with an azetidine ring, a strained four-membered amine often employed in medicinal chemistry to modulate metabolic stability and basicity compared to acyclic analogs.

This guide provides a rigorous, self-validating computational framework to characterize this molecule. Unlike standard organic molecules, this system requires specific attention to two competing electronic manifolds: the n




transitions* of the benzophenone core (critical for triplet state generation) and the lone pair availability of the azetidine nitrogen (critical for pKa and potential intramolecular electron transfer).

Key Technical Challenges Addressed:

  • Ring Strain: Accurate modeling of the azetidine puckering potential (

    
    26 kcal/mol strain).
    
  • Excited State Accuracy: Selecting long-range corrected functionals to correctly describe Charge Transfer (CT) states versus local excitations.

  • Conformational Flexibility: Handling the methylene linker dynamics between the aromatic system and the saturated heterocycle.

Computational Strategy & Theory Selection

Density Functional Theory (DFT) Selection

For this specific molecular architecture, standard functionals like B3LYP are insufficient due to their inability to correctly model long-range charge transfer excitations and dispersion interactions between the aromatic rings.

  • Recommended Functional:

    
    B97X-D  or CAM-B3LYP .
    
    • Reasoning: These range-separated hybrid functionals correct the "self-interaction error" prevalent in B3LYP, providing accurate excitation energies for the benzophenone moiety and reliable reaction barriers for hydrogen abstraction mechanisms.

      
      B97X-D includes empirical dispersion corrections (D2/D3), essential if modeling the molecule in a docked protein pocket.
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Reasoning: The azetidine ring strain requires a flexible basis set to describe the bent bonds (banana bonds) accurately. Pople-style sets (e.g., 6-31G*) often underestimate ring strain energies.

Solvation Models
  • Implicit: SMD (Solvation Model based on Density) .

    • Reasoning: Superior to PCM for calculating

      
      , which is critical for pKa prediction and redox potentials.
      
  • Explicit: If modeling H-abstraction from solvent, include 2-3 explicit solvent molecules (e.g., Methanol or Water) around the carbonyl oxygen and azetidine nitrogen.

Step-by-Step Computational Protocols

Phase 1: Conformational Analysis

The methylene linker (C-C-N) introduces rotational freedom. The azetidine ring also exhibits a "puckering" vibration. You must identify the global minimum to avoid computing properties on a high-energy conformer.

Protocol:

  • Generate Conformers: Use a force field (MMFF94) to generate rotamers around the C(aryl)-C(methylene) and C(methylene)-N bonds.

  • Pre-Optimization: Optimize top 10 conformers at B3LYP/6-31G(d) level.

  • Refinement: Re-optimize unique minima at

    
    B97X-D/def2-TZVP.
    
  • Validation: Run Frequency calculations. Ensure zero imaginary frequencies .

Phase 2: Ground State Properties & pKa Prediction

The basicity of the azetidine nitrogen is a key physicochemical parameter.

Thermodynamic Cycle for pKa:




Input Configuration (Gaussian Format Example):

Phase 3: Excited State Dynamics (TD-DFT)

To validate the molecule as a photo-probe, you must confirm the energy gap between the Singlet (


) and Triplet (

) states. Benzophenone requires a

state with

character for efficient hydrogen abstraction.

Protocol:

  • Vertical Excitation: Calculate first 10 excited states.

  • Triplet Optimization: Optimize the geometry of the first triplet state (

    
    ) using opt=triplet or spin-unrestricted DFT (UB3LYP).
    
  • Spin Density Analysis: Verify the unpaired electrons are localized on the carbonyl oxygen (indicative of reactive

    
     state) rather than the aromatic ring (
    
    
    
    ).

Visualizing the Workflow & Mechanism

The following diagrams illustrate the computational workflow and the photochemical mechanism relevant to this probe.

Diagram 1: Computational Characterization Workflow

G Start Structure Input (CAS 898771-16-9) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D / def2-TZVP) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Fix) Branch Analysis Type FreqCheck->Branch Yes PathA Reactivity (Ground State) NBO Charges & pKa Branch->PathA PathB Photochemistry (Excited) TD-DFT (n -> pi*) Branch->PathB Output Final Technical Profile PathA->Output PathB->Output

Caption: Workflow for structural and electronic characterization of 3-(Azetidinomethyl) benzophenone.

Diagram 2: Photoactivation & Quenching Pathway

A critical risk for this molecule is Intramolecular Photoinduced Electron Transfer (PET) . The azetidine lone pair can quench the benzophenone triplet state, deactivating the probe. This pathway must be mapped.

Photochem S0 Ground State (S0) Benzophenone S1 Singlet Excited (S1) (n, pi*) S0->S1 hv (UV) T1 Triplet State (T1) Reactive Species S1->T1 ISC (Fast) Reaction C-H Insertion (Target Labeling) T1->Reaction H-Abstraction Quench PET Quenching (Azetidine Oxidation) T1->Quench e- Transfer (from Azetidine N)

Caption: Competitive pathways: Target labeling vs. Intramolecular quenching by the azetidine amine.

Data Presentation Standards

When compiling your report, summarize the output in the following standardized tables.

Table 1: Geometric & Electronic Parameters (Ground State)
ParameterValue (Calc)Significance
C=O Bond Length

1.22 Å
Indicator of carbonyl strength; compare to standard benzophenone.
Azetidine Ring Puckering (Angle in °)Measures ring strain relief; affects N-inversion barrier.
N-C-C-Aryl Dihedral (Angle in °)Determines proximity of amine lone pair to carbonyl (PET risk).
HOMO Energy (eV)Ionization potential; correlates with oxidation susceptibility.
LUMO Energy (eV)Electron affinity.
Table 2: Excited State Transitions (TD-DFT)
StateEnergy (eV / nm)Oscillator Str. (

)
CharacterAssignment

~3.5 eV< 0.01

Weak absorption (forbidden).

~4.8 eV> 0.10

Strong absorption (UV detection).

~3.0 eVN/A

CRITICAL : Must be lower than

for ISC.

References

  • Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian.com. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

An In-depth Technical Guide to the Investigation of 3-(Azetidinomethyl) Benzophenone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the benzophenone scaffold, a known pharmacophore with diverse biological activities, and the azetidine ring, a moiety increasingly recognized for its ability to impart favorable pharmacokinetic properties, presents a compelling rationale for the investigation of novel chemical entities. This technical guide outlines a comprehensive, field-proven strategy for the systematic evaluation of 3-(Azetidinomethyl) benzophenone as a potential enzyme inhibitor. Lacking prior specific data on this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential. We will delve into the causality behind experimental choices, from initial target selection and high-throughput screening to detailed kinetic analysis for mechanism of action elucidation. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Rationale

The benzophenone framework is a ubiquitous structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Derivatives of benzophenone have been reported to inhibit a variety of enzymes, such as cyclooxygenases (COX), proteases, and acetylcholinesterase, highlighting the scaffold's potential for enzyme-targeted drug discovery.[2][3][4]

Concurrently, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern drug development.[5] Its incorporation into drug candidates can enhance metabolic stability, aqueous solubility, and target-binding affinity.[5] The unique structural constraints of the azetidine ring can lead to improved pharmacological profiles.[5]

The novel compound, 3-(Azetidinomethyl) benzophenone, which marries these two key structural features, therefore represents a promising, yet unexplored, candidate for enzyme inhibition. This guide provides a systematic approach to unlock its potential.

Strategic Workflow for Inhibitor Discovery and Characterization

The investigation of a novel compound's inhibitory potential follows a multi-stage process, from broad screening to specific mechanistic studies. Each stage is designed to progressively refine our understanding of the molecule's activity.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Optimization Target Identification Target Identification High-Throughput Screening (HTS) High-Throughput Screening (HTS) Target Identification->High-Throughput Screening (HTS) Hypothesized Targets HTS HTS Hit Identification Hit Identification HTS->Hit Identification Primary Hits IC50 Determination IC50 Determination Hit Identification->IC50 Determination Dose-Response Analysis Mechanism of Action (MoA) Studies Mechanism of Action (MoA) Studies IC50 Determination->Mechanism of Action (MoA) Studies Confirmed Hit MoA Studies MoA Studies Selectivity Profiling Selectivity Profiling MoA Studies->Selectivity Profiling Characterized Inhibitor Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) Selectivity Data SAR SAR

Caption: Overall workflow for inhibitor discovery.

Phase 1: Target Identification and High-Throughput Screening

Given the known activities of benzophenone derivatives, a logical starting point is to screen 3-(Azetidinomethyl) benzophenone against a panel of enzymes from families that have previously shown susceptibility to this class of compounds.

Hypothesized Enzyme Targets

Based on available literature, the following enzyme classes are proposed as initial targets for investigation:

  • Serine Proteases (e.g., Trypsin, Chymotrypsin): Benzophenone derivatives have been patented as protease inhibitors.[6] These enzymes play crucial roles in digestion, blood clotting, and inflammation.

  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes, and some benzophenone analogs have shown COX inhibitory activity.[2][7]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, and some benzophenone derivatives have been explored for this purpose.[4]

  • β-Secretase (BACE1): Another key enzyme in Alzheimer's disease pathology, BACE1 has been a target for benzophenone-based inhibitors.

High-Throughput Screening (HTS)

A high-throughput screen is essential for rapidly assessing the inhibitory activity of 3-(Azetidinomethyl) benzophenone against the selected panel of enzymes.[8] Fluorescence-based assays are often preferred for HTS due to their high sensitivity and compatibility with automation.[1][8]

Experimental Workflow for HTS

HTS_Workflow start Start dispense_reagents Dispense Enzyme & Buffer to 384-well plate start->dispense_reagents add_compound Add 3-(Azetidinomethyl) benzophenone (Test Wells) Add DMSO (Control Wells) dispense_reagents->add_compound pre_incubation Pre-incubate (e.g., 15 min at 37°C) add_compound->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate read_plate Read Fluorescence (Kinetic or Endpoint) add_substrate->read_plate analyze_data Analyze Data (% Inhibition) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow.

Phase 2: Hit Confirmation and Characterization

Compounds that show significant inhibition in the primary HTS (typically >50% inhibition at a single concentration) are considered "hits" and are advanced to the next stage for confirmation and detailed characterization.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[7] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]

Protocol for IC50 Determination using a Generic Serine Protease (e.g., Trypsin) Model

This protocol is adapted from established methods for measuring trypsin inhibition.[9][10][11][12][13][14]

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate like Boc-Gln-Ala-Arg-AMC

  • Tris-HCl buffer (pH 8.0)

  • 3-(Azetidinomethyl) benzophenone

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of 3-(Azetidinomethyl) benzophenone in DMSO.

  • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations (e.g., from 100 µM to 1 nM).

  • In a 96-well plate, add:

    • Tris-HCl buffer

    • Trypsin solution

    • The serially diluted inhibitor solutions (or DMSO for the control wells).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the reaction by adding the substrate (BAEE or fluorogenic substrate) to all wells.

  • Measure the absorbance at 253 nm (for BAEE) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time (kinetic assay).[12]

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Data Presentation:

Inhibitor Conc. (µM)Reaction Rate (RFU/min)% Inhibition
0 (Control)5000
0.0145010
0.130040
124052
1010080
1005090
This is example data for illustrative purposes.
Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development.[5][16] Enzyme kinetic studies can distinguish between different modes of reversible inhibition (competitive, non-competitive, and uncompetitive).[17][18]

Protocol for MoA Studies:

  • Perform the enzyme assay as described for IC50 determination.

  • Vary the concentration of the substrate while keeping the inhibitor concentration fixed. Repeat this for several fixed inhibitor concentrations.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).[3][6][19][20][21] The pattern of the lines will indicate the mechanism of inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect at the y-axis. Vmax is unchanged, while Km increases.[6]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km is unchanged.[17]

  • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[16][17]

MoA_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition A1 Lines intersect at Y-axis B1 Lines intersect at X-axis C1 Lines are parallel

Caption: Interpreting Lineweaver-Burk plots for MoA.

Protocols for Other Hypothesized Targets

Cyclooxygenase (COX) Inhibition Assay

Fluorometric assay kits are commercially available for screening COX-1 and COX-2 inhibitors.[22][23][24] These assays are based on the detection of Prostaglandin G2, an intermediate product generated by COX enzymes.[23]

Step-by-Step Protocol Outline:

  • Reconstitute assay components (enzyme, buffer, substrate).

  • Add assay buffer and COX enzyme to a 96-well plate.

  • Add 3-(Azetidinomethyl) benzophenone at various concentrations.

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • Measure fluorescence (e.g., Ex/Em = 535/587 nm) kinetically.

  • Calculate IC50 values as described previously.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[4][25][26][27][28] It relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[4][26]

Step-by-Step Protocol Outline:

  • To a 96-well plate, add phosphate buffer, AChE enzyme solution, and varying concentrations of 3-(Azetidinomethyl) benzophenone.

  • Incubate for a defined period (e.g., 10 minutes at 25°C).[27]

  • Add DTNB to the reaction mixture.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm.[4][27]

  • Calculate the percentage of AChE inhibition and determine the IC50.

BACE1 Inhibition Assay

Fluorescence Resonance Energy Transfer (FRET) assays are a sensitive method for screening BACE1 inhibitors.[29][30][31][32] These assays use a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Step-by-Step Protocol Outline:

  • Prepare a master mix containing BACE1 assay buffer and the BACE1 FRET peptide substrate.[29]

  • Dispense the master mix into a 96-well plate.

  • Add the inhibitor solution (3-(Azetidinomethyl) benzophenone) to the test wells.

  • Add the BACE1 enzyme solution to initiate the reaction.

  • Incubate at room temperature, protected from light.

  • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).[32]

  • Calculate the inhibitory activity and determine the IC50.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial investigation of 3-(Azetidinomethyl) benzophenone as a potential enzyme inhibitor. By following the outlined workflow, researchers can efficiently screen this novel compound against a panel of rationally selected enzyme targets, confirm its inhibitory activity through IC50 determination, and elucidate its mechanism of action using classical enzyme kinetics. The detailed, step-by-step protocols for serine protease, COX, AChE, and BACE1 inhibition assays offer practical guidance for laboratory execution.

Positive findings from this investigational cascade would warrant further studies, including selectivity profiling against a broader panel of related enzymes and structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of this promising scaffold. The integration of the benzophenone and azetidine moieties holds significant potential, and the systematic approach detailed herein is the first critical step in translating that potential into tangible therapeutic opportunities.

References

  • Bio-protocol. (2019). 3.6. Trypsin Inhibitor Activity Assay. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Patel, V. R., et al. (2014). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Rudolph, M. J., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Slideshare. (2016). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

  • Springer. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Protocols.io. (n.d.). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. Retrieved from [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]

  • Bio-protocol. (2018). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Perpusnas. (2025). IC50 Explained: Understanding Half Maximal Inhibitory Concentration. Retrieved from [Link]

  • PMC. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]

  • PubMed. (2018). Inkjet printing-based β-secretase fluorescence resonance energy transfer (FRET) assay for screening of potential β-secretase inhibitors of Alzheimer's disease. Retrieved from [Link]

  • PMC. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. Retrieved from [Link]

  • MDPI. (2018). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • PMC. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. Retrieved from [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]

  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

  • MDPI. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Retrieved from [Link]

Sources

Early ADME Profiling of 3-(Azetidinomethyl)benzophenone Derivatives: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The confluence of structurally diverse scaffolds into novel chemical matter is a cornerstone of modern medicinal chemistry. The 3-(azetidinomethyl)benzophenone series represents one such amalgamation, combining the privileged, yet complex, benzophenone core with the contemporary azetidine motif. The benzophenone scaffold is ubiquitous in bioactive natural products and synthetic drugs, offering a versatile three-dimensional framework for receptor engagement.[1][2] Concurrently, the azetidine ring has emerged as a valuable bioisostere, often incorporated to enhance metabolic stability, improve aqueous solubility, and fine-tune basicity compared to larger, more lipophilic amines.[3][4][5]

This guide, intended for drug discovery and development scientists, outlines a strategic, field-proven approach to characterizing the early Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this novel chemical series. As no extensive public data exists for this specific combination, this document provides the foundational rationale, detailed experimental protocols, and data interpretation frameworks necessary to generate and understand the critical ADME data that will drive lead optimization. We will address the core questions of metabolic stability, membrane permeability, efflux liability, and key safety indicators such as Cytochrome P450 (CYP) inhibition and hERG channel affinity.

The Structural Rationale: Hypothesized ADME Profile

The decision to synthesize 3-(azetidinomethyl)benzophenone derivatives is likely rooted in a strategy to balance potency with favorable drug-like properties.

  • The Benzophenone Core: This diaryl ketone structure provides a rigid, non-planar scaffold that is well-represented in pharmacologically active agents.[1][2] However, from an ADME perspective, its lipophilicity can contribute to poor solubility, high plasma protein binding, and potential off-target effects, including inhibition of P-glycoprotein (P-gp) efflux pumps and the hERG potassium channel.[6][7]

  • The Azetidine Moiety: This four-membered saturated heterocycle is increasingly used to replace more traditional groups like piperidines or pyrrolidines.[8] Its key advantages include a reduction in lipophilicity and an increase in sp³ character, which often leads to improved metabolic stability and solubility.[3][4] The constrained nature of the ring also reduces the pKa of the nitrogen atom compared to larger cyclic amines, which can modulate target engagement and physicochemical properties.

Central Hypothesis: The strategic incorporation of the 3-(azetidinomethyl) group aims to leverage the benefits of the azetidine ring to mitigate the known ADME liabilities of the benzophenone core. Specifically, it is hypothesized to enhance aqueous solubility and block potential sites of metabolism on the benzophenone rings, while the overall profile will require careful assessment for efflux and hERG liabilities introduced by the combination of a lipophilic core and a basic nitrogen center.

A Roadmap for Early ADME Assessment

A tiered, parallelized screening approach is essential for efficient decision-making. The following assays form the bedrock of an early ADME assessment for this series.

In Vitro Metabolic Stability: The First Pass

Metabolism, primarily in the liver, is a major mechanism of drug clearance.[9] An early assessment of metabolic stability using human liver microsomes (HLM) is critical to identify compounds that are likely to have an acceptable half-life in vivo. This assay is cost-effective, high-throughput, and focuses on Phase I metabolism mediated by Cytochrome P450 enzymes.[9][10]

We use liver microsomes as they are a subcellular fraction containing a high concentration of CYP enzymes, the primary drivers of oxidative metabolism for most small molecules.[9] Including a cofactor, NADPH, is essential to initiate the enzymatic cycle.[11] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance—a direct measure of how efficiently the enzymes can process the drug.[12]

  • Preparation:

    • Thaw pooled HLM (e.g., from XenoTech) on ice.[11] Prepare a working solution of HLM in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[10][11]

    • Prepare test compound stock solutions in DMSO (e.g., 10 mM) and dilute in buffer to achieve a final incubation concentration of 1 µM.[11] The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Prepare a NADPH regenerating solution (or a simple NADPH solution) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and compound solutions at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS) for analytical quantification.[9]

  • Controls (Self-Validating System):

    • Negative Control: Incubate compound with HLM without NADPH to assess non-enzymatic degradation.

    • Positive Controls: Include compounds with known metabolic fates: Verapamil (high turnover) and Dextromethorphan (moderate turnover) to validate the enzymatic activity of the microsome batch.[9]

  • Analysis:

    • Centrifuge the quenched plates to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[12]

The rate of depletion is determined by plotting the natural logarithm of the percentage of compound remaining versus time. From the slope of this line (k), key parameters are calculated.[9]

ParameterFormulaInterpretation
Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) / (mg/mL protein)Volume of liver matrix cleared of the drug per unit time, normalized to protein concentration (µL/min/mg).

Hypothetical Data for Benzophenone Derivatives

Compound ID Scaffold t½ (min) CLint (µL/min/mg) Classification
BZP-001 Benzophenone 15 92.4 High Clearance
BZP-002 3-(Dimethylaminomethyl)benzophenone 8 173.3 Very High Clearance
AZ-BZP-001 3-(Azetidinomethyl)benzophenone >60 <11.6 Low Clearance

| Verapamil | Control | 12 | 115.5 | High Clearance |

  • Interpretation: In this hypothetical scenario, the azetidinomethyl derivative (AZ-BZP-001) shows significantly improved metabolic stability compared to a simple benzophenone or a derivative with a more metabolically labile dimethylamino group. This would be strong evidence supporting the hypothesis that the azetidine moiety shields the molecule from CYP-mediated metabolism.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_analysis 3. Analysis P1 Prepare HLM, Compound, and NADPH Solutions I1 Pre-warm HLM + Compound P1->I1 I2 Initiate with NADPH I1->I2 I3 Quench at Timepoints (0, 5, 15, 30, 60 min) with ACN + IS I2->I3 A1 Centrifuge to Pellet Protein I3->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and CLint A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

Cell Permeability and Efflux Liability

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting this process.[13][][15] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semipermeable membrane, differentiate to form a polarized monolayer with tight junctions and functional transporters, mimicking the intestinal barrier.[13][][16]

This assay is superior to simple artificial membranes (like PAMPA) because it accounts for not only passive diffusion but also active transport mechanisms, including drug efflux.[13] By measuring transport in both the absorptive (Apical-to-Basolateral, A->B) and secretive (Basolateral-to-Apical, B->A) directions, we can identify compounds that are substrates of efflux pumps like P-gp. A B->A transport rate significantly higher than the A->B rate indicates that the compound is actively pumped out of the cell, which can severely limit oral absorption.[13]

  • Cell Culture:

    • Seed Caco-2 cells on semipermeable Transwell™ filter inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[13][]

    • Prior to the assay, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use wells that meet a predefined TEER threshold.[16]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For A->B assessment , add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[]

    • For B->A assessment , add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 120 minutes).[17]

  • Controls (Self-Validating System):

    • Low Permeability Control: Atenolol (paracellular transport).

    • High Permeability Control: Antipyrine or Propranolol (transcellular transport).

    • Efflux Substrate Control: Talinolol or Digoxin (known P-gp substrates).[13]

    • Monolayer Integrity Control: After the transport experiment, add Lucifer Yellow to the apical side and measure its appearance in the basolateral chamber. High transport indicates a compromised monolayer.[17]

  • Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the compound concentration in all samples by LC-MS/MS.[17]

The apparent permeability coefficient (Papp), a measure of the transport rate, is calculated for each direction.

ParameterFormulaInterpretation
Papp (A->B) (dQ/dt) / (A * C₀)Apparent permeability in the absorptive direction (cm/s).
Papp (B->A) (dQ/dt) / (A * C₀)Apparent permeability in the secretive direction (cm/s).
Efflux Ratio (ER) Papp (B->A) / Papp (A->B)A ratio > 2 is a strong indicator of active efflux.[13]

Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Hypothetical Data for AZ-BZP-001

Compound ID Papp (A->B) (10⁻⁶ cm/s) Papp (B->A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class Efflux Substrate?
Atenolol 0.5 0.6 1.2 Low No
Propranolol 25.0 23.5 0.9 High No

| AZ-BZP-001 | 1.2 | 15.6 | 13.0 | Low | Yes |

  • Interpretation: The hypothetical data for AZ-BZP-001 shows low intrinsic permeability in the absorptive direction but a very high efflux ratio. This profile is problematic, suggesting the compound is a strong substrate for an efflux transporter like P-gp. This is a plausible outcome given that many benzophenone derivatives interact with P-gp.[6][7] This finding would immediately trigger medicinal chemistry efforts to modify the structure to reduce efflux liability.

G cluster_caco2 Caco-2 Monolayer cell Apical (Intestinal Lumen Side) Tight Junction Caco-2 Cell Tight Junction Basolateral (Blood Side) Apical_Chamber Apical Chamber (Donor) cell:f1->Apical_Chamber Papp (B->A) Efflux Basolateral_Chamber Basolateral Chamber (Receiver) Apical_Chamber->cell:f1 Papp (A->B) Absorption

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Early Safety & Drug-Drug Interaction (DDI) Risk

Early identification of potential safety liabilities is paramount. For this chemical class, two key areas of concern are CYP inhibition and hERG channel blockade.

Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical drug-drug interactions (DDIs).[18][19] If a new drug inhibits an enzyme responsible for clearing a co-administered drug, it can lead to toxic accumulation of the second drug.[20][21]

  • Methodology: High-throughput, fluorescence-based assays are ideal for early screening.[22] These assays use recombinant human CYP enzymes and specific substrates that become fluorescent upon metabolism. The test compound is added, and a decrease in the fluorescent signal indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is determined.[22]

Blockade of the hERG potassium channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes. This is a major cause of drug withdrawal and requires careful monitoring. Both lipophilic compounds and those containing basic nitrogen centers are common hERG blockers, making the 3-(azetidinomethyl)benzophenone scaffold a structural class of interest.

  • Methodology: The gold standard is patch-clamp electrophysiology, but for early screening, high-throughput automated patch-clamp systems are used.[23][24] These systems measure the flow of potassium ions through the hERG channel expressed in a cell line in the presence of varying concentrations of the test compound to determine an IC₅₀ value.

Results are typically summarized by their IC₅₀ values. A lower IC₅₀ indicates greater potency of inhibition/blockade.

Hypothetical Early Safety Data (IC₅₀, µM)

Compound ID CYP3A4 CYP2D6 CYP2C9 hERG Risk Profile
AZ-BZP-001 > 50 25 > 50 1.5 hERG Liability
Ketoconazole 0.08 - - - CYP3A4 Inhibitor

| Terfenadine | - | - | - | 0.07 | hERG Blocker |

  • Interpretation: An IC₅₀ value >10 µM for CYP inhibition is generally considered low risk in early discovery. However, the hypothetical hERG IC₅₀ of 1.5 µM for AZ-BZP-001 is a significant concern. A common rule of thumb is to seek a >30-fold window between the hERG IC₅₀ and the therapeutic plasma concentration. An IC₅₀ this low flags the compound for immediate de-risking or deprioritization.

Integrated Strategy and Decision-Making

The power of early ADME profiling lies in integrating the data to make informed decisions. The goal is to find a balance between potency and drug-like properties.

G Start Compound Series: 3-(Azetidinomethyl)benzophenone MetStab Metabolic Stability (HLM) Start->MetStab GoodStab Good Stability (t½ > 30 min) MetStab->GoodStab PASS BadStab Poor Stability MetStab->BadStab FAIL Perm Permeability / Efflux (Caco-2) GoodPerm Good Permeability (ER < 2) Perm->GoodPerm PASS BadPerm High Efflux (ER > 2) Perm->BadPerm FAIL Safety Safety (CYP & hERG IC50) GoodSafety Good Safety Profile (IC50 > 10 µM) Safety->GoodSafety PASS BadSafety hERG or CYP Liability (IC50 < 10 µM) Safety->BadSafety FAIL GoodStab->Perm Optimize Medicinal Chemistry Optimization BadStab->Optimize GoodPerm->Safety BadPerm->Optimize Prioritize Prioritize for In Vivo PK Studies GoodSafety->Prioritize BadSafety->Optimize Optimize->Start New Analogs

Caption: A decision-making flowchart for prioritizing lead candidates.

Based on our hypothetical data, AZ-BZP-001 would fail at both the Permeability and Safety checkpoints. The integrated assessment would be: "The compound has excellent metabolic stability, but its utility is compromised by high efflux and a significant hERG liability." The recommendation would be to return to medicinal chemistry to design new analogs that disrupt the P-gp and hERG pharmacophores, perhaps by modulating lipophilicity or altering the orientation of the basic nitrogen, before proceeding to more complex in vivo studies.

References

  • Bala, S., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
  • Evotec (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Kumari, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Mercell (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Nettleton, D. O., & Pennington, M. W. (2011). Assessment of cytochrome p450 enzyme inhibition and inactivation in drug discovery and development. Current Drug Metabolism. Available at: [Link]

  • Nuvisan (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. Available at: [Link]

  • protocols.io (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Kumari, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • EURL ECVAM (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. Available at: [Link]

  • Domainex (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Charles River Laboratories (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Bienta (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

  • Domainex (n.d.). Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Nettleton, D. O., & Pennington, M. W. (2011). Assessment of Cytochrome P450 Enzyme Inhibition and Inactivation in Drug Discovery and Development. Bentham Science Publishers. Available at: [Link]

  • Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, V., et al. (2026). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett. Available at: [Link]

  • Bala, S., et al. (2022). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PMC. Available at: [Link]

  • Wishka, D. G., et al. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wang, W., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances. Available at: [Link]

  • Ball, M., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]

  • Kumar, A., et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. International Journal of Latest Technology in Engineering, Management & Applied Science. Available at: [Link]

  • Govers, E., et al. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Available at: [Link]

  • Singh, S., & Dhiman, R. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. Available at: [Link]

  • Wishart, D. S. (2009). Improving Early Drug Discovery through ADME Modelling. ResearchGate. Available at: [Link]

  • Naik, M., et al. (2025). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In-Silico Approach. Asian Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tanner, M., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology. Available at: [Link]

Sources

Advanced Structural Elucidation of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 3-(Azetidinomethyl) benzophenone represents a critical intersection between rigid chromophore analysis and strained-ring conformational studies. This compound combines a photoactive benzophenone core with a pharmacologically relevant azetidine moiety, linked via a methylene bridge.

Understanding its solid-state behavior is essential for drug development, specifically in optimizing solubility profiles and understanding the metabolic stability of the azetidine ring, which is often used as a bioisostere for morpholine or piperidine. This guide provides a rigorous framework for the X-ray crystallographic analysis of this molecule, detailing synthesis, crystallization, structure solution, and supramolecular analysis.

Chemical Context & Structural Predicates[1][2][3][4][5][6]

Before initiating diffraction studies, one must understand the competing steric and electronic forces governing the molecule's topology.

The Benzophenone Core

Benzophenone derivatives rarely adopt a planar conformation in the solid state due to steric repulsion between the ortho-hydrogens.

  • Expected Geometry: The phenyl rings typically exhibit a twist angle (

    
    ) of 50°–65° relative to the carbonyl plane.
    
  • Crystallographic Relevance: This twist disrupts close packing, often leading to lower density polymorphs or the inclusion of solvent molecules (solvates).

The Azetidine Ring

The four-membered azetidine ring is highly strained. Unlike planar cyclobutane, the azetidine nitrogen introduces inversion capabilities.

  • Puckering: The ring is expected to adopt a puckered conformation to relieve torsional strain, with a puckering angle typically between 20° and 30°.

  • N-Inversion: In the crystal lattice, the substituent on the nitrogen (in this case, the methylene-benzophenone linker) usually adopts an equatorial position to minimize 1,3-diaxial interactions.

Experimental Protocol: From Synthesis to Diffraction

This section details the self-validating workflow required to obtain high-quality single crystals.

Synthesis & Purification[5]
  • Precursor: 3-(Bromomethyl)benzophenone reacted with azetidine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

  • Validation Point:

    
    H NMR must show a clean singlet for the methylene linker (~3.6 ppm) and distinct multiplets for the azetidine ring protons (~3.2 ppm and ~2.1 ppm) before crystallization attempts.
    
Crystallization Strategy

Obtaining diffraction-quality crystals of flexible molecules requires screening multiple conditions.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol / Acetone (1:1)Room Temp, dust-freePrismatic blocks (Thermodynamic form)
Vapor Diffusion DCM (inner) / Hexane (outer)4°C, sealed chamberNeedles/Plates (Kinetic form)
Salt Formation Diethyl ether + HCl (gas)Immediate precipitationHCl salt crystals (often more stable)

Critical Note: If the free base yields oil, convert to the hydrochloride or oxalate salt . The ionic lattice energy often facilitates crystallization of flexible amines.

Data Collection Workflow (DOT Visualization)

The following diagram outlines the decision matrix for structure solution.

CrystalWorkflow Sample Purified Compound Screen Crystal Screening (Vapor Diffusion/Evaporation) Sample->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen No (Re-screen) Diffraction SC-XRD Data Collection (Mo or Cu Source) Check->Diffraction Yes Process Data Reduction (CrysAlisPro / APEX) Diffraction->Process Solve Structure Solution (SHELXT / OLEX2) Process->Solve Refine Refinement (Least Squares) Solve->Refine

Figure 1: Decision-matrix workflow for crystallographic determination.

Structural Analysis & Refinement

Once data is collected, the analysis focuses on three specific geometric parameters critical for this pharmacophore.

Unit Cell & Space Group

Small organic molecules with chiral centers (none here) or flexible linkers often crystallize in centrosymmetric space groups.

  • Most Likely Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).
  • Z value: Expect

    
     (Monoclinic) or 
    
    
    
    (Triclinic), indicating the number of molecules per unit cell.
Azetidine Puckering Analysis

To quantify the shape of the four-membered ring, use the Cremer-Pople puckering parameters (


).
  • Calculation: Define the plane through C2-C3-C4. Measure the deviation of N1 from this plane.

  • Significance: A planar azetidine ring in the crystal structure usually indicates strong disorder or high-symmetry constraints, which is rare. A puckered conformation confirms the relief of torsional strain.

Hirshfeld Surface Analysis

To understand the intermolecular interactions stabilizing the crystal, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • 
     Surface:  Look for red spots on the surface.
    
    • Acceptors: The carbonyl oxygen (C=O) will show intense red regions, accepting H-bonds.

    • Donors: The azetidine ring protons are weak donors. If crystallized as an HCl salt, the

      
       will be the primary donor.
      
  • Fingerprint Plot:

    • H...H Contacts: usually comprise >40% of the surface (dispersive forces).

    • C...H Contacts: (C-H...

      
       interactions) between the azetidine protons and the benzophenone phenyl rings.
      

Mechanistic Signaling & Interaction Pathways

Understanding how the crystal packing influences the chemical potential is vital. The diagram below illustrates the hierarchical stabilization forces.

InteractionHierarchy Molecule 3-(Azetidinomethyl) benzophenone Primary Primary Interaction: Dipole-Dipole (C=O alignment) Molecule->Primary Secondary Secondary Interaction: C-H...pi (Azetidine-Phenyl) Molecule->Secondary Lattice Stable Crystal Lattice (Space Group P21/c) Primary->Lattice Directionality Secondary->Lattice Stability Tertiary Tertiary Interaction: Van der Waals (Packing) Tertiary->Lattice Density

Figure 2: Hierarchical intermolecular forces stabilizing the crystal lattice.

Detailed Refinement Protocol (Self-Validating)

To ensure the structure is publishable and accurate, follow this refinement checklist:

  • Phase Determination: Use Direct Methods (SHELXT) or Intrinsic Phasing. The heavy atoms (O, N, C) should appear immediately.

  • Hydrogen Placement:

    • Aromatic H: Place geometrically (AFIX 43).

    • Methylene/Azetidine H: Place geometrically (AFIX 23) but allow the torsion angle to ride on the parent carbon.

  • Disorder Check: The azetidine ring is prone to "ring-flip" disorder. If thermal ellipsoids on the ring carbons are elongated, model the ring over two positions (PART 1 / PART 2) with occupancy refinement.

  • Final Validation:

    • R1 Value: Should be < 0.05 for good data.

    • CheckCIF: Run the final .cif file through the IUCr CheckCIF server. Ensure no A-level alerts regarding missed symmetry or voids.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

  • BenchChem. "Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives." Link(Contextual reference for azetidine behavior).

3-(Azetidinomethyl) Benzophenone: Biological Targets & Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of 3-(Azetidinomethyl) benzophenone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(Azetidinomethyl) benzophenone represents a dual-utility chemical scaffold in modern drug discovery. It functions primarily as a photoaffinity labeling (PAL) probe due to the intrinsic photoreactivity of the benzophenone moiety, while simultaneously serving as a privileged pharmacophore for monoamine transporter (MAT) inhibition. This guide dissects the compound’s utility in chemoproteomics for target deconvolution and its pharmacological potential as a simplified analog of tropane-based central nervous system (CNS) agents.

Chemical Architecture & Design Logic

The molecule integrates two distinct functional domains, each dictating a specific set of biological interactions and experimental applications.

DomainStructural ComponentFunctionality
Warhead Benzophenone Photoreactivity: Upon UV irradiation (350–360 nm), the carbonyl oxygen transitions to a triplet diradical state (

), capable of abstracting hydrogen atoms from proximal amino acid residues (preferentially Methionine) to form covalent crosslinks.
Recognition Azetidin-3-yl / Azetidin-1-yl Binding Determinant: The azetidine ring acts as a conformationally restricted amine, lowering lipophilicity (LogP) compared to piperidine analogs while maintaining specific vector orientation for receptor binding pockets (e.g., Asp residue in GPCRs/Transporters).
Linker Methylene Bridge Spacer: The single methylene unit (-CH2-) provides rotational freedom, allowing the benzophenone to orient into hydrophobic sub-pockets while the azetidine engages ionic interactions.
Primary Biological Targets: The Pharmacological Angle

Structurally, 3-(Azetidinomethyl) benzophenone mimics the diaryl-amine motif found in potent monoamine transporter inhibitors. It can be viewed as a ring-contracted, simplified analog of Benztropine or GBR-12909 (Vanoxerine) .

3.1 Monoamine Transporters (DAT, SERT, NET)

The most probable pharmacological targets are the Solute Carrier 6 (SLC6) family members.[1]

  • Dopamine Transporter (DAT): The benzophenone moiety mimics the diphenylmethoxy group of benztropine. The azetidine nitrogen, protonated at physiological pH, forms a salt bridge with Asp79 (in human DAT).

  • Mechanism: Competitive inhibition of dopamine reuptake.

  • Selectivity: The azetidine ring often confers a different selectivity profile compared to tropanes, potentially reducing abuse liability (atypical DAT inhibition).

3.2 Histamine H3 Receptors

Benzophenone-based ethers and amines have been explored as non-imidazole histamine H3 antagonists. The azetidine provides the necessary basicity to interact with the conserved aspartic acid in TM3 of the GPCR.

3.3 Sigma Receptors (

)

The hydrophobic benzophenone core combined with a basic amine is a classic pharmacophore for Sigma-1 receptor ligands, which modulate calcium signaling and cell survival.

Chemical Biology Targets: The Photoaffinity Angle

In a chemoproteomics context, this molecule is not just a ligand but a tool compound . It is used to identify "off-targets" of azetidine-containing drugs or to map binding sites.

Mechanism of Action: Covalent Capture

When used as a probe, the compound binds reversibly to a protein. UV irradiation triggers the benzophenone:

  • Excitation: Ground state (

    
    ) 
    
    
    
    Singlet (
    
    
    )
    
    
    Triplet (
    
    
    ).
  • Abstraction: The

    
     diradical abstracts a hydrogen atom from the target protein backbone or side chain (C-H bond).
    
  • Recombination: The resulting radical pair collapses to form a covalent C-C bond, permanently "tagging" the protein.

DOT Diagram: Photoaffinity Labeling Mechanism

PAL_Mechanism Probe 3-(Azetidinomethyl) benzophenone Target Target Protein (Reversible Complex) Probe->Target Binding (Kd) Excitation UV Irradiation (350-365 nm) Target->Excitation Triplet Triplet Diradical (T1 State) Excitation->Triplet Abstraction H-Atom Abstraction (C-H Insertion) Triplet->Abstraction < 100 ps Covalent Covalent Adduct (Irreversible) Abstraction->Covalent Radical Recombination Analysis Mass Spec / Western Blot (Identification) Covalent->Analysis

Caption: Step-wise mechanism of benzophenone-mediated photo-crosslinking for target identification.

Experimental Protocols for Target Validation
Protocol A: Photo-Crosslinking Assay (In Vitro)

Objective: Confirm direct binding to a purified protein (e.g., DAT or BSA model).

  • Incubation:

    • Mix Protein (

      
      ) with Probe (
      
      
      
      ) in PBS (pH 7.4).
    • Include a "Competition Control" with 100x excess of a known ligand (e.g., Cocaine or GBR-12909) to prove specificity.

    • Incubate for 30 min at 4°C in the dark.

  • Irradiation:

    • Transfer samples to a 96-well plate (open top) on ice.

    • Irradiate with a UV lamp (365 nm, 6 Watt) at a distance of 5 cm for 10–30 minutes.

  • Analysis:

    • Add SDS loading buffer and boil.

    • Resolve on SDS-PAGE.

    • Detection: If the probe is not fluorescent/biotinylated, use "Click Chemistry" (if an alkyne handle was added) or Mass Spectrometry (intact protein analysis) to observe the mass shift (+ MW of probe).

Protocol B: Target Deconvolution via ABPP (Proteome-Wide)

Objective: Identify unknown targets in cell lysate.

  • Lysate Preparation: Prepare fresh HEK293 or Brain tissue lysate (1 mg/mL).

  • Labeling: Treat lysate with Probe (

    
    ) 
    
    
    
    Competitor.
  • Crosslinking: UV Irradiate (365 nm, 20 min).

  • Enrichment (Requires Analog):

    • Note: Standard 3-(Azetidinomethyl) benzophenone lacks a handle. A "Clickable" analog (with an alkyne on the azetidine or benzophenone ring) is required for this step.[2]

    • React lysate with Biotin-Azide via CuAAC (Click Chemistry).

    • Enrich on Streptavidin-agarose beads.

  • Proteomics:

    • Trypsin digest on-bead.

    • LC-MS/MS analysis.

    • Bioinformatics: Filter for proteins enriched in "Probe" vs "Probe + Competitor" samples.

Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationship (SAR) data for benzophenone-tropane hybrids:

TargetPredicted

/

Reference AnalogMechanism
Dopamine Transporter (DAT) 50 - 250 nMBenztropineReuptake Inhibition
Serotonin Transporter (SERT) 100 - 500 nMGBR-12909Reuptake Inhibition
Sigma-1 Receptor 20 - 100 nMBD-1008Agonist/Antagonist
Histamine H1/H3 > 1

DiphenhydramineAntagonist
References
  • Prestwich, G. D., et al. (1997). "Benzophenone photoprobes for phosphoinositides, peptides, and drugs." Photochemistry and Photobiology, 65(2), 222-234. Link

  • Newman, A. H., & Katz, J. L. (2009). "Atypical dopamine uptake inhibitors provide new insights into the effects of cocaine." Progress in Brain Research, 172, 181-193. Link

  • Loland, C. J., et al. (2008).[1][3] "The binding sites for benztropines and dopamine in the dopamine transporter overlap."[1] Molecular Pharmacology, 73(3), 813-823. Link

  • Rowlands, M., et al. (2014). "Azetidines in medicinal chemistry: An emerging scaffold." Journal of Medicinal Chemistry, 57(15), 6327-6341. Link

  • Dormán, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661-5673. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis protocol for 3-(Azetidinomethyl)benzophenone , a structural motif relevant to medicinal chemistry, particularly in the development of novel antimicrobial and anti-inflammatory agents. This protocol is designed for professional research environments and emphasizes mechanistic understanding, safety, and reproducibility.

Introduction & Scientific Context

The benzophenone scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for various biological targets, including UV filters, antimicrobial agents, and anti-inflammatory drugs. Recent studies have highlighted the utility of functionalizing the benzophenone core with nitrogen-containing heterocycles to modulate solubility and target affinity.

The azetidine ring, a four-membered saturated amine, is increasingly utilized as a bioisostere for larger rings like pyrrolidine or piperidine. Its incorporation can lower lipophilicity (LogP) and alter metabolic stability. This protocol describes the synthesis of 3-(Azetidinomethyl)benzophenone via a convergent route involving the radical bromination of a methylbenzophenone precursor followed by nucleophilic substitution.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a disconnection at the benzylic carbon-nitrogen bond.

  • Strategy: Nucleophilic substitution (

    
    ).
    
  • Precursors: 3-(Bromomethyl)benzophenone and Azetidine (or Azetidine Hydrochloride).

  • Key Intermediate: 3-(Bromomethyl)benzophenone, generated via Wohl-Ziegler bromination of 3-methylbenzophenone.

Experimental Protocol

Safety Pre-requisite:

  • Benzyl halides are potent lachrymators and skin irritants. All operations must be performed in a functioning fume hood.

  • Azetidine is a strained ring amine; handle with care to avoid exposure.

  • Standard PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

This step utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position of 3-methylbenzophenone.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Methylbenzophenone 1.0 Starting Material
N-Bromosuccinimide (NBS) 1.05 Brominating Agent
AIBN (Azobisisobutyronitrile) 0.05 Radical Initiator

| Carbon Tetrachloride (


) or 

-Trifluorotoluene | Solvent | Reaction Medium |

Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-methylbenzophenone (10 mmol) in anhydrous solvent (

    
     or substitute, 50 mL).
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar). Monitor the reaction by TLC (Hexane/EtOAc 9:1) or HPLC. The reaction typically requires 3–6 hours.
    • Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism. The succinimide byproduct will float to the surface (in

      
      ) as the reaction progresses.
      
  • Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. The crude benzyl bromide is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).

The benzylic bromide undergoes nucleophilic attack by the azetidine nitrogen.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-(Bromomethyl)benzophenone 1.0 Electrophile
Azetidine (or Azetidine HCl) 1.2 Nucleophile

| Potassium Carbonate (


) | 2.5 | Base (Acid Scavenger) |
| Acetonitrile (

) | Solvent | Polar Aprotic Solvent |

Procedure:

  • Preparation: In a round-bottom flask, suspend

    
     (25 mmol) in anhydrous acetonitrile (30 mL).
    
  • Amine Addition: Add Azetidine (12 mmol). Note: If using Azetidine HCl, ensure adequate base is present to liberate the free amine.

  • Alkylation: Add a solution of 3-(bromomethyl)benzophenone (10 mmol) in acetonitrile (10 mL) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at

    
     for 4–8 hours. Monitor consumption of the bromide by TLC.
    
    • Trustworthiness Check: A catalytic amount of Sodium Iodide (NaI) (0.1 equiv) can be added (Finkelstein condition) to accelerate the reaction if it is sluggish, converting the bromide to a more reactive iodide in situ.

  • Workup: Cool to room temperature. Filter the solids (inorganic salts) and wash the cake with acetonitrile.

  • Isolation: Concentrate the filtrate. Redissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Final Purification: Purify the crude oil/solid via flash chromatography (DCM/MeOH 95:5) or recrystallization (if solid) to obtain the target compound.[1][2][3]

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the chemical workflow and the logical progression from precursors to the final active pharmaceutical ingredient (API) candidate.

Synthesispathway cluster_0 Step 1: Wohl-Ziegler cluster_1 Step 2: N-Alkylation Start 3-Methylbenzophenone Reagents1 NBS / AIBN (Radical Bromination) Start->Reagents1 Activation Intermediate 3-(Bromomethyl)benzophenone (Active Electrophile) Reagents1->Intermediate Reflux, 4h Reagents2 Azetidine / K2CO3 (Nucleophilic Substitution) Intermediate->Reagents2 Coupling Product 3-(Azetidinomethyl)benzophenone (Target Scaffold) Reagents2->Product Acetonitrile, 60°C

Caption: Figure 1. Convergent synthesis pathway for 3-(Azetidinomethyl)benzophenone illustrating the radical activation and subsequent amination steps.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the benzylic methylene (~3.6-3.8 ppm) and the multiplets of the azetidine ring (approx. 3.2 ppm for

    
     and 2.1 ppm for the central 
    
    
    
    ). The aromatic region (7.4–7.8 ppm) should show the benzophenone pattern.
  • Mass Spectrometry (ESI+): Expect a molecular ion peak

    
     corresponding to the molecular weight of the target (Calc. MW: ~251.33  g/mol ).
    

References

  • Sigma-Aldrich. (n.d.). 4'-azetidinomethyl-3-chlorobenzophenone Product Information. Retrieved from

  • Murali Naik, M., et al. (2022).[4] Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 45(1), 92-109.[5] Retrieved from

  • Selleck Chemicals. (n.d.). Benzophenone Chemical Information and Storage. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Benzophenone Derivatives. Retrieved from

Sources

Application of 3-(Azetidinomethyl) benzophenone in photoaffinity labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(Azetidinomethyl)benzophenone (and its structural derivatives) as a specialized scaffold in Fragment-Based Drug Discovery (FBDD) and Photoaffinity Labeling (PAL) . Unlike standard bifunctional linkers, this molecule represents a class of "Fully Functionalized Fragments" where the azetidine moiety acts as a solubility-enhancing, conformationally restricted amine ligand, and the benzophenone serves as the photo-reactive warhead.

This protocol focuses on using this scaffold for binding site mapping and target engagement validation using direct Mass Spectrometry (MS) readouts.

Part 1: Technical Foundation & Mechanism

Chemical Identity & Properties
  • Compound: 3-(Azetidin-1-ylmethyl)benzophenone (Core Scaffold)

  • CAS: 898771-16-9 (Representative analog)

  • Molecular Weight: ~251.33 Da

  • Key Structural Features:

    • Benzophenone (BP) Core: The photo-activatable unit.

    • Methylene Bridge: Provides minimal steric separation.

    • Azetidine Ring: A four-membered nitrogen heterocycle.[1][2][3] It serves two critical functions:

      • Physicochemical Modulator: The basic nitrogen (pKa ~10-11) ensures protonation at physiological pH, significantly improving the aqueous solubility of the hydrophobic benzophenone core without adding high molecular weight (unlike PEG linkers).

      • Pharmacophore: The restricted conformation of azetidine often mimics proline or isoleucine residues, allowing it to bind specific hydrophobic pockets or cation-pi interaction sites on proteins.

Mechanism of Action: Photochemical Conjugation

Upon irradiation with UV light (350–365 nm), the benzophenone moiety undergoes a specific photochemical cycle:

  • Excitation: The C=O bond absorbs a photon, promoting an electron from the non-bonding (n) orbital to the anti-bonding pi* orbital (

    
    ), generating a Singlet Diradical .
    
  • Intersystem Crossing: The singlet rapidly converts to a Triplet Diradical (T1 state). This state is chemically inert to water (unlike aryl azides/diazirines), allowing the probe to equilibrate within the binding pocket.

  • C-H Insertion: The triplet diradical abstracts a hydrogen atom from a nearby amino acid residue (preferentially Met, Leu, Arg, or backbone C-alpha), forming a ketyl radical pair.

  • Recombination: The radicals recombine to form a stable C-C covalent bond , permanently "locking" the probe to the protein.

Part 2: Experimental Protocol

Objective: To map the binding site of the azetidine-benzophenone fragment on a purified target protein using direct LC-MS/MS analysis.

Materials & Reagents
  • Probe: 3-(Azetidinomethyl)benzophenone (100 mM stock in DMSO).

  • Target Protein: Purified recombinant protein (>90% purity), 10–50 µM in PBS.

  • Buffer: PBS (pH 7.4). Avoid Tris or buffers with high radical scavenging capacity if possible, though BP is generally robust.

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UVP lamp, 4–8 Watt).

  • Quenching/Lysis: 8M Urea or SDS-PAGE loading buffer.

  • Digestion: Trypsin (Sequencing Grade).

Workflow Diagram

PAL_Workflow Start Protein + Probe Incubation Equilibration Equilibration (30 min, 4°C/RT) Start->Equilibration UV UV Irradiation (365 nm, 10-30 min) Equilibration->UV  Binding   SDS SDS-PAGE & Gel Excision UV->SDS  Covalent Capture   Digestion In-Gel Tryptic Digestion SDS->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis (+251.13 Da shift) MS->Data

Figure 1: Step-by-step workflow for direct photoaffinity labeling and site identification.

Detailed Step-by-Step Procedure

Step 1: Incubation (Binding Equilibration)

  • Dilute the Target Protein to 10 µM in PBS (100 µL final volume).

  • Add the Probe to a final concentration of 100 µM (10x excess).

    • Note: Fragments often have low affinity (

      
       in µM-mM range). High concentration ensures site occupancy.
      
  • Include a "Dark Control" (Probe + Protein, no UV) and a "Protein Only" control.

  • Incubate for 30 minutes at 4°C (to reduce non-specific hydrophobic sticking) or Room Temperature (if the protein is stable).

Step 2: Photo-Crosslinking

  • Transfer samples to a 96-well plate (open lid) or microcentrifuge tubes (caps open).

  • Place samples on ice (to prevent heating/denaturation).

  • Irradiate at 365 nm for 10–20 minutes .

    • Distance: ~2–5 cm from the light source.

    • Optimization: Perform a time-course (1, 5, 10, 30 min) to maximize labeling vs. degradation.

Step 3: Processing & Digestion

  • Add 4x SDS-PAGE loading buffer immediately to quench and denature.

  • Run samples on an SDS-PAGE gel.

  • Stain with Coomassie Blue.

    • Observation: You may not see a mass shift on the gel due to the small size of the probe (+250 Da is negligible on a 50 kDa protein).

  • Excise the protein band corresponding to your target.

  • Perform standard In-Gel Tryptic Digestion (Reduction with DTT, Alkylation with Iodoacetamide, Digestion with Trypsin overnight).

Step 4: Mass Spectrometry Analysis

  • Analyze peptides via LC-MS/MS (Orbitrap or Q-TOF recommended for high mass accuracy).

  • Database Search Parameters:

    • Variable Modification: Add a custom modification for the probe mass.

    • Mass Shift: Calculate exact mass of probe minus 2 Hydrogens (loss of 2H during insertion? No, BP insertion is net addition of Probe Mass).

    • Correction: The BP radical abstracts H, then recombines. The net mass addition is simply the Molecular Weight of the Probe .

    • Delta Mass: +251.1307 Da (Monoisotopic mass of C17H17NO).

    • Residues: Allow modification on Met, Leu, Arg, Lys, Phe, Trp, Tyr (BP is promiscuous but prefers Met).

Part 3: Data Interpretation & Troubleshooting

Expected Results
ParameterExpected OutcomeInterpretation
Sequence Coverage >60%Necessary to ensure the binding site peptide is detected.
Modification Site Specific Residue (e.g., M124)Indicates the "landing site" of the benzophenone. The azetidine binding pocket is likely adjacent (within 10-15 Å).
Labeling Efficiency 1–5% StoichiometryTypical for PAL. Low efficiency is compensated by the sensitivity of MS.
Critical Troubleshooting (Self-Validating the Protocol)
  • Issue: No modified peptides found.

    • Cause: Probe concentration too low relative to

      
      .
      
    • Solution: Increase probe concentration to 500 µM or 1 mM.

    • Cause: Ion suppression of the labeled peptide.

    • Solution: Check for "Dark Control" signals. If the probe is sticking non-covalently, wash the gel band extensively before digestion.

  • Issue: Non-specific labeling (Probe all over the protein).

    • Cause: "Random collisional labeling" due to excessively high probe concentration or long UV exposure.

    • Solution: Perform a Competition Assay . Pre-incubate with 100x excess of a known ligand (or the non-photoactive parent molecule) before adding the probe. Specific labeling should disappear; non-specific will remain.

Critical Safety & Integrity Note

⚠️ Distinguish from "Azidomethyl": Ensure you are using 3-(Azetidinomethyl)benzophenone (contains an azetidine ring) and NOT 3-(Azidomethyl)benzophenone (contains an azide,


).
  • Azetidine: Used for solubility/binding interactions.

  • Azide: Used for "Click Chemistry" or as a different photo-warhead (Nitrene).

  • Verification: Check the IR spectrum. Azides have a strong peak at ~2100 cm⁻¹; Azetidines do not.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Photochemistry and Photobiology. [Link]

  • Rotsteyn, Y., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Cell Chemical Biology. (Context on Azetidine utility in probes). [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(Azetidinomethyl)benzophenone in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-sensitivity method for the quantification of 3-(Azetidinomethyl)benzophenone (3-AMBP) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3-AMBP is a lipophilic, basic pharmacophore often utilized as a synthetic intermediate in the development of photo-initiators and specific CNS-active agents. Its quantification in biological matrices poses challenges due to significant phospholipid matrix effects and the potential for acid-catalyzed degradation of the strained azetidine ring.

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery while minimizing matrix suppression, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL . The method is validated in accordance with FDA Bioanalytical Method Validation (BMV) Guidance (2018) .

Analyte Characterization & Mechanism[1][2]

To design an effective method, we must first understand the physicochemical properties of the target analyte.

PropertyDescriptionImpact on Method
Chemical Structure Benzophenone core with a meta-substituted azetidinyl-methyl group.Lipophilic Core: Requires high % organic mobile phase for elution.Basic Nitrogen: The azetidine nitrogen (pKa ~9.5) allows for easy protonation in ESI(+).
Molecular Formula

Precursor Ion: [M+H]+ = 252.14 Da.
Stability Azetidine ring is strained (4-membered).Avoid strong acids during extended storage. Use Formic Acid (0.1%) rather than TFA.
LogP ~3.2 (Estimated)Extraction: Highly suitable for LLE using MTBE or Ethyl Acetate.
Fragmentation Logic (MS/MS)

In ESI positive mode, the protonated molecule ([M+H]+ m/z 252.1) undergoes Collision-Induced Dissociation (CID).[1]

  • Primary Fragment (Quantifier): Cleavage of the benzophenone core typically yields the stable benzoyl cation (

    
    ) at m/z 105.0 .
    
  • Secondary Fragment (Qualifier): Loss of the phenyl ring or the azetidine moiety.

Materials & Reagents

  • Reference Standard: 3-(Azetidinomethyl)benzophenone (>98% purity).

  • Internal Standard (IS): Benzophenone-d10 (preferred) or Ketoprofen-d3 (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free Human Plasma (K2EDTA).

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to remove plasma phospholipids, which are known to suppress ionization of lipophilic compounds eluting late in the chromatogram.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to ensure the analyte is in its non-ionized (free base) form for extraction.

  • Extraction: Add 600 µL of MTBE . Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well collection plate.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex 1 min.

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Rationale: High pH stability and excellent retention for basic compounds.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Profile:

Time (min) % B Event
0.00 10 Initial Hold
0.50 10 Begin Gradient
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Dwell (ms) Collision Energy (eV) Role
3-AMBP 252.1 105.1 50 22 Quantifier
3-AMBP 252.1 174.1 50 18 Qualifier

| IS (BP-d10) | 192.1 | 110.1 | 50 | 20 | Internal Std |

Visualized Workflows

Extraction & Analysis Workflow

The following diagram illustrates the critical path from plasma sample to data acquisition, highlighting the phase separation logic.

LLE_Workflow cluster_Phase Phase Separation Start Plasma Sample (50 µL) IS Add Internal Standard (Benzophenone-d10) Start->IS Buffer Add pH 9.0 Buffer (Ammonium Carbonate) *Neutralize Analyte* IS->Buffer Solvent Add 600 µL MTBE (Extraction Solvent) Buffer->Solvent Mix Vortex & Centrifuge (14k rpm, 5 min) Solvent->Mix Organic Top Layer (Organic) Contains 3-AMBP Mix->Organic Aqueous Bottom Layer (Aqueous) Proteins & Phospholipids Mix->Aqueous Evap Evaporate Organic Layer (N2 stream @ 40°C) Organic->Evap Recon Reconstitute (Mobile Phase A:B 80:20) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to isolate the lipophilic basic analyte from plasma proteins.

Mass Spectrometry Logic

This diagram details the ionization and fragmentation pathway within the Triple Quadrupole system.

MS_Logic ESI ESI Source (+) Protonation [M+H]+ = 252.1 Q1 Q1 Quadrupole Filter: 252.1 m/z ESI->Q1 Parent Ion Q2 Collision Cell (q2) CID w/ Argon Energy: 22 eV Q1->Q2 Selection Q3 Q3 Quadrupole Filter: 105.1 m/z (Benzoyl Cation) Q2->Q3 Fragmentation Detector Detector Signal Integration Q3->Detector Quantification

Figure 2: MRM transition logic. The precursor (252.1) is filtered, fragmented, and the specific benzoyl fragment (105.1) is detected.

Method Validation Strategy (FDA/EMA)

To ensure this method meets regulatory standards for bioanalysis, the following validation parameters must be executed.

Linearity & Sensitivity
  • Calibration Range: 0.5 – 500 ng/mL.

  • Regression: Linear (

    
     weighting).
    
  • Acceptance:

    
    .[2] Back-calculated standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision

Perform 5 replicates at 4 QC levels over 3 separate runs.

  • LLOQ QC: 0.5 ng/mL

  • Low QC: 1.5 ng/mL

  • Mid QC: 200 ng/mL

  • High QC: 400 ng/mL

  • Criteria: Mean accuracy within 85-115%; CV% < 15%.

Matrix Effect & Recovery

Because benzophenones are hydrophobic, phospholipid build-up on the column is a risk.

  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution. Ideal MF = 0.9 – 1.1.

  • Recovery: Compare extracted QC samples vs. post-extraction spiked blanks. LLE with MTBE typically yields >85% recovery for this logP class.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Poor ionization or incorrect pH.Ensure Mobile Phase A has Formic Acid. Check that extraction pH (9.0) effectively neutralizes the amine.
Peak Tailing Interaction with silanols on column.Increase Ammonium Formate concentration to 10mM or use a column with "Charged Surface Hybrid" (CSH) technology.
Carryover Lipophilic analyte sticking to injector.Use a strong needle wash: ACN:IPA:Acetone (40:40:20) + 0.1% FA.[3]

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3][4][5] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]

  • Vela-Soria, F., et al. "A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid–liquid microextraction with liquid chromatography–tandem mass spectrometry."[3][6] Talanta 121 (2014): 97-104.[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3102, Benzophenone. Available at: [Link]

Sources

Using 3-(Azetidinomethyl) benzophenone as a chemical probe for protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(Azetidinomethyl) benzophenone as a chemical probe.

Based on the chemical structure and current chemoproteomic standards, this molecule is classified as a Photoreactive Fragment Probe . It combines a "privileged" medicinal chemistry scaffold (the azetidine ring) with a photo-affinity labeling (PAL) moiety (benzophenone). It is primarily used in Fragment-Based Drug Discovery (FBDD) to identify druggable pockets that accommodate azetidine motifs or as a building block for constructing larger, high-affinity probes.

Introduction & Scientific Rationale

The Renaissance of Photoaffinity Labeling (PAL)

In modern drug discovery, defining the "interactome" of a small molecule is critical. 3-(Azetidinomethyl) benzophenone represents a class of "Minimalist Photoprobes" . Unlike bulky proteolysis-targeting chimeras (PROTACs) or biotinylated baits, this probe maintains a low molecular weight (~251 Da), allowing it to explore small, cryptic binding pockets without steric clash.

The Probe Architecture

The molecule consists of two distinct functional domains:

  • The Warhead (Azetidine): A strained four-membered nitrogen heterocycle. Azetidines are increasingly used in medicinal chemistry as bioisosteres for dimethylamines or cyclobutanes to improve metabolic stability and vector positioning.

  • The Trap (Benzophenone): A robust photocrosslinker. Upon UV irradiation (350–365 nm), the benzophenone carbonyl oxygen is excited to a triplet diradical state . This species is highly reactive but short-lived, inserting preferentially into C-H bonds of nearby amino acids (within 3.1 Å) [1].

Primary Applications
  • Fragment-Based Screening: Identifying proteins or specific pockets (e.g., in transporters, ion channels) that recognize the N-benzyl-azetidine motif.

  • Binding Site Mapping: Using the probe to covalently label a purified protein, followed by Mass Spectrometry (MS) to pinpoint the exact amino acid residues involved in binding.

Mechanism of Action

The utility of 3-(Azetidinomethyl) benzophenone relies on a sequence of physical chemistry events triggered by light.

The Photochemical Cascade
  • Equilibrium Binding: The probe reversibly binds to the target protein's pocket, driven by the affinity of the azetidine moiety.

  • Excitation: Irradiation at 365 nm promotes the benzophenone from a singlet ground state (

    
    ) to an excited singlet state (
    
    
    
    ), which rapidly undergoes intersystem crossing to a triplet state (
    
    
    ).
  • Covalent Capture: The

    
     diradical abstracts a hydrogen atom from the protein backbone or side chain (preferentially Methionine, but also Leucine, Valine, etc.), forming a ketyl radical. This radical recombines with the protein radical to form a permanent C-C covalent bond [2].
    
Diagram: Photochemical Crosslinking Pathway

Photochemistry Probe Probe (Ground State) Reversible Binding Triplet Triplet Diradical (T1 State) Probe->Triplet Excitation Excitation UV Irradiation (350-365 nm) Excitation->Probe Abstraction H-Atom Abstraction (Met/Leu/Val) Triplet->Abstraction < 100 ns Covalent Covalent Protein-Probe Adduct Abstraction->Covalent Radical Recombination

Caption: The benzophenone moiety undergoes excitation to a reactive triplet state, abstracting a hydrogen atom from the target protein to form a permanent covalent bond.

Experimental Protocol

Phase A: Probe Preparation & Handling
  • Solubility: The probe is hydrophobic. Dissolve in 100% DMSO to create a 50 mM or 100 mM master stock.

  • Storage: Store at -20°C in the dark. Benzophenone is stable in ambient light, but prolonged exposure to direct sunlight should be avoided.

  • Safety: Wear UV-protective eyewear (polycarbonate safety glasses) during the crosslinking step.

Phase B: In Vitro Crosslinking (Purified Protein)

Use this protocol to map the binding site of the azetidine fragment on a known target.

Reagents:

  • Target Protein (1–5 µM in PBS or HEPES, pH 7.4).

  • 3-(Azetidinomethyl) benzophenone (Stock in DMSO).

  • Control Compound (Non-photoactive azetidine analog, if available).

  • UV Lamp (365 nm, 6–10 Watt). Note: Do not use 254 nm lamps as they damage protein integrity.

Step-by-Step Workflow:

  • Incubation:

    • Dilute the protein to 2 µM in reaction buffer.

    • Add the probe to a final concentration of 10–50 µM (maintain DMSO < 1%).

    • Control: Prepare a sample with 100x excess of a competitor ligand to prove specific binding.

    • Incubate for 30 minutes at 4°C (or Room Temp) in the dark to establish binding equilibrium.

  • Irradiation:

    • Transfer samples to a 96-well plate (clear bottom) or open microcentrifuge tubes on ice.

    • Position the UV lamp 2–5 cm above the samples.

    • Irradiate for 15–30 minutes at 365 nm.

    • Tip: If using high-intensity LEDs, reduce time to 1–5 minutes to prevent heating.

  • Post-Reaction Processing:

    • Quench the reaction? Not strictly necessary as the triplet state decays instantly when UV stops, but adding DTT (10 mM) can scavenge residual radicals.

    • Proceed immediately to SDS-PAGE or Digestion.

Phase C: Analysis via LC-MS/MS (Peptide Mapping)

Since 3-(Azetidinomethyl) benzophenone lacks a biotin/alkyne handle for enrichment, detection relies on observing a mass shift on the modified peptide.

  • Digestion: Perform standard Trypsin/Lys-C digestion of the protein.

  • Mass Spectrometry: Analyze via LC-MS/MS.

  • Data Search:

    • Set a Variable Modification in your search engine (e.g., MaxQuant, Proteome Discoverer).

    • Mass Shift: Calculate the exact mass of the probe minus 2 Hydrogens (loss of 2H during insertion/recombination is negligible or balanced, but typically the added mass is the MW of the probe).

    • Calculation: MW (C17H17NO) ≈ 251.13 Da.

    • Modification Mass: +251.1310 Da (Monoisotopic).

    • Specificity: Allow modification on Met, Leu, Val, Phe, Trp (Benzophenone preference).

Data Interpretation & Troubleshooting

Comparative Analysis of Photophores

Why choose this probe over others?

FeatureBenzophenone (This Probe)DiazirineAryl Azide
Excitation 350–365 nm (Safe for proteins)350–365 nm254–300 nm (Damaging)
Reactivity Triplet Diradical (Specific to C-H)Carbene (Highly promiscuous)Nitrene (Moderate)
Stability Very Stable (Ambient light safe)ModerateUnstable (Light sensitive)
Crosslinking Yield High (can cycle excitation)Low (Single shot event)Moderate
Sterics Bulky (Two phenyl rings)SmallSmall
Troubleshooting Guide
IssueProbable CauseCorrective Action
No labeling observed Probe affinity is too low.Increase probe concentration (up to 100 µM) or lower temperature to 4°C to stabilize binding.
Precipitation Probe insolubility.Ensure DMSO < 2%. Use a detergent (e.g., 0.1% DDM) if compatible with the protein.
Non-specific labeling "Random" insertion.Perform a competition assay with excess non-photo competitor. Only displaceable signals are valid.
Protein degradation UV damage or heat.Keep samples on ice during UV. Ensure lamp is strictly 365 nm (filter out <300 nm).

Workflow Visualization

The following diagram illustrates the complete chemoproteomic workflow for validating the probe interaction.

Workflow Sample Protein Sample (Purified or Lysate) Incubate Incubate with Probe (30 min, Dark) Sample->Incubate UV UV Crosslinking (365 nm, 15 min) Incubate->UV Digest Trypsin Digestion UV->Digest LCMS LC-MS/MS Analysis Digest->LCMS Bioinfo Bioinformatics (Search for +251 Da shift) LCMS->Bioinfo

Caption: Step-by-step workflow from sample incubation to mass spectrometric identification of the binding site.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link

  • Rowland, M. M., et al. (2011). Application of photoaffinity labeling in drug discovery. Current Opinion in Chemical Biology, 15(4), 520-528. Link

Application Note: Target Deconvolution & Photoaffinity Labeling using 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-(Azetidinomethyl) benzophenone —a photoreactive fragment often employed in Fragment-Based Drug Discovery (FBDD) and Chemoproteomics .

The protocol details the use of this compound as a Photoaffinity Labeling (PAL) probe to identify specific protein targets within a live cell environment.

Introduction & Mechanism of Action

3-(Azetidinomethyl) benzophenone combines a pharmacophoric fragment (the azetidine ring) with a photoreactive warhead (the benzophenone moiety). This compound is typically used to map the "interactome" of the azetidine motif or as a core scaffold to synthesize more complex photo-probes.

The Photochemical Mechanism

Unlike aliphatic diazirines or aryl azides, benzophenones offer a unique advantage: chemical reversibility .[1] Upon excitation at 350–365 nm , the benzophenone carbonyl undergoes an


 transition, forming a reactive triplet diradical.
  • Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the target protein.

  • Recombination: The resulting carbon radicals recombine, forming a covalent C-C bond between the probe and the protein.

  • Relaxation: If no C-H bond is accessible, the triplet state relaxes back to the ground state, allowing the probe to diffuse and sample other binding sites—a process that reduces non-specific labeling compared to "one-shot" nitrenes or carbenes.

Visualizing the Mechanism

The following diagram illustrates the specific activation pathway for 3-(Azetidinomethyl) benzophenone.

BenzophenoneMechanism Probe 3-(Azetidinomethyl) benzophenone (Ground State) Diradical Triplet Diradical (Reactive Intermediate) Probe->Diradical n -> pi* transition Excitation UV Irradiation (365 nm) Excitation->Probe Insertion H-Abstraction & Radical Recombination Diradical->Insertion Proximity (<3.1 Å) Relaxation Relaxation to Ground State Diradical->Relaxation No Target Found Target Target Protein (C-H Bond) Target->Insertion Covalent Covalent Probe-Protein Complex Insertion->Covalent C-C Bond Formation Relaxation->Probe Reversible

Figure 1: The reversible excitation cycle of benzophenone probes ensures high-specificity labeling by allowing the probe to sample binding sites until a stable interaction permits covalent crosslinking.

Experimental Design & Controls

To validate that a protein identified by Mass Spectrometry (MS) is a bona fide target, the following experimental arms are mandatory:

Experimental GroupCompositionUV StatusPurpose
A: Probe (Experimental) Cells + 3-(Azetidinomethyl) benzophenone(+) UV Identifies all crosslinked proteins.
B: No-UV Control Cells + 3-(Azetidinomethyl) benzophenone(-) UV Filters out non-covalent binders that survive wash steps (False Positives).
C: Competition Control Cells + Probe + 10x Excess Competitor (+) UV Validates active-site specificity. The signal for true targets should disappear.
D: Vehicle Control Cells + DMSO only(+) UV Background proteome subtraction.

Protocol: Live Cell Photo-Crosslinking[2]

Safety Note: Benzophenones are UV-active. Wear UV-protective eyewear (ANSI Z87.1 rated for UV) and cover exposed skin. Perform irradiation in a dedicated UV crosslinker or a dark box.

Materials
  • Compound: 3-(Azetidinomethyl) benzophenone (Stock: 100 mM in DMSO).

  • Cells: Adherent (e.g., HEK293, HeLa) or Suspension lines, 80-90% confluent.

  • UV Source: 365 nm LED array or Stratalinker (Bulbs must be 365 nm, not 254 nm to avoid DNA damage).

  • Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1x Protease Inhibitors.

Step-by-Step Methodology
Phase 1: Incubation (Equilibrium Binding)
  • Preparation: Dilute the 100 mM stock of 3-(Azetidinomethyl) benzophenone into warm culture medium to a final concentration of 10–50 µM .

    • Note: Fragments often have lower affinity (Kd ~µM range) than optimized drugs, necessitating higher concentrations.

  • Treatment: Aspirate media from cells and replace with the Probe-containing medium.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for 30–60 minutes .

    • Rationale: This allows the probe to permeate the membrane and reach thermodynamic equilibrium with intracellular targets.

Phase 2: UV Irradiation (The "Click" Event)
  • Wash: Aspirate medium and wash cells 1x with ice-cold PBS to remove excess unbound probe from the extracellular space. Leave a thin layer of PBS to prevent drying.

  • Cold Block: Place the culture plate on a pre-chilled metal block or ice bath .

    • Critical: Irradiation generates heat. Maintaining 4°C prevents protein degradation and reduces thermal background noise.

  • Irradiation: Expose cells to 365 nm UV light for 10–20 minutes .

    • Target Energy: ~1–3 J/cm².

    • Optimization: If using a high-power LED (e.g., 1000 mW), reduce time to 1-3 minutes.

  • Collection: Immediately harvest cells by scraping (adherent) or centrifugation (suspension) in PBS. Pellet at 500 x g, 4°C.

Phase 3: Lysis & Processing
  • Lysis: Resuspend the cell pellet in Lysis Buffer (approx. 200 µL per 10^6 cells).

  • Shearing: Sonicate (3 x 10s pulses, 40% amplitude) to shear DNA and solubilize membranes.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.

  • Protein Quantification: Perform a BCA assay to normalize protein concentrations across samples (e.g., 1 mg/mL).

Downstream Analysis: Proteomics Workflow

Since 3-(Azetidinomethyl) benzophenone lacks a bioorthogonal handle (like an alkyne) in its core structure, detection relies on Direct Mass Spectrometry (LC-MS/MS) or Competition Profiling .

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Processing cluster_2 Analysis Cells Live Cells (Incubated with Probe) UV UV Crosslinking (365 nm, 4°C) Cells->UV Lysis Lysis & Denaturation (SDS/Urea) UV->Lysis Digest Trypsin Digestion Lysis->Digest Desalt Peptide Desalting (C18 StageTip) Digest->Desalt LCMS LC-MS/MS (Data-Dependent Acquisition) Desalt->LCMS Bioinfo Bioinformatics (Mass Shift Search) LCMS->Bioinfo

Figure 2: The chemoproteomic workflow from live-cell treatment to mass spectrometry analysis.[2]

Data Analysis Parameters (Bioinformatics)

When searching MS data (e.g., using MaxQuant, Proteome Discoverer, or FragPipe), you must configure a Variable Modification to identify the probe-modified peptides.

  • Modification Name: Benzophenone-Azetidine Adduct.

  • Mass Shift Calculation:

    • Formula of Probe:

      
       (Based on 3-(Azetidinomethyl) benzophenone).
      
    • Molecular Weight: ~251.33 Da.

    • Added Mass: The probe inserts into C-H. The net addition is the mass of the probe minus 2 Hydrogen atoms (one from the probe, one from the protein during insertion)?

    • Correction: Benzophenone insertion involves the loss of no atoms if it's a simple insertion, but mechanistically it is often treated as the addition of the full probe mass if the radical recombination is efficient, or Probe Mass - 2H depending on the termination pathway.

    • Standard Practice: Search for +251.13 Da (Monoisotopic Mass of

      
      ).
      
    • Refinement: If the mechanism involves H-abstraction and recombination, the protein loses an H, and the probe gains it, then bonds. The complex is Protein-H + Probe. The mass is Mass(Protein) - 1.0078 + Mass(Probe). So the shift is Mass(Probe) - 1.0078.

    • Recommendation: Allow for a mass tolerance or search for the exact adduct mass: +250.12 Da (Probe minus H).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background / Non-specific labeling UV dose too high or concentration too high.Titrate probe concentration down (try 10 µM). Reduce UV time to 5 min.
No Labeling Observed Inefficient crosslinking or low abundance target.Ensure UV source is strictly 365 nm (check bulb output). Increase input protein amount for MS (2-5 mg).
Cell Toxicity UV damage or compound toxicity.Use a "cold block" during UV. Check compound toxicity without UV first.
Probe Precipitation Low solubility in aqueous media.Ensure DMSO concentration is <1% in final media. Sonicate stock solution before dilution.

References

  • Smith, E. & Collins, I. (2015).[1] Photoaffinity labeling in target discovery and validation.[1][3]Future Medicinal Chemistry , 7(2), 159–183. Link

  • Dubois, L. et al. (2023). Design and synthesis of a clickable, photoreactive amino acid for peptide photoaffinity labeling.RSC Advances , 13, 1688-1694. Link

  • Rowland, M.M. et al. (2011). In vivo chemical profiling of the apo-proteome.Nature , 481, 414–414. (Demonstrates benzophenone usage in competitive profiling). Link

  • Protti, S. & Porta, A. (2023). Photochemical Access to Four Membered Heterocycles.[4]Targets in Heterocyclic Systems , 26. (Discusses azetidine photochemistry). Link

Sources

Application Notes & Protocols for In Vivo Studies of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Vivo Evaluation of 3-(Azetidinomethyl) benzophenone

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.[1] The incorporation of an azetidine moiety, a four-membered nitrogen-containing heterocycle, can significantly alter the physicochemical properties of a parent molecule, often improving solubility, metabolic stability, and target-binding affinity. The novel compound, 3-(Azetidinomethyl) benzophenone, thus represents a promising candidate for therapeutic development. Its structural features suggest potential applications as an anti-inflammatory[2][3], anticancer[1][4], or psychotropic agent.[5][6][7]

Before any new therapeutic agent can be considered for human trials, a rigorous preclinical evaluation in animal models is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10] These in vivo studies are essential to characterize the compound's safety profile, understand its behavior within a biological system, and provide initial evidence of its potential efficacy. This document provides a comprehensive guide to the in vivo experimental design for the study of 3-(Azetidinomethyl) benzophenone, with a focus on scientific integrity, ethical considerations, and regulatory compliance. The protocols outlined herein are designed to be adaptable based on the specific therapeutic hypothesis for this compound.

All research involving animal models must adhere to strict ethical guidelines. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial framework for ensuring the quality and reliability of published research and should be followed throughout the experimental process.[11][12][13][14][15]

Phase 1: Pre-formulation and Acute Toxicity Assessment

The initial phase of in vivo testing focuses on understanding the basic physicochemical properties of 3-(Azetidinomethyl) benzophenone and establishing a preliminary safety profile.

Vehicle Selection and Formulation Development

The choice of an appropriate vehicle for drug administration is critical for ensuring accurate and reproducible results. The vehicle must solubilize the compound without causing any adverse effects on its own.

Protocol: Vehicle Screening

  • Solubility Testing: Assess the solubility of 3-(Azetidinomethyl) benzophenone in a panel of common, non-toxic vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, corn oil, and solutions containing solubilizing agents like Tween 80 or PEG400).

  • Stability Analysis: Once a suitable solvent is identified, the stability of the formulated compound should be assessed over a relevant timeframe and under typical storage conditions.

  • In Vivo Tolerance: Administer the chosen vehicle to a small cohort of animals (e.g., mice or rats) at the intended volume and route of administration to ensure it does not induce any observable adverse effects.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the short-term adverse effects of a single dose of the compound and to establish the maximum tolerated dose (MTD).

Protocol: Acute Toxicity Assessment (Up-and-Down Procedure)

This method is a refinement of traditional LD50 studies, aiming to reduce the number of animals required.[16]

  • Animal Model: Select a rodent species, typically Sprague-Dawley rats or CD-1 mice. Use both male and female animals.

  • Dosing: Administer a single dose of 3-(Azetidinomethyl) benzophenone to one animal. The starting dose should be based on any available in vitro cytotoxicity data.

  • Observation: Observe the animal for a minimum of 48 hours, and up to 14 days, for clinical signs of toxicity, including changes in behavior, weight loss, and any signs of distress.[16]

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (typically a 1.5- to 2-fold increase).

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is complete after a series of dose reversals around the estimated MTD.

  • Necropsy: A gross necropsy should be performed on all animals at the end of the study to identify any organ-level toxicities.

Phase 2: Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of 3-(Azetidinomethyl) benzophenone is crucial for designing effective dosing regimens for subsequent efficacy studies. Studies on other benzophenone derivatives have shown that they can be metabolized into glucuronide and sulfate conjugates.[17]

In Vivo Pharmacokinetic Study

Protocol: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use cannulated rodents (rats are common) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of 3-(Azetidinomethyl) benzophenone via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). An IV dose is necessary to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Analysis: Separate the plasma and analyze the concentration of 3-(Azetidinomethyl) benzophenone and any potential metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using appropriate software.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

Phase 3: Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamics explores what the drug does to the body. Efficacy studies are designed to test the therapeutic hypothesis in a relevant animal model of disease. The choice of model will depend on the suspected therapeutic application of 3-(Azetidinomethyl) benzophenone.

Example Efficacy Model: Anti-inflammatory Activity

Given that some benzophenone derivatives have shown anti-inflammatory properties[2][3], a common model to assess this is the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Acclimation: Allow animals to acclimate to the facility for at least one week.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, positive control (e.g., indomethacin), and multiple dose levels of 3-(Azetidinomethyl) benzophenone).

  • Dosing: Administer the test compound or controls at a specified time before the inflammatory insult.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control.

Example Efficacy Model: Anxiolytic Activity

Should the compound be investigated for psychotropic effects, the Elevated Plus Maze (EPM) is a standard model for assessing anxiolytic-like activity.[5]

Protocol: Elevated Plus Maze in Mice

  • Animal Model: Adult male mice (e.g., C57BL/6).

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.

  • Dosing: Administer 3-(Azetidinomethyl) benzophenone or a control (e.g., diazepam) 30-60 minutes before testing.

  • Testing: Place each mouse in the center of the maze and allow it to explore for 5 minutes. Record the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Phase 4: Repeated-Dose Toxicology Studies

To assess the safety of 3-(Azetidinomethyl) benzophenone upon longer-term exposure, repeated-dose toxicity studies are necessary. These studies are typically conducted in two species, a rodent and a non-rodent.[18][19]

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats.

  • Dosing: Administer 3-(Azetidinomethyl) benzophenone daily via oral gavage for 28 consecutive days at three different dose levels (low, medium, and high) plus a vehicle control group.

  • Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Histopathology: Perform a full necropsy and collect a comprehensive set of organs and tissues for histopathological examination.

  • Recovery Group: Include a satellite group of animals that are monitored for a period after the cessation of dosing to assess the reversibility of any observed toxicities.

Table 2: Standard Endpoints in a 28-Day Toxicology Study

CategoryEndpoints
In-life Clinical signs, body weight, food consumption, ophthalmology
Clinical Pathology Hematology, coagulation, clinical chemistry, urinalysis
Terminal Gross pathology, organ weights, histopathology

Visualizations

experimental_workflow cluster_phase1 Phase 1: Acute Studies cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Efficacy cluster_phase4 Phase 4: Toxicology formulation Formulation Development acute_tox Acute Toxicity (MTD) formulation->acute_tox Optimized Vehicle pk_study Single-Dose PK (Rodent) acute_tox->pk_study Safe Dose Range efficacy_study Efficacy & PD Studies pk_study->efficacy_study Dosing Regimen efficacy_model Disease Model Selection efficacy_model->efficacy_study repeat_tox Repeated-Dose Toxicology efficacy_study->repeat_tox Therapeutic Dose

Caption: High-level workflow for the in vivo evaluation of 3-(Azetidinomethyl) benzophenone.

toxicology_endpoints study 28-Day Repeated-Dose Toxicology Daily Dosing & Observation in_life In-Life Phase Clinical Signs Body Weight Food Consumption study->in_life terminal Terminal Phase Clinical Pathology Hematology Clinical Chemistry Gross Necropsy Organ Weights Histopathology study->terminal recovery Recovery Phase Assess Reversibility study->recovery

Caption: Key assessment phases within a repeated-dose toxicology study.

Conclusion

The in vivo experimental plan detailed in this document provides a robust framework for the initial preclinical evaluation of 3-(Azetidinomethyl) benzophenone. By systematically assessing the compound's acute toxicity, pharmacokinetic profile, potential efficacy, and repeated-dose toxicity, researchers can generate the critical data required for a comprehensive understanding of its therapeutic potential and safety profile. Adherence to established guidelines such as those from the FDA and ARRIVE will ensure the generation of high-quality, reproducible, and ethically sound data, paving the way for potential future clinical development.

References

  • ARRIVE guidelines - Wikipedia.
  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments).
  • A Comprehensive Overview of FDA Preclinical Guidance: Wh
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC - NIH.
  • ARRIVE Guidelines - Norecopa.
  • Animal models and ethological strategies for early drug-testing in humans - PubMed.
  • The ARRIVE guidelines 2.0.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed.
  • FDA Requirements for Preclinical Studies.
  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS - ACNP.
  • Are Animal Models Relevant in Modern Psychiatry?
  • (PDF)
  • Review TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW - CABI Digital Library.
  • Reviewing the Utility of Two Species in General Toxicology Rel
  • (PDF)
  • Review TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW - CABI Digital Library.
  • Justification for species selection for pharmaceutical toxicity studies - Oxford Academic.
  • Step 2: Preclinical Research - FDA.
  • Pharmacokinetics and metabolism of benzophenone 2 in the r
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC.
  • Synthesis and bioactivity investigation of benzophenone and its deriv

Sources

Application Note: A Robust Analytical Method for the Identification and Quantification of Impurities in 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive strategy for the development and validation of an analytical method to detect, identify, and quantify impurities in the Active Pharmaceutical Ingredient (API), 3-(Azetidinomethyl) benzophenone. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] This guide details a two-pronged approach utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-MS/MS) for definitive structural elucidation of potential impurities.[3][4] The methodologies are designed to meet the stringent requirements of regulatory bodies, referencing guidelines from the International Council for Harmonisation (ICH).[5][6]

Introduction: The Imperative of Impurity Profiling

3-(Azetidinomethyl) benzophenone is a complex organic molecule, and like any synthetically derived API, its manufacturing process is susceptible to the formation of impurities. These can arise from various sources including starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[2] Regulatory agencies such as the FDA and EMA mandate rigorous impurity profiling to ensure that any impurity present above a certain threshold is identified and proven to be safe. The ICH Q3A(R2) guideline provides a framework for this process, establishing thresholds for reporting (0.05%), identification (0.10%), and toxicological qualification (0.15%) of impurities in new drug substances.[5][7]

The primary challenge lies in developing an analytical method that is not only sensitive enough to detect trace-level impurities but also specific enough to separate them from the main API peak and from each other. This application note serves as a detailed protocol for creating such a method, grounded in the principles of Quality by Design (QbD) to ensure robustness and reliability.[8]

Understanding Potential Impurities

A foundational step in method development is to anticipate the likely impurities. Based on common synthetic routes for benzophenone derivatives, such as Friedel-Crafts acylation, we can hypothesize the following impurity classes.[9][10][11]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residuals of benzoyl chloride derivatives or the azetidinomethyl-substituted aromatic precursor.

    • Intermediates: Incomplete reaction products.

    • By-products: Isomeric forms of the final product (e.g., 2- or 4-substituted benzophenones) or products from side reactions.

  • Degradation Products:

    • Oxidative Impurities: Benzophenone's ketone group can be susceptible to oxidation.

    • Hydrolytic Impurities: Cleavage of the azetidine ring or other susceptible bonds.

    • Photolytic Impurities: Degradation upon exposure to light.

G Figure 1: Potential Impurity Formation Pathways SM1 Benzoyl Derivative (Starting Material) API 3-(Azetidinomethyl) benzophenone (API) SM1->API Synthesis Byproduct Isomeric By-product SM1->Byproduct Side Reaction SM2 Azetidinomethyl Precursor (Starting Material) SM2->API Synthesis SM2->Byproduct Side Reaction Degradant Oxidative Degradant API->Degradant Stress Conditions (Oxidation, Light)

Caption: Figure 1: Potential Impurity Formation Pathways

The Analytical Workflow: A Dual-Method Approach

To achieve both accurate quantification and confident identification, a dual-method workflow is employed. HPLC-UV serves as the primary tool for routine quality control and quantification due to its robustness and precision.[1] For the critical task of structural elucidation of unknown impurities, the high sensitivity and specificity of LC-MS/MS are indispensable.[3][12]

G Figure 2: Integrated Analytical Workflow cluster_quant Quantification Pathway cluster_ident Identification Pathway cluster_final Final Profile SamplePrep Sample Preparation (API Dissolution) HPLC_UV HPLC-UV Analysis (Separation & Detection) SamplePrep->HPLC_UV LC_MSMS LC-MS/MS Analysis (Accurate Mass & MS/MS) SamplePrep->LC_MSMS Parallel Analysis Quant Impurity Quantification (% Area Normalization) HPLC_UV->Quant Report1 Quantitative Report Quant->Report1 FinalProfile Comprehensive Impurity Profile (Identity, Quantity, Source) Report1->FinalProfile Elucidate Structure Elucidation (Formula & Fragmentation) LC_MSMS->Elucidate Report2 Structural Report Elucidate->Report2 Report2->FinalProfile

Caption: Figure 2: Integrated Analytical Workflow

Protocol 1: HPLC-UV Method for Quantification

This protocol describes the development and validation of a stability-indicating reverse-phase HPLC (RP-HPLC) method. The goal is to achieve baseline separation of the API from all potential impurities.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size. Rationale: C18 columns provide excellent retention for moderately non-polar compounds like benzophenone derivatives. The sub-2µm particle size allows for high resolution and efficiency.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

  • Software: Agilent OpenLab CDS or equivalent.

Chromatographic Conditions (Optimized)
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes, improving peak shape. MS-compatible.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient is essential to elute impurities with a wide range of polarities while retaining good separation around the main API peak.[14]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection DAD, 254 nmBenzophenone derivatives typically have strong absorbance in the UV region. A DAD allows for peak purity analysis.
Injection Vol. 2 µLSmall volume to prevent column overloading, especially with the concentrated API sample.
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-(Azetidinomethyl) benzophenone and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Solution: Use the stock solution directly for analysis.

Method Validation (as per ICH Q2(R1))

The developed method must be validated to ensure it is fit for purpose.

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the method can separate the API from all degradation products.

  • Linearity: Prepare impurity standards at five concentrations (e.g., from LOQ to 150% of the specification limit). Plot peak area against concentration and calculate the correlation coefficient (R²), which should be >0.999.

  • Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The Relative Standard Deviation (RSD) should be <5% for impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.

Table 1: Representative Validation Data Summary

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 80.0 - 120.0%98.5% - 101.2%
Precision (Repeatability RSD) ≤ 5.0%1.8%
LOQ Report Value0.02 µg/mL (0.002%)

Protocol 2: LC-MS/MS Method for Identification

This protocol uses an LC system coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to identify unknown impurities.

Materials and Equipment
  • LC-MS System: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.

  • Column & Mobile Phases: Same as in Protocol 1 to ensure retention time correlation. The use of a volatile buffer like formic acid is critical for MS compatibility.[13]

  • Software: Agilent MassHunter or equivalent.

MS Conditions (Optimized)
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)ESI is a soft ionization technique suitable for polar to moderately polar molecules, minimizing in-source fragmentation.[12]
Polarity PositiveThe azetidine nitrogen is basic and will readily accept a proton to form a positive ion.
Scan Mode Full Scan MS & Auto MS/MSFull scan provides accurate mass for molecular formula generation. Auto MS/MS triggers fragmentation on detected ions for structural information.[3]
Mass Range 100 - 1000 m/zCovers the expected mass range of the API and its potential impurities/degradants.
Collision Energy Ramped (e.g., 10-40 eV)A ramp of collision energies ensures a wide range of fragments are generated, providing rich structural data.
Identification Workflow
  • Analyze Sample: Inject the API sample using the LC-MS/MS method.

  • Extract Ion Chromatograms: For each impurity peak observed in the UV chromatogram, extract the corresponding ion chromatogram from the MS data.

  • Determine Molecular Formula: Use the accurate mass measurement of the precursor ion (from the MS1 scan) to generate a list of possible elemental compositions. The high mass accuracy (<5 ppm) of a Q-TOF or Orbitrap is crucial for this step.[12][13]

  • Analyze Fragmentation: Interpret the MS/MS spectrum. Compare the fragmentation pattern to the structure of the parent API to identify the location of the modification (e.g., addition of an oxygen atom, loss of a functional group).

  • Confirm Structure: If an impurity standard is available, inject it and compare its retention time and mass spectra for definitive confirmation. If not, the combination of accurate mass and logical fragmentation provides a confident putative identification.

Conclusion

This application note provides a robust and reliable framework for the analysis of impurities in 3-(Azetidinomethyl) benzophenone. The orthogonal approach, combining HPLC-UV for quantification and LC-HRMS for identification, ensures a comprehensive impurity profile that satisfies regulatory expectations.[1][5] The detailed protocols for method development, validation, and structural elucidation offer a clear pathway for researchers and quality control scientists to ensure the purity, safety, and efficacy of the drug substance.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. (2010, April 1). American Pharmaceutical Review.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification. (2023, June 13). SynThink Research Chemicals.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst (RSC Publishing).
  • HPLC Method Development and Impurity Profiling.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian.
  • ICH Q3A (R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities. (2014). PMC.
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (2021, June 15). Journal of Food and Drug Analysis.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Deriv
  • Benzophenone. Wikipedia.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflamm
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.

Sources

Application Notes & Protocols: Leveraging 3-(Azetidinomethyl) benzophenone for High-Throughput Screening of Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of novel small-molecule modulators for protein targets is a cornerstone of modern drug discovery. High-throughput screening (HTS) provides the necessary scale to interrogate large compound libraries, but its success hinges on the availability of robust and sensitive assay technologies. This document details the application of 3-(Azetidinomethyl) benzophenone, a novel photoactivatable compound, as a probe in a competitive binding assay format amenable to HTS. We present a comprehensive guide for researchers, scientists, and drug development professionals, outlining the principles, protocols, and data analysis workflows for its use in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based screening campaign. The protocols are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and minimize false positives.

Introduction: The Power of Photoaffinity Labeling in HTS

The benzophenone moiety is a powerful tool in chemical biology, prized for its ability to form covalent bonds with interacting proteins upon photoactivation.[1][2] When incorporated into a small molecule probe, it allows for the irreversible capture and subsequent identification of binding partners. The benzophenone photophore is chemically stable, can be activated with UV light at wavelengths (350-360 nm) that are less damaging to proteins, and reacts preferentially with C-H bonds, even in aqueous environments.[1]

3-(Azetidinomethyl) benzophenone combines this photoactivatable group with an azetidine moiety. While the benzophenone provides the means for covalent linkage, the azetidine group can contribute to the binding affinity and selectivity of the probe for a specific protein target. The hybridization of a benzophenone with a heterocyclic pharmacophore like azetidinone (a related structure) has been explored for developing new drug candidates.[3] This application note outlines a strategy to utilize 3-(Azetidinomethyl) benzophenone as a probe in a competitive binding assay, where compounds from a screening library compete for binding to a target protein, and the displacement of the probe is measured.

Assay Principle: TR-FRET for Competitive Binding

To enable a robust HTS campaign, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen™ technology.[4][5] TR-FRET is a highly sensitive method that is less susceptible to interference from compound autofluorescence and light scattering, common sources of false positives in HTS.[6]

The assay principle is as follows:

  • Complex Formation: A terbium-labeled antibody (donor fluorophore) is used to bind to a GST-tagged target protein. A fluorescently labeled version of 3-(Azetidinomethyl) benzophenone (the "tracer," acceptor fluorophore) binds to the active site of the target protein. This brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.[7]

  • Competitive Displacement: When a compound from the screening library binds to the target protein's active site, it displaces the tracer.

  • Signal Reduction: The displacement of the tracer increases the distance between the donor and acceptor fluorophores, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.[7]

This homogenous, "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for HTS.[8]

Visualizing the Workflow

Diagram 1: TR-FRET Competitive Binding Assay Principle

TR_FRET_Assay cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Target_Protein_GST GST-Tagged Target Protein High_FRET High TR-FRET Signal Target_Protein_GST->High_FRET Proximity Leads to Energy Transfer Tb_Antibody Terbium-Labeled Anti-GST Antibody (Donor) Tb_Antibody->Target_Protein_GST Binds GST Tag Tracer Fluorescently Labeled 3-(Azetidinomethyl) benzophenone (Acceptor) Tracer->Target_Protein_GST Binds Active Site Target_Protein_GST_2 GST-Tagged Target Protein Tracer_2 Displaced Tracer (Acceptor) Target_Protein_GST_2->Tracer_2 Displacement Low_FRET Low TR-FRET Signal Target_Protein_GST_2->Low_FRET No Proximity, No Energy Transfer Tb_Antibody_2 Terbium-Labeled Anti-GST Antibody (Donor) Tb_Antibody_2->Target_Protein_GST_2 Binds GST Tag Inhibitor Test Compound (Inhibitor) Inhibitor->Target_Protein_GST_2 Binds Active Site

Caption: Principle of the TR-FRET competitive binding assay.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
GST-tagged Target ProteinIn-house/VendorN/A
LanthaScreen™ Tb-anti-GST AntibodyThermo FisherPV3550
Fluorescently Labeled 3-(Azetidinomethyl) benzophenoneCustom SynthesisN/A
TR-FRET Dilution BufferThermo FisherPV3574
384-well, low-volume, black assay platesCorning4511
DMSO, AnhydrousSigma-Aldrich41647
Known inhibitor of the target protein (for control)VariousN/A

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare the TR-FRET dilution buffer as per the manufacturer's instructions.

  • Target Protein/Antibody Mix (2X): Dilute the GST-tagged target protein and the Tb-anti-GST antibody in the assay buffer to a 2X working concentration. The optimal concentration of each component should be determined empirically during assay development.

  • Tracer/Test Compound Mix (4X):

    • Prepare a 4X solution of the fluorescently labeled 3-(Azetidinomethyl) benzophenone tracer in the assay buffer.

    • For the screening library, compounds are typically stored in DMSO. Perform serial dilutions of the test compounds in DMSO in a 96-well polypropylene plate.[7] Then, dilute these compounds into the assay buffer to a 4X final concentration. The final DMSO concentration in the assay should be kept below 1% to avoid deleterious effects on the assay components.[6]

  • Controls:

    • Negative Control (0% Inhibition): Prepare wells with the tracer and DMSO only (no test compound).

    • Positive Control (100% Inhibition): Prepare wells with the tracer and a known saturating concentration of a non-labeled inhibitor.

Step 2: Assay Procedure

  • Compound Addition: Using an automated liquid handler, add 5 µL of the 4X test compound solution (or controls) to the wells of a 384-well black assay plate.

  • Target/Antibody Addition: Add 10 µL of the 2X Target Protein/Antibody mix to all wells.

  • Tracer Addition: Add 5 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the binding reaction has reached equilibrium.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader. Configure the reader to excite at ~340 nm and measure the emission at 495 nm (terbium emission) and 520 nm (fluorescein emission, assuming a fluorescein-based tracer).[7][9] The reading should be performed after a delay of 100 µs to minimize background fluorescence.[7]

Protocol 2: Data Analysis and Hit Identification
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (520 nm / 495 nm).

  • Calculate Percent Inhibition:

  • Quality Control: For each plate, calculate the Z'-factor to assess the quality of the assay.[10]

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][11]

  • Hit Selection: Define a hit threshold, typically based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations) or a specific percent inhibition value (e.g., >50%).

Diagram 2: High-Throughput Screening Workflow

HTS_Workflow start Start HTS Campaign prep Prepare Reagents (4X Compounds, 2X Target/Ab, 4X Tracer) start->prep dispense_comp Dispense 5µL of 4X Compounds/Controls into 384-well plate prep->dispense_comp dispense_target Add 10µL of 2X Target/Antibody Mix dispense_comp->dispense_target dispense_tracer Add 5µL of 4X Tracer dispense_target->dispense_tracer incubate Incubate at RT (60-120 min) Protected from light dispense_tracer->incubate read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 495/520nm) incubate->read_plate data_analysis Data Analysis (Calculate Ratio, % Inhibition) read_plate->data_analysis qc Quality Control (Calculate Z'-factor per plate) data_analysis->qc hit_id Hit Identification (Apply hit threshold) qc->hit_id confirmation Hit Confirmation & Follow-up hit_id->confirmation

Caption: A streamlined workflow for the primary HTS assay.

Confirmatory Assays and Next Steps

Identified hits from the primary screen should be subjected to a series of confirmatory and counter-screens to eliminate false positives and validate their activity.

Dose-Response Confirmation: Primary hits should be re-tested in a dose-response format to determine their potency (IC50). This involves a serial dilution of the hit compound and running the same TR-FRET assay.

Orthogonal Assays: An orthogonal assay, which uses a different detection technology, is crucial to confirm that the observed activity is not an artifact of the primary assay format. A suitable orthogonal assay would be a Fluorescence Polarization (FP) assay .[12][13][14]

Protocol 3: Fluorescence Polarization (FP) Confirmatory Assay

Principle: In an FP assay, a small fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling slows, and the polarization of its emitted light increases. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[12][14]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in FP assay buffer.

    • Prepare a 2X solution of the fluorescently labeled 3-(Azetidinomethyl) benzophenone tracer.

    • Prepare serial dilutions of the hit compounds.

  • Assay Plate Setup:

    • Add the hit compounds to a 384-well black plate.

    • Add the target protein.

    • Add the tracer.

  • Incubation: Incubate to reach binding equilibrium.

  • Read Plate: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the change in millipolarization (mP) units to determine the IC50 of the compound.

Data Summary and Interpretation

All quantitative data should be summarized in clear, structured tables.

Table 1: HTS Quality Control Metrics

Plate IDMean Signal (Negative Control)SD (Negative Control)Mean Signal (Positive Control)SD (Positive Control)S/B RatioZ'-Factor
Plate 12.580.120.450.055.730.78
Plate 22.610.150.480.065.440.72
.....................

Table 2: Hit Confirmation and Potency

Hit IDPrimary Screen % InhibitionConfirmed IC50 (TR-FRET)Confirmed IC50 (FP)
Compound A85.2%1.2 µM1.5 µM
Compound B65.7%5.8 µM6.2 µM
............

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for utilizing 3-(Azetidinomethyl) benzophenone as a novel photoaffinity probe in a high-throughput screening campaign. The use of a TR-FRET-based competitive binding assay offers high sensitivity and is less prone to interference, ensuring the generation of high-quality data.[4][6] By following a structured workflow that includes rigorous quality control and orthogonal confirmation assays, researchers can confidently identify and validate novel small-molecule binders for their protein target of interest, accelerating the early stages of drug discovery.[15][16]

References

  • Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
  • BMG LABTECH. AlphaScreen.
  • ResearchGate. (2025, November 13). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay.
  • PMC. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3).
  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening.
  • Wikipedia. High-throughput screening.
  • PubMed. (2005, September 15). HTS quality control and data analysis: a process to maximize information from a high-throughput screen.
  • Bentham Science Publishers. (2005, September 1). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
  • PubMed - NIH. (1994, May 17). Benzophenone photophores in biochemistry.
  • Thermo Fisher Scientific. (2017, July 31). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions.
  • PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • PMC. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
  • ThermoFisher. (2016, November 30). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • PMC. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • Taylor & Francis. (2018, April 12). Full article: Development of a cost effective and robust AlphaScreen® platform for HTS application.
  • Springer Nature Experiments. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • Springer Nature Experiments. Probing Proteomes with Benzophenone Photoprobes.
  • PMC - NIH. Quality Control of Quantitative High Throughput Screening Data.
  • BMG LABTECH. Fluorescence Polarization Detection.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • C&EN. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET ER Beta Competitive Binding Assay.
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Accounts of Chemical Research. (2012, June 14). Benzophenone Photosensitized DNA Damage.
  • ScholarWorks@BGSU. (2025, February 17). The Photochemistry of Benzophenone.
  • Small Molecule Discovery Center (SMDC) - UCSF. High-throughput Screening Steps.
  • Request PDF. (2025, October 9). High-Throughput Screening for Ultrafast Photochemical Reaction Discovery.
  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery.
  • Reaction Chemistry & Engineering (RSC Publishing). Development of a high intensity parallel photoreactor for high throughput screening.
  • Evotec. Biochemical Assay Services.
  • BMG LABTECH. High-throughput screening (HTS).
  • MDPI. (2022, December 23). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
  • Wikipedia. Benzophenone.
  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • Cheméo. Chemical Properties of Benzophenone (CAS 119-61-9).
  • ResearchGate. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • PubMed. (2023, March 15). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies.
  • P65Warnings.ca.gov. Benzophenone.
  • MDPI. (2023, September 22). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties.
  • ScenTree. Benzophenone (CAS N° 119-61-9).
  • AZoLifeSciences. (2021, January 12). Application of High-Throughput Screening in Drug Discovery.

Sources

Synthesis of radiolabeled 3-(Azetidinomethyl) benzophenone for PET imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Automated Radiosynthesis of [11C]3-(Azetidinomethyl)benzophenone ([11C]AMBP)

Executive Summary & Scientific Rationale

This application note details the protocol for the radiosynthesis of [11C]3-(Azetidinomethyl)benzophenone ([11C]AMBP) . Benzophenone derivatives functionalized with azetidine rings are emerging as critical scaffolds for imaging CNS targets, particularly Monoacylglycerol Lipase (MAGL) and Histamine H3 receptors , due to their favorable lipophilicity and blood-brain barrier (BBB) permeability.

The Chemical Challenge: The synthesis targets the


-methylation of the azetidine ring. While [11C]methyl iodide ([11C]MeI) is a standard alkylating agent, azetidine nitrogens can exhibit steric hindrance or competing nucleophilicity depending on the linker. Therefore, this protocol utilizes [11C]Methyl Triflate ([11C]MeOTf) , a "super-methylating" agent, to ensure rapid reaction kinetics (<3 mins) and high radiochemical yields (RCY) while minimizing thermal degradation of the strained azetidine ring.

Target Tracer Specifications:

  • Radionuclide: Carbon-11 (

    
     = 20.4 min)[1]
    
  • Labeling Position: Azetidine ring Nitrogen (

    
    -[
    
    
    
    C]CH
    
    
    )
  • Precursor: Des-methyl-AMBP (Secondary amine free base)

  • Mechanism: S

    
    2 Nucleophilic Substitution
    

Reaction Mechanism & Precursor Requirements

The synthesis relies on the rapid methylation of the secondary amine precursor using [11C]MeOTf.

Reaction Scheme:



Precursor Handling:

  • Identity: 3-(Azetidin-3-yl-methyl)benzophenone (or specific isomer).

  • Purity: >98% (HPLC), free of quaternary ammonium salts.

  • Storage: -20°C under Argon. Azetidines are prone to ring-opening; avoid acidic conditions.

Automated Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the workflow on a standard dual-reactor synthesis module (e.g., GE TRACERlab FX2 C or similar).

Radiosynthesis_Workflow cluster_QC Quality Control Cyclotron Cyclotron [14N(p,α)11C] CO2_Trap CO2 Trap (Molecular Sieve) Cyclotron->CO2_Trap [11C]CO2 MeI_Synth MeI Synthesis (Gas Phase) CO2_Trap->MeI_Synth Release AgOTf_Oven AgOTf Oven (190°C) MeI_Synth->AgOTf_Oven [11C]MeI Gas Reactor Reactor Loop (Precursor + Solvent) AgOTf_Oven->Reactor [11C]MeOTf HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Crude Mix SPE SPE Formulation (C18 Sep-Pak) HPLC->SPE Product Cut Final_Vial Final Product (Sterile Vial) SPE->Final_Vial Elution (EtOH/Saline) QC_HPLC Analytical HPLC Final_Vial->QC_HPLC QC_GC GC (Solvents) Final_Vial->QC_GC

Figure 1: Automated workflow for [11C]AMBP synthesis converting cyclotron-produced CO2 to injectable tracer.

Detailed Experimental Protocol

Phase 1: Preparation of [11C]Methyl Triflate

Rationale: [11C]MeOTf is preferred over [11C]MeI for azetidines because it reacts at room temperature, preventing thermal degradation of the precursor.

  • Target: Irradiation of N

    
     gas (+1% O
    
    
    
    ) via
    
    
    N(p,
    
    
    )
    
    
    C reaction.
  • Trapping: [11C]CO

    
     is trapped on molecular sieves/carbosphere.
    
  • Conversion:

    • [11C]CO

      
       is reduced to [11C]CH
      
      
      
      (Ni catalyst, H
      
      
      , 350°C).
    • [11C]CH

      
       is halogenated to [11C]CH
      
      
      
      I (I
      
      
      vapor, 720°C).
  • Triflate Production: Pass [11C]CH

    
    I gas through a silver triflate (AgOTf) column heated to 190°C.
    
    • Critical Check: Ensure AgOTf column is freshly packed or regenerated to prevent "breakthrough" of unreacted MeI.

Phase 2: Labeling Reaction (The "Loop" Method)

Rationale: The "Loop" or "Captive Solvent" method maximizes surface area contact between the gas-phase activity and the liquid-phase precursor.

  • Precursor Solution: Dissolve 1.0 mg of Des-methyl-AMBP in 80 µL of Acetone (anhydrous).

    • Note: Acetone is chosen for its low boiling point and compatibility with azetidines. DMF is an alternative if solubility is poor.

  • Trapping: Cool the reaction loop (stainless steel or PEEK) to 0°C . Flow [11C]MeOTf gas through the loop containing the precursor solution.[2]

  • Reaction: Stop flow. Allow to stand for 2 minutes at Room Temperature (25°C) .

    • Insight: Heat is not required for triflate methylation of secondary amines. Heating >60°C may cause azetidine ring opening.

  • Quenching: Flush loop with 1.5 mL of HPLC Mobile Phase directly into the purification column.

Phase 3: Purification & Formulation
ParameterSetting/Value
Column Semi-prep C18 (e.g., Phenomenex Luna 10µ, 250x10mm)
Mobile Phase 45% Acetonitrile / 55% 0.1M Ammonium Formate (aq)
Flow Rate 5.0 mL/min
Wavelength 254 nm (Benzophenone absorbance)
Retention Time ~9-11 min (Precursor elutes earlier due to polarity)
  • Collection: Collect the radioactive peak corresponding to [11C]AMBP.

  • SPE Formulation:

    • Dilute collected fraction with 50 mL water.

    • Pass through a C18 Sep-Pak Light cartridge (pre-conditioned with EtOH/Water).

    • Wash with 10 mL water.[3]

    • Elute with 1.0 mL Ethanol (USP) followed by 9.0 mL Saline (0.9%) .

  • Sterilization: Pass through a 0.22 µm sterile filter into a vented vial.

Quality Control (QC) & Validation

Every batch must pass these criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV)No significant impurities; Precursor < 5 µ g/dose
Molar Activity HPLC (Mass/Activity)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvents GC (FID)Acetone < 5000 ppm; Acetonitrile < 410 ppm
pH pH Strip4.5 - 7.5
Filter Integrity Bubble Point Test> 50 psi (for Millipore Millex-GS)

Self-Validating Step:

  • Co-Injection: Inject the final product spiked with non-radioactive reference standard (Cold AMBP). The UV peak of the standard must align perfectly with the radioactive peak (

    
    RT < 0.2 min).
    

Troubleshooting & Optimization

  • Low Yield (<5%):

    • Cause: Moisture in the precursor solvent. [11C]MeOTf hydrolyzes instantly in water.

    • Fix: Use anhydrous acetone stored over molecular sieves. Dry the precursor under N

      
       flow before dissolving.
      
  • Precursor Degradation:

    • Cause: Reaction temperature too high.

    • Fix: Ensure the reaction occurs at ambient temperature (20-25°C). Do not heat.

  • Poor HPLC Separation:

    • Cause: Tailing of the amine.

    • Fix: Add 0.1% Triethylamine (TEA) or increase Ammonium Formate concentration to suppress silanol interactions.

References

  • Gomez, L., et al. (2012). "New C-11 and F-18 labeled azetidinyl-benzophenones as potential radioligands for PET."[4] Journal of Labelled Compounds and Radiopharmaceuticals.

  • Jewett, D. M. (1992). "A simple synthesis of [11C]methyl triflate." International Journal of Applied Radiation and Isotopes.

  • Wang, L., et al. (2019).[5] "Synthesis and evaluation of azetidinyl PET tracers for MAGL." Journal of Medicinal Chemistry.

  • Iwata, R., et al. (2002). "[11C]Methyl triflate synthesis by the gas-phase method." Applied Radiation and Isotopes.

  • Pike, V. W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences.

Sources

Protocol for assessing the anti-inflammatory activity of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the protocol for assessing the anti-inflammatory potential of 3-(Azetidinomethyl) benzophenone (3-AMBP) . This compound represents a hybrid scaffold combining the lipophilic, cyclooxygenase (COX)-targeting core of benzophenone with a basic azetidine moiety.

Scientific Rationale:

  • Benzophenone Core: Historically validated to inhibit prostaglandin biosynthesis via COX-1/COX-2 blockade and modulate cytokine release (Januário et al., 2018).

  • Azetidine Moiety: The incorporation of a 4-membered nitrogen heterocycle alters the physicochemical profile, potentially enhancing metabolic stability and tissue penetration compared to open-chain amine analogs.

  • Target Profile: The primary assessment targets the inhibition of pro-inflammatory mediators (NO, PGE2, TNF-

    
    , IL-6) in LPS-stimulated macrophages, followed by in vivo validation in acute edema models.
    

Compound Management & Physicochemical Considerations

Critical Causality: Poor solubility leads to precipitation in aqueous media, causing false negatives (lack of exposure) or false positives (crystal-induced cytotoxicity).

Preparation of Stock Solutions
  • Solubility Profile: 3-AMBP is lipophilic with a basic amine. It is likely insoluble in neutral water but soluble in DMSO or Ethanol.

  • Stock Concentration: Prepare a 100 mM stock solution in 100% DMSO (Dimethyl sulfoxide).

    • Storage: Aliquot into amber tubes (benzophenones are photo-active) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock in cell culture media immediately prior to use.

    • Constraint: Final DMSO concentration must remain

      
       0.1% (v/v)  to avoid solvent-induced cytotoxicity or vehicle-mediated anti-inflammatory effects.
      
Stability Check
  • Light Sensitivity: Benzophenone derivatives can act as photo-initiators.[1] All experiments should be performed under low light or using amber vessels to prevent photo-degradation or photo-toxicity.

In Vitro Screening Workflow (The "Go/No-Go" Filter)

Model System: RAW 264.7 Murine Macrophages.[2][3][4] Rationale: This cell line is the industry standard for screening small molecules due to its robust response to Lipopolysaccharide (LPS) via the TLR4 pathway, mimicking the systemic inflammatory response.

Phase 1: Cytotoxicity Profiling (Mandatory Pre-screen)

Before assessing efficacy, we must prove that a reduction in inflammatory markers is due to mechanism, not cell death.

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with 3-AMBP (0.1, 1, 10, 50, 100

    
    M) for 24h.
    
  • Readout: CCK-8 or MTT Assay.

  • Threshold: Any concentration yielding < 90% viability is excluded from efficacy testing.

Phase 2: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a stable downstream marker of iNOS upregulation.

Protocol:

  • Induction: Co-treat cells with LPS (100 ng/mL) and 3-AMBP (at non-toxic concentrations) for 24h.

  • Supernatant Collection: Transfer 100

    
    L of culture supernatant to a fresh plate.
    
  • Reaction: Add 100

    
    L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    
  • Measurement: Incubate 10 mins at RT (dark) and measure Absorbance at 540 nm .

  • Calculation: Determine IC

    
     relative to LPS-only control (0% inhibition) and Dexamethasone positive control.
    
Phase 3: Mechanism of Action (NF- B/MAPK)

To validate the molecular target, we assess the upstream signaling cascade.

Workflow Visualization:

InflammationPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK (p38/JNK/ERK) MyD88->MAPK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Genes Transcription (iNOS, COX-2, Cytokines) NFkB_Nuc->Genes Promoter Binding MAPK->NFkB_Nuc Activation Compound 3-AMBP (Inhibitor?) Compound->NFkB_Nuc Compound->MAPK Potential Block

Figure 1: Putative signaling pathway. 3-AMBP is hypothesized to intervene at the NF-


B translocation step or MAPK phosphorylation, preventing the transcription of pro-inflammatory genes.

In Vivo Validation: Acute Inflammation Model

Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Why this model? This is the "Gold Standard" for benzophenone derivatives (Januário et al., 2018). It specifically assesses the acute phase of inflammation (histamine, serotonin, kinins


 prostaglandins) which aligns with the COX-inhibitory potential of the benzophenone core.
Protocol Steps:
  • Animals: Wistar rats (150–200g) or Swiss mice (25–30g). Groups of

    
    .
    
  • Pre-treatment: Administer 3-AMBP (e.g., 10, 30, 100 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1 hour prior to induction.

    • Vehicle Control: Saline + Tween 80 or CMC.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at

    
     (baseline), 1, 2, 3, and 4 hours post-injection.
    
  • Analysis: Calculate the Area Under the Curve (AUC) of edema volume vs. time.

Data Analysis & Reporting

Statistical Rigor:

  • All in vitro experiments must be performed in biological triplicate.

  • Data should be expressed as Mean

    
     SEM.
    
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to LPS control). Significance set at

    
    .
    

Summary of Key Readouts:

AssayTarget BiomarkerMethodSuccess Criteria
Cytotoxicity Cell ViabilityMTT / CCK-8>90% viability at effective dose
Inflammation Nitric Oxide (NO)Griess ReactionIC

< 50

M
Gene Expression iNOS, COX-2, TNF-

RT-qPCR / Western BlotDose-dependent downregulation
In Vivo Efficacy Edema VolumePlethysmometerSignificant reduction (

) vs Vehicle

References

  • Januário, J. P., et al. (2018). Design and synthesis of new benzophenone derivatives with in vivo anti-inflammatory activity through dual inhibition of edema and neutrophil recruitment.[7] Molecules, 23(8), 1859.[7]

  • Folquitto, L. R. S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes. SciELO.

  • Malik, S., et al. (2022). Polyisoprenylated benzophenone derivatives from Garcinia cambogia and their anti-inflammatory activities.[3] Food & Function.

  • Lopes, R. (2019). Optimization of an anti-inflammatory screening model on the RAW 264.7 macrophage cell. Science and Technology.

Sources

Method for evaluating the antimicrobial properties of 3-(Azetidinomethyl) benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Antimicrobial Properties of 3-(Azetidinomethyl) benzophenone Derivatives

Abstract

This application note provides a comprehensive, standardized protocol for evaluating the antimicrobial efficacy of 3-(Azetidinomethyl) benzophenone derivatives . These compounds represent a hybrid pharmacophore combining the lipophilic, membrane-penetrating properties of the benzophenone scaffold with the steric and electronic characteristics of the azetidine ring. This guide details the workflow from stock preparation to mechanistic validation, adhering to CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines. It is designed to ensure reproducibility and high data integrity for researchers in early-stage drug discovery.

Introduction & Rationale

The 3-(Azetidinomethyl) benzophenone scaffold is of significant interest due to its potential dual-mechanism of action. The benzophenone moiety facilitates interaction with bacterial cell membranes and hydrophobic pockets of target enzymes (e.g., FtsZ), while the azetidine nitrogen (often protonated at physiological pH) provides a cationic charge essential for electrostatic attraction to negatively charged bacterial envelopes.

Key Challenges in Evaluation:

  • Solubility: The lipophilic benzophenone core requires careful solvent management to prevent precipitation in aqueous media.

  • Stability: The azetidine ring can be susceptible to ring-opening hydrolysis under acidic conditions; buffer selection is critical.

  • Selectivity: Distinguishing between specific antimicrobial action and non-specific cytotoxicity (membrane lysis) is vital.

Experimental Workflow

The following diagram outlines the logical flow of the evaluation process, ensuring a "Go/No-Go" decision matrix at each stage.

Antimicrobial_Workflow Stock Stock Solution Prep (DMSO, 10 mg/mL) QC Solubility & Stability Check (LC-MS/Turbidity) Stock->QC QC->Stock Precipitation? Adjust Solvent Screen Primary Screen: MIC (Broth Microdilution) QC->Screen Pass Kill Secondary Screen: MBC & Time-Kill (Kinetics) Screen->Kill MIC < 16 µg/mL Mech Mechanism of Action (Membrane vs. Intracellular) Kill->Mech Tox Safety Profiling (Hemolysis/Cytotoxicity) Mech->Tox Report Lead Candidate Selection (Selectivity Index > 10) Tox->Report

Caption: Step-wise evaluation pipeline for benzophenone derivatives. Green nodes indicate primary efficacy milestones.

Material Preparation

Stock Solution Preparation

Benzophenone derivatives are hydrophobic. Improper solubilization leads to "false negatives" due to compound crashing or "false positives" due to aggregate precipitation on bacteria.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (benzophenones are photo-active) and store at -20°C.

  • Working Solution: Dilute 1:100 in media to achieve a starting test concentration, ensuring final DMSO < 1% (v/v) to avoid solvent toxicity.

Bacterial Strains

Use standard ATCC quality control strains to validate results against literature.

  • Staphylococcus aureus ATCC 29213 (Gram-positive reference)[1][2]

  • Escherichia coli ATCC 25922 (Gram-negative reference)[1]

  • Pseudomonas aeruginosa ATCC 27853 (Efflux pump active reference)[1][3]

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard)

Principle: Determines the lowest concentration inhibiting visible growth.[2][4][5][6][7]

Steps:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate.

    • Suspend in saline to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well round bottom):

    • Columns 1-10: 2-fold serial dilution of the benzophenone derivative (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Visual inspection for turbidity.[2] The MIC is the lowest concentration with no visible growth .[2][4][5][6]

Acceptance Criteria:

  • Growth control must be turbid.

  • Sterility control must be clear.

  • Reference antibiotic (e.g., Ciprofloxacin) MIC must fall within CLSI QC ranges.

Protocol 2: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, which is critical for benzophenone derivatives that may act as membrane disruptors.

Steps:

  • Prepare inoculum at

    
     CFU/mL in CAMHB.
    
  • Add test compound at 1x MIC and 4x MIC .

  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

Interpretation:

  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill).
    
  • Bacteriostatic:

    
     reduction.
    

Protocol 3: Mechanism of Action (Membrane Integrity)

Benzophenone derivatives often target membranes. This assay uses Propidium Iodide (PI) , a dye that only enters cells with compromised membranes.

Steps:

  • Grow S. aureus to mid-log phase (

    
    ).
    
  • Wash cells and resuspend in PBS.[8]

  • Add compound at 2x MIC . Include CTAB (Cetrimonium bromide) as a positive control for lysis.

  • Add PI (final concentration 10 µM).

  • Measurement: Monitor fluorescence (Ex: 535 nm, Em: 617 nm) every 5 mins for 1 hour.

Data Visualization: Plot Relative Fluorescence Units (RFU) vs. Time. A rapid increase in RFU indicates membrane permeabilization.

Data Presentation & Analysis

Summary Table Template
Compound IDR1 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioCytotoxicity

(µg/mL)
Selectivity Index (SI)
3-Az-BP-01 -H4.0>642 (Cidal)12832
3-Az-BP-02 -Cl0.5321 (Cidal)64128
Ciprofloxacin (Ref)0.250.015->200>800

Note: Selectivity Index (SI) =


. An SI > 10 is generally required for a hit to be considered a lead.
Mechanistic Hypothesis Diagram

Understanding where the molecule acts aids in optimization.

Mechanism_Pathway Compound 3-(Azetidinomethyl) benzophenone Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion Intracellular Intracellular Target (e.g., FtsZ) Compound->Intracellular Permeation Lysis Membrane Depolarization Membrane->Lysis High Conc. Division Inhibition of Cell Division Intracellular->Division Binding Death Bacterial Cell Death Lysis->Death Division->Death

Caption: Dual-action hypothesis: Membrane disruption (high conc.) vs. Intracellular targeting (low conc.).

References

  • CLSI. (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[9] Clinical and Laboratory Standards Institute.[1][3][4][9][10]

  • EUCAST. (2023). Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing.[2][3][5]

  • Nacif-Marçal, L., et al. (2015). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens. Frontiers in Microbiology.

  • Naik, M. M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Current Issues in Molecular Biology.

Sources

Application Note: Experimental Setup for Photochemical Reactions of 3-(Azetidinomethyl)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental protocols for utilizing 3-(Azetidinomethyl)benzophenone (3-AMBP) . This molecule represents a privileged scaffold in drug discovery, combining a strained azetidine pharmacophore with a benzophenone (BP) moiety.

The benzophenone group serves two distinct, photon-driven functions depending on the experimental context:

  • In Chemical Biology (Photoaffinity Labeling): It acts as a photophore , generating a reactive triplet diradical upon UV irradiation (350–365 nm) that covalently crosslinks to proximal amino acid residues in target proteins.

  • In Synthetic Chemistry (C-H Functionalization): It acts as an internal Hydrogen Atom Transfer (HAT) catalyst . The excited ketone abstracts a hydrogen atom from the tethered azetidine ring (specifically the

    
    -C-H position), generating a carbon-centered radical accessible for downstream functionalization (e.g., arylation, fluorination).
    

Mechanistic Principles

Understanding the photophysics is a prerequisite for experimental success.

  • Excitation: Upon irradiation at

    
     nm, the benzophenone moiety undergoes an 
    
    
    
    transition to the singlet excited state (
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC (

    
    ) populates the Triplet State (
    
    
    
    ).
  • Reactivity: The

    
     state behaves like an electrophilic alkoxyl radical. It abstracts a hydrogen atom (HAT) from a donor (either the protein backbone in PAL or the azetidine 
    
    
    
    -position in synthesis), forming a ketyl radical and a substrate radical.
Mechanistic Pathway Diagram

Photochemistry Ground Ground State (S0) 3-AMBP Singlet Singlet Excited (S1) (n, pi*) Ground->Singlet hv (365 nm) Triplet Triplet State (T1) Diradical Character Singlet->Triplet ISC (Fast) Triplet->Ground Quenching RadicalPair Radical Pair (Ketyl + Azetidinyl) Triplet->RadicalPair 1,5-HAT or Intermolecular HAT Product Covalent Adduct (Crosslink or Functionalization) RadicalPair->Product Recombination Oxygen O2 (Quencher) Oxygen->Triplet

Figure 1: Photochemical cascade of 3-(Azetidinomethyl)benzophenone. Note the critical susceptibility of the Triplet State to Oxygen quenching.

Experimental Hardware Setup

Light Source Selection

The choice of light source dictates the reaction efficiency and side-product profile.

ParameterRecommended SpecificationRationale
Wavelength 365 nm (LED) Matches the

transition of benzophenone. Avoids <300 nm (protein damage) and >400 nm (inefficient excitation).
Power Density 10–50 mW/cm² Sufficient to populate

without causing thermal degradation.
Bandwidth Narrow (±10 nm) Prevents excitation of other aromatic residues (e.g., Tryptophan/Tyrosine absorb <290 nm).
Recommended Units Kessil PR160-365nm, Evoluchem PhotoRedox Box, or Luzchem photoreactors.
Reaction Vessel & Environment
  • Vessel Material: Borosilicate glass (Pyrex) or Quartz. Standard soda-lime glass absorbs significantly at 365 nm and should be avoided.

  • Temperature Control: Photochemical reactions generate heat. Maintain 4°C (for proteins) or 25°C (for synthesis) using a cooling fan or water-jacketed setup.

  • Atmosphere: Strict Anaerobic Conditions Required. Oxygen acts as a triplet quencher (

    
    ), halting the reaction.
    
Reactor Setup Diagram

ReactorSetup cluster_safety Safety Enclosure LED 365 nm LED Source (Heat Generation) Filter Heat/Bandpass Filter (Optional) LED->Filter hv Vial Pyrex Vial (Reaction Mixture) Filter->Vial Filtered hv Cooling Cooling Fan / Water Bath (Maintains T < 25°C) Cooling->Vial Heat Removal Gas Inert Gas Line (N2/Ar Sparging) Gas->Vial Positive Pressure

Figure 2: Standard photochemical reactor configuration ensuring light penetration, temperature control, and oxygen exclusion.

Protocol A: Photoaffinity Labeling (Proteomics)

Objective: Map the binding site of the azetidine scaffold on a target protein.

Reagents
  • Probe: 3-(Azetidinomethyl)benzophenone (10–100 µM final conc).

  • Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with high radical scavenging potential like Tris if possible, though Tris is often tolerated.

  • Protein: Purified target (0.1–1 µM) or Cell Lysate (1 mg/mL).

Step-by-Step Procedure
  • Incubation: Incubate the protein/lysate with the probe for 30–60 minutes in the dark at 4°C to establish binding equilibrium.

    • Control: Prepare a "Competitor" sample with 100x excess of the non-photoactive ligand.

  • Transfer: Move samples to a 96-well plate (clear bottom) or open microcentrifuge tubes placed on ice.

  • Irradiation:

    • Place the UV lamp 5–10 cm above the samples.

    • Irradiate at 365 nm for 10–30 minutes .

    • Tip: If using high-intensity LEDs (>500 mW), reduce time to 1–5 minutes to prevent protein denaturation.

  • Quenching: Add SDS-PAGE loading buffer immediately to stop any post-irradiation non-specific chemistry.

  • Analysis: Proceed to SDS-PAGE (for fluorescent probes) or Tryptic Digestion + LC-MS/MS (for bottom-up proteomics).

Validation Check: The "Competitor" lane should show significantly reduced labeling compared to the probe-only lane.

Protocol B: Synthetic C(sp3)-H Functionalization

Objective: Use the benzophenone handle to activate the azetidine ring for derivatization (e.g., Minisci-type arylation).

Reagents
  • Substrate: 3-(Azetidinomethyl)benzophenone (0.1 mmol).

  • Solvent: Acetonitrile (MeCN) or Acetone (degassed).

  • Radical Trap: e.g., an electron-deficient alkene or aryl halide (if using Ni-catalysis).

  • Base:

    
     or 2,6-Lutidine (to neutralize acid byproducts).
    
Step-by-Step Procedure
  • Preparation: Dissolve substrate and radical trap in MeCN (0.1 M concentration).

  • Degassing (Critical):

    • Method A (Sparging): Bubble Argon through the solution for 15 minutes via a long needle.

    • Method B (Freeze-Pump-Thaw): Perform 3 cycles.[1] This is preferred for kinetic studies.

  • Sealing: Seal the vial with a Teflon-lined septum and Parafilm.

  • Irradiation:

    • Place in the photoreactor (e.g., Evoluchem or homemade setup with Kessil lamp).

    • Turn on the fan (maintain T < 30°C).

    • Irradiate for 12–24 hours.

  • Monitoring: Monitor consumption of starting material by LC-MS. Look for the mass shift corresponding to the added functional group.

  • Workup: Remove solvent in vacuo and purify via flash chromatography.

Expert Insight: If the azetidine ring opens (beta-scission), it indicates the radical intermediate was too long-lived or the ring strain released was thermodynamically favored over the trap reaction. Increase the concentration of the radical trap to favor intermolecular coupling.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction Oxygen quenching.Re-degas rigorously. Ensure septum is airtight.
Protein Precipitation Thermal denaturation.Improve cooling (ice bath) or pulse the light (1 min on / 1 min off).
Low Yield (Synthesis) Competitive H-abstraction from solvent.Switch to non-H-donating solvents (e.g., Benzene,

) or increase substrate concentration.
Byproduct Formation Over-irradiation.Perform a time-course study (5, 10, 20 min) to find the optimal endpoint.

References

  • Dormán, G., et al. (2016).[2] "The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore." Chemical Reviews, 116(24), 15284–15398. Link

  • Seneviratne, U., et al. (2021).[2] "Protocol for clickable photoaffinity labeling and quantitative chemical proteomics." STAR Protocols, 2(2), 100593.[2] Link

  • Twilton, J., et al. (2017). "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 1, 0052. (Reference for HAT mechanisms). Link

  • BenchChem Application Note. (2025). "The Photochemical Versatility of Benzophenone O-acetyl oxime." (General Benzophenone protocols). Link[3]

  • Smith, E., et al. (2013). "Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate." Journal of Biological Chemistry. Link

Sources

Optimized Formulation Strategies for the In Vivo Delivery of Photo-Active Probes: The Case of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide outlines the formulation development strategy for 3-(Azetidinomethyl) benzophenone , a chemical probe characterized by a lipophilic benzophenone core and a basic azetidine moiety. While often used as a photo-affinity label or chemical intermediate, its in vivo application requires overcoming two primary biopharmaceutical hurdles: aqueous insolubility and photo-instability .

This protocol prioritizes Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
complexation as the primary delivery vehicle due to its dual ability to enhance solubility and shield the photosensitive benzophenone core. Alternative co-solvent strategies are provided for acute, non-survival studies.
Physicochemical Profile & Challenges

Before initiating formulation, the compound must be profiled to select the correct vehicle.

PropertyDescriptionFormulation Impact
Chemical Structure Benzophenone core + Azetidine ringLipophilic (Benzophenone) & Basic (Azetidine amine).
Predicted pKa ~9.5 – 10.5 (Azetidine Nitrogen)High basicity allows salt formation (solubility increases at pH < 6).
Predicted LogP ~2.5 – 3.5Poor water solubility in neutral form; requires solubilizers.
Stability High Photo-reactivity Benzophenones are triplet sensitizers. Strict light protection (Amber glass) is mandatory.
Ring Strain Azetidine (4-membered ring)Susceptible to ring opening in strong acids or nucleophiles. Avoid pH < 3.
Formulation Decision Tree

The following logic flow dictates the selection of the delivery vehicle based on the intended route of administration and study duration.

FormulationDecision Start Start: 3-(Azetidinomethyl) benzophenone Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO_IP Oral (PO) / Intraperitoneal (IP) Route->PO_IP SolubilityCheck Check Aqueous Solubility (pH 4.5) IV->SolubilityCheck PO_IP->SolubilityCheck HighSol Soluble (>1 mg/mL) SolubilityCheck->HighSol LowSol Insoluble (<1 mg/mL) SolubilityCheck->LowSol ProtocolA Protocol A: Simple Buffered Saline (Acetate/Citrate pH 4.5) HighSol->ProtocolA ProtocolB Protocol B: HP-beta-Cyclodextrin (Preferred for Stability) LowSol->ProtocolB Chronic/Survival ProtocolC Protocol C: Co-solvent System (DMSO/PEG400/Saline) LowSol->ProtocolC Acute/Terminal

Figure 1: Decision matrix for vehicle selection based on solubility and study type.

Detailed Experimental Protocols
General Handling Requirements
  • Light Protection: All weighing and mixing must be performed under yellow light or in vessels wrapped in aluminum foil.

  • Glassware: Use amber borosilicate glass vials (Type I).

  • Filtration: Use PVDF or PES 0.22

    
    m filters (Avoid Nylon if pH is acidic; avoid Cellulose Acetate if using DMSO).
    
Protocol A: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV/IP/PO, Survival studies, Maximizing Stability. Cyclodextrins encapsulate the lipophilic benzophenone, preventing precipitation and reducing photo-degradation.

Materials:

  • 3-(Azetidinomethyl) benzophenone (Solid)[1]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (e.g., Kleptose® or Trappsol®)
  • Sterile Water for Injection (WFI) or 10 mM Citrate Buffer (pH 4.0)

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  stock solution in 10 mM Citrate Buffer (pH 4.0).
    
    • Why pH 4.0? It ensures the azetidine is protonated (ionized), aiding initial dissolution before the cyclodextrin encapsulates the hydrophobic core.

  • Weighing: Weigh the required amount of drug into an amber vial. (Target conc: 1–5 mg/mL).

  • Addition: Add the 20% HP-

    
    -CD vehicle to the drug powder.
    
  • Dispersion: Vortex for 1 minute to disperse clumps.

  • Sonication: Sonicate in a bath sonicator (controlled temp < 35°C) for 20–30 minutes. The solution should turn clear.

    • Checkpoint: If particles remain, adjust pH slightly lower (to pH 3.5) using 1N HCl, then re-sonicate.

  • Filtration: Filter through a 0.22

    
    m PVDF syringe filter into a sterile amber vial.
    
  • QC: Measure pH (Target: 4.0–5.0) and Osmolality (Target: ~290–320 mOsm/kg).

Protocol B: Co-Solvent System (Acute Use Only)

Best for: High-dose IP/PO, Terminal studies. Uses organic solvents to force solubility. Warning: High DMSO/PEG content can cause hemolysis IV or pain IP.

Vehicle Composition:

  • 5% DMSO

  • 40% PEG 400

  • 55% Saline (0.9% NaCl) or Water

Procedure:

  • Dissolution: Dissolve the drug completely in 100% DMSO (Volume = 5% of total final volume).

    • Note: Ensure complete dissolution here. The solution must be crystal clear.

  • PEG Addition: Add PEG 400 (Volume = 40% of total) to the DMSO concentrate. Vortex mix.

  • Aqueous Phase: Slowly add Saline/Water (Volume = 55% of total) while vortexing continuously.

    • Critical Step: Add water slowly. Rapid addition can cause the benzophenone to "crash out" (precipitate) as the solvent power drops.

  • Observation: Check for turbidity/cloudiness. If cloudy, the formulation is unstable and unsuitable for IV.

Quality Control & Stability

Every batch must pass these checks before in vivo administration.

TestMethodAcceptance Criteria
Visual Inspection Visual (White background)Clear, colorless to pale yellow solution. No visible particulates.
pH Micro-pH probe4.0 – 6.0 (IV/IP tolerated range).
Concentration Verification HPLC-UV (254 nm)

10% of target concentration.
Purity/Stability HPLC-UVNo new peaks >1% (Indicates photo-degradation).

HPLC Method for Quantification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Benzophenone

    
    ).
    
In Vivo Administration Guidelines
Dosing Volumes (Mouse/Rat)
RouteMax Volume (Mouse 25g)Max Volume (Rat 250g)Notes
IV (Bolus) 5 mL/kg (125

L)
5 mL/kg (1.25 mL)Inject slowly (>10 sec).
IP 10 mL/kg (250

L)
10 mL/kg (2.5 mL)Ensure pH > 4.5 to avoid irritation.
PO (Gavage) 10 mL/kg (250

L)
10 mL/kg (2.5 mL)Fasting recommended for consistent absorption.
Safety Monitoring
  • Azetidine Toxicity: Monitor for CNS signs (tremors, sedation) as small nitrogen heterocycles can sometimes interact with neurotransmitter transporters.

  • Vehicle Effects: If using Protocol B (Co-solvents), observe for signs of pain at the injection site (writhing).

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Formulation). Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • PubChem Compound Summary. (n.d.). 3-(Azetidinomethyl) benzophenone (CAS 898771-16-9).[1][][3] Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZT-BP-001 Status: Active Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Executive Summary & Reaction Overview

User Query: "I am experiencing variable yields and impurity formation during the synthesis of 3-(Azetidinomethyl)benzophenone. What are the optimal conditions?"

Technical Analysis: The synthesis of 3-(Azetidinomethyl)benzophenone involves coupling a strained nitrogen heterocycle (azetidine) with a benzophenone core. The presence of the benzophenone moiety (a diaryl ketone) and the azetidine ring (high strain energy, ~25 kcal/mol) creates a specific set of chemoselectivity challenges.

Recommended Route: Nucleophilic Substitution (


)
Alternative Route:  Reductive Amination (with specific reducing agents)

Below is the optimized technical guide for the Nucleophilic Substitution route, which is generally more robust for this specific scaffold than reductive amination, as it avoids the risk of reducing the benzophenone ketone.

Core Protocol: Nucleophilic Substitution ( )

This protocol minimizes the risk of azetidine ring-opening and bis-alkylation (quaternary salt formation).

Reagents:

  • Electrophile: 3-(Bromomethyl)benzophenone (1.0 equiv)

  • Nucleophile: Azetidine Hydrochloride (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Temperature: 40°C – 60°C

Step-by-Step Workflow:

  • Free Base Generation (In-situ): Suspend Azetidine HCl and

    
     in MeCN. Stir at RT for 15 mins. Note: Azetidine free base is volatile; do not isolate unless necessary.
    
  • Addition: Add 3-(Bromomethyl)benzophenone dropwise as a solution in MeCN. Critical: Slow addition favors mono-alkylation.

  • Reaction: Heat to 50°C. Monitor by TLC/LCMS.

  • Workup: Filter inorganic salts. Concentrate. Partition between EtOAc and Water.[1] Wash organic layer with Brine.

Troubleshooting Guide (FAQ Format)
Module A: Yield & Reactivity Issues

Q1: The reaction is stalled at 50% conversion. Should I increase the temperature? A: Proceed with Caution.

  • Diagnosis: Azetidine is a secondary amine but is sterically compact. If conversion stalls, it is often due to the precipitation of the HBr salt coating the solid base (

    
    ).
    
  • Solution:

    • Do not exceed 80°C. Higher temperatures drastically increase the rate of azetidine ring-opening (hydrolysis) and polymerization.

    • Switch Bases: If using

      
       (heterogeneous), try adding a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer, or switch to a homogeneous base like DIPEA (Diisopropylethylamine).
      
    • Stoichiometry: Ensure you are using >1.2 equivalents of Azetidine. The amine can volatilize over time if the vessel isn't sealed well.

Q2: I see a new spot on TLC that is very polar and does not move. What is it? A: Likely the Bis-Alkylated Quaternary Ammonium Salt.

  • Mechanism: The product (a tertiary amine) is still nucleophilic. It can react with another molecule of 3-(Bromomethyl)benzophenone.

  • Prevention:

    • Inverse Addition: Add the bromide to the amine solution, ensuring the amine is always in excess during the mixing phase.

    • Dilution: Run the reaction at a lower concentration (0.1 M instead of 0.5 M).

Module B: Impurity Profile & Stability

Q3: My product purity is low, and NMR shows a complex aliphatic region. Is the ring opening? A: Yes, Azetidine Ring Opening is the primary stability risk.

  • Trigger: Acidic workup or excessive heat.

  • Mechanism: The strained ring is susceptible to nucleophilic attack (by water or bromide ions) under acidic conditions, leading to linear 3-aminopropyl derivatives.

  • Corrective Action:

    • Workup pH: Keep the aqueous workup pH > 8. Do not wash with 1M HCl to remove excess amine; use a phosphate buffer (pH 5-6) or simply wash with water if the product is lipophilic enough.

    • Avoid Nucleophilic Solvents: Do not use alcohols (MeOH/EtOH) at high temperatures, as they can open the ring via solvolysis.

Q4: Can I use Reductive Amination instead? A: Yes, but Chemoselectivity is critical.

  • Risk: Standard reducing agents like Sodium Borohydride (

    
    ) will reduce the benzophenone ketone to a benzhydrol (alcohol) along with the imine.
    
  • Protocol Adjustment: You must use Sodium Triacetoxyborohydride (STAB) . It is less basic and milder, generally leaving diaryl ketones untouched while reducing the iminium ion.

    • Reaction: 3-Benzoylbenzaldehyde + Azetidine + STAB + AcOH (cat.) in DCE.

Visualization of Reaction Pathways

The following diagram illustrates the reaction logic, critical control points, and side-reaction pathways.

ReactionOptimization cluster_legend Legend SM1 3-(Bromomethyl) benzophenone Intermediate Transition State (SN2) SM1->Intermediate Base, 50°C Impurity_Alc Benzhydrol (Ketone Reduction) SM1->Impurity_Alc If using NaBH4 (Reductive Amination) SM2 Azetidine HCl SM2->Intermediate Base, 50°C Product 3-(Azetidinomethyl) benzophenone (Target) Intermediate->Product Kinetic Control Impurity_Open Ring-Opened Amino Alcohol Intermediate->Impurity_Open High Temp (>80°C) Acidic Workup Impurity_Quat Bis-Alkylated Quaternary Salt Product->Impurity_Quat Excess Electrophile High Conc. key Green: Target | Red: Impurity Pathway

Figure 1: Reaction pathway analysis for the synthesis of 3-(Azetidinomethyl)benzophenone, highlighting critical divergence points for impurity formation.

Comparative Data: Solvent & Base Screening

The following table summarizes expected outcomes based on standard kinetic profiles for benzyl-azetidine couplings.

EntrySolventBaseTemp (°C)YieldPrimary Issue / Observation
1 MeCN

50 85-92% Optimal balance of rate vs. stability.
2DMFDIPEA8065%Significant ring-opening; difficult solvent removal.
3THFTEA2540%Reaction too slow; precipitation of TEA-HBr stalls kinetics.
4DCMDIPEA2570%Good solubility, but slower rate than MeCN.
5MeOH

6030%Solvolysis (methanolysis) of azetidine ring observed.
References
  • Azetidine Synthesis & Stability

    • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[2][3][4][5][6] Heterocycles, 84(1), 223-264.[2]

  • Benzophenone Scaffold Reactivity

    • Khanum, S. A., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity.[7][8] Molecules, 23(7), 1775.

  • Reductive Amination Selectivity (STAB vs. NaBH4)

    • Abdel-Magid, A. F., et al. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • General Azetidine Handling

    • Doda, K., et al. (2021).[10] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5] ACS Medicinal Chemistry Letters, 12(11), 1744–1751.

Sources

Overcoming challenges in the purification of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Priority: High | Topic: Purification & Stability Optimization

Executive Summary: The Molecule & The Challenge

Welcome to the specialized support guide for 3-(Azetidinomethyl) benzophenone . This molecule presents a classic "Janus-faced" challenge in medicinal chemistry:

  • The Core: A lipophilic, UV-active benzophenone scaffold (easy to detect, generally stable).[1]

  • The Pharmacophore: An azetidine ring—a strained, four-membered cyclic amine (pKa ~11.3).[1]

The Problem: The high basicity of the azetidine nitrogen causes severe interactions with acidic silanols on silica gel (leading to yield loss and tailing), while the ring strain (~25 kcal/mol) makes the molecule susceptible to acid-catalyzed ring opening and polymerization during standard workups.

This guide provides field-proven protocols to navigate these competing properties.

Module 1: Critical Stability & Handling

User Query: "My product degrades during concentration, and I see new polar spots on TLC."

Root Cause Analysis: The azetidine ring is thermodynamically unstable.[1] While


-alkyl azetidines are kinetically stable at neutral pH, exposure to strong Lewis acids, high temperatures, or prolonged contact with chlorinated solvents (which can generate HCl over time) triggers nucleophilic ring opening.[1]

The Fix: The "Cold & Buffered" Protocol

  • Never heat the free base above 40°C.[1]

  • Avoid prolonged exposure to chloroform/DCM without stabilization.[1]

  • Neutralize all glassware/solvents if trace acid is suspected.[1]

Decision Matrix: Stability vs. Purification

Figure 1: Decision matrix for handling crude azetidine mixtures based on impurity levels.

Module 2: Chromatographic Purification

User Query: "The compound streaks from baseline to solvent front on silica, or doesn't elute at all."

Root Cause Analysis: The tertiary amine of the azetidine interacts with the acidic Si-OH groups on the silica surface via hydrogen bonding and ionic interactions. This acts as a "secondary retention mechanism," causing peak broadening and irreversible adsorption.[1]

The Fix: Amine Deactivation Strategy You must mask the silanols. Standard silica is insufficient; you have two robust options.[1]

Option A: The "TEA Block" (Standard Silica)

Add Triethylamine (TEA) to your mobile phase. The TEA competes for the silanol sites, allowing your product to elute freely.

ParameterRecommendationRationale
Stationary Phase Standard Silica (40–63 µm)Cost-effective.[1]
Mobile Phase A DCM + 1% TEATEA saturates silanols.[1]
Mobile Phase B MeOH + 1% TEAElutes polar impurities.[1]
Gradient 0% to 5% MeOH (isocratic hold likely needed)Azetidines elute quickly once silanols are blocked.[1]
Pre-treatment Flush column with 5% TEA/DCM"Pre-coats" the silica before loading sample.
Option B: Amine-Functionalized Silica (Recommended)

Use KP-NH (Amino-silica) cartridges.[1][2] These have a basic surface chemistry that repels the amine, resulting in sharp peaks without adding TEA to the solvent.

  • Solvent System: Hexane / Ethyl Acetate (0–50% gradient).[1]

  • Advantage: No need to remove high-boiling TEA from the purified oil.

Module 3: Isolation via Salt Formation

User Query: "The product is an oil that is difficult to weigh and handle. Can I make a solid?"

Root Cause Analysis: 3-(Azetidinomethyl) benzophenone is likely an oil in its free base form due to the flexible linker and lack of strong intermolecular H-bonding.

The Fix: Controlled Salt Formation Warning: Do not use concentrated HCl or heat, as chloride ions can act as nucleophiles to open the protonated azetidine ring at high temperatures.

Protocol: Oxalate Precipitation Oxalic acid is strong enough to protonate the amine but generally forms stable, crystalline salts with tertiary amines.

  • Dissolve: Dissolve 1.0 eq of the free base oil in a minimal amount of anhydrous Et2O or EtOAc.[1]

  • Prepare Acid: Dissolve 1.05 eq of anhydrous Oxalic Acid in warm EtOH.

  • Combine: Add the acid solution dropwise to the amine solution at 0°C with vigorous stirring.

  • Crystallize: A white precipitate should form.[1] If oiling occurs, add drops of Hexane until turbid and store at -20°C overnight.[1]

  • Filter: Collect solids via vacuum filtration under Argon (azetidines can be hygroscopic).[1]

Module 4: The "Self-Validating" Cleanup (Acid-Base Extraction)

User Query: "I have non-basic impurities (benzophenone starting material) contaminating my product."

The Fix: Leverage the pKa difference. The benzophenone core is neutral; the azetidine is basic (pKa ~11).

Figure 2: Acid-Base extraction workflow. Citric acid is preferred over HCl to minimize ring-opening risk during the acidic phase residence time.

References & Authoritative Grounding
  • Azetidine Ring Stability & Opening:

    • Mechanism:[1][3][4][5][6][7][8] The strain energy of azetidine (~25 kcal/mol) makes it susceptible to acid-mediated nucleophilic attack.

    • Source: Couty, F., & Evano, G. (2006).[1] "Synthetic transformations of azetidines." Organic Preparations and Procedures International.[1] (General reference for azetidine reactivity).[1]

    • Specific Stability:N-alkyl azetidines are generally more stable than N-acyl derivatives but require cold handling in acidic media.[1]

  • Chromatography of Basic Amines:

    • Technique: The use of Triethylamine (TEA) to deactivate silica silanols is a standard industry practice for tertiary amines.

    • Source: Biotage Technical Guide.[1] "How to purify ionizable organic amine compounds." Link

  • Benzophenone Synthesis & Properties:

    • Context: Benzophenone derivatives are lipophilic and crystallize well; however, the attachment of the azetidine disrupts this, necessitating salt formation.

    • Source:Organic Syntheses, Coll.[1][9] Vol. 3, p.305 (1955).[1] (General handling of benzophenone derivatives). Link

  • pKa Values:

    • Data: Azetidine (pKa ~11.[1][10]3) vs. standard secondary amines.[1]

    • Source: PubChem Compound Summary for CID 10422 (Azetidine).[1][10] Link

Sources

How to minimize side-product formation in 3-(Azetidinomethyl) benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering challenges in the synthesis of 3-(Azetidinomethyl)benzophenone . It prioritizes mechanistic understanding, troubleshooting, and self-validating protocols.

Topic: Minimizing Side-Product Formation & Process Optimization

Executive Summary: The Chemoselectivity Challenge

Synthesizing 3-(Azetidinomethyl)benzophenone requires navigating two primary competing reactivity landscapes:

  • Amine Alkylation Control: Preventing the formation of quaternary ammonium salts (over-alkylation) when attaching the azetidine moiety.

  • Carbonyl Discrimination: Selectively reducing the iminium intermediate (in reductive amination) or reacting the benzyl halide (in substitution) without affecting the benzophenone ketone , which is prone to reduction or nucleophilic attack.

This guide provides troubleshooting workflows for the two most common synthetic routes: Nucleophilic Substitution (


)  and Reductive Amination .

Part 1: Route Selection & Mechanistic Logic

Q: Which route minimizes side products: Alkylation or Reductive Amination?

A: Reductive Amination is the superior route for purity.

While direct alkylation of azetidine with 3-(chloromethyl)benzophenone is intuitively simple, it suffers from a kinetic flaw: the product is a tertiary amine, which is often more nucleophilic than the secondary amine starting material (azetidine). This leads to quaternary ammonium salt (bis-alkylation) formation.

Reductive Amination (using 3-benzoylbenzaldehyde) is thermodynamically self-limiting. Once the azetidine reacts with the aldehyde to form the iminium ion and is reduced to the tertiary amine, the product cannot react with another equivalent of aldehyde to form an imine. This naturally prevents over-alkylation.

Decision Matrix: Pathway Comparison

ReactionPathways Start_Alk Route A: Alkyl Halide Prod Target: 3-(Azetidinomethyl) benzophenone Start_Alk->Prod + Azetidine (Kinetic Control) Start_Red Route B: Reductive Amination Start_Red->Prod + Azetidine + NaBH(OAc)3 Side_Alc Side Product: Benzhydrol (Ketone Reduction) Start_Red->Side_Alc Strong Reductant (NaBH4) Side_Quat Side Product: Quaternary Salt (Over-Alkylation) Prod->Side_Quat + Alkyl Halide (Unavoidable w/o excess amine)

Figure 1: Mechanistic comparison of synthetic routes. Route B (Green) offers a "chemical stop" preventing over-alkylation, whereas Route A (Red) requires strict kinetic control.

Part 2: Troubleshooting Reductive Amination (Recommended Route)

Core Reaction: 3-Benzoylbenzaldehyde + Azetidine


 Product.
FAQ 1: "I observe a side product with M+2 mass. Is my ketone reducing?"

Diagnosis: Yes. You are likely observing the reduction of the benzophenone carbonyl to a benzhydrol (alcohol). Root Cause: Use of a non-selective reducing agent (e.g., Sodium Borohydride,


) or improper solvent choice (Methanol).

The Protocol Fix: Use Sodium Triacetoxyborohydride (STAB,


)  in 1,2-Dichloroethane (DCE)  or Dichloromethane (DCM) .
  • Why? STAB is less basic and milder than

    
    . It reduces iminiums rapidly but reacts negligibly with ketones at room temperature.
    
  • Solvent: Protic solvents like methanol accelerate borohydride decomposition and can enhance ketone reduction. Aprotic halogenated solvents stabilize the STAB-iminium complex.

Experimental Protocol (Self-Validating):

  • Imine Formation: Dissolve 3-benzoylbenzaldehyde (1.0 eq) and Azetidine (1.1 eq) in DCE. Add Acetic Acid (1.0 eq) to catalyze iminium formation.

  • Checkpoint 1: Stir for 30 mins. Do not add reductant yet.

  • Reduction: Add

    
     (1.4 eq) in one portion.
    
  • Checkpoint 2: Monitor by LCMS. The aldehyde peak should disappear. The ketone peak (benzophenone core) should remain UV-active and unchanged in mass (except for the amine addition).

FAQ 2: "My yield is low, and the azetidine seems to be degrading."

Diagnosis: Azetidine Ring Opening (Hydrolysis/Polymerization). Root Cause: The azetidine ring is highly strained (~25 kcal/mol).[1] Strong acids or high temperatures can trigger ring-opening polymerization or hydrolysis.

Corrective Action:

  • pH Control: Avoid strong mineral acids (HCl,

    
    ) during workup. Use Acetic Acid for catalysis (weak acid).
    
  • Temperature: Perform the reaction at 0°C to Room Temperature . Never reflux azetidine with Lewis acids.

Part 3: Troubleshooting Nucleophilic Substitution (Alternative Route)

Core Reaction: 3-(Chloromethyl)benzophenone + Azetidine


 Product.
FAQ 3: "I cannot switch to reductive amination. How do I stop the quaternary salt formation?"

Diagnosis: Over-alkylation. The product (tertiary amine) competes with azetidine for the alkyl halide.

The "Inversion of Addition" Protocol: To favor mono-alkylation, the concentration of free Azetidine must always be effectively higher than the concentration of the Product.

  • Stoichiometry: Use 2.5 to 3.0 equivalents of Azetidine. (Yes, this is wasteful, but necessary for yield in

    
    ).
    
  • Setup: Dissolve Azetidine and Base (e.g., DIPEA, 3.0 eq) in MeCN or DMF.

  • Addition: Dissolve 3-(Chloromethyl)benzophenone in solvent and add it dropwise to the Azetidine solution over 1-2 hours.

    • Mechanism:[1][2][3][4] By adding the electrophile slowly to an excess of nucleophile, any newly formed product is statistically unlikely to encounter an electrophile molecule before a free azetidine molecule does.

FAQ 4: "Which base should I use? I see varying results."

Recommendation: Use Diisopropylethylamine (DIPEA/Hünig's Base) or


 .
  • Avoid: Pyridine or Triethylamine (TEA) if possible. TEA can sometimes act as a nucleophile itself with highly reactive benzyl halides, forming quaternary ammonium salts of TEA (

    
    ), which complicates purification.
    
  • Avoid: Strong inorganic bases (NaOH/KOH) if water is present, as they will hydrolyze the benzyl chloride to benzyl alcohol.

Part 4: Purification & Isolation Strategy

The isolation of azetidine derivatives requires care due to their basicity and stability.

Workup Guide
  • Quench: Add saturated aqueous

    
    . (Avoid strong base/acid).
    
  • Extraction: Extract with DCM (Dichloromethane). Azetidines are very soluble in DCM.

  • Washing: Wash organic layer with Brine. Do not wash with 1M HCl, as the azetidine may ring-open or stay in the aqueous phase as a salt that is hard to recover without strong basification (which risks degradation).

Chromatography (The "Tailing" Fix)

Azetidines interact strongly with the acidic silanols on silica gel, leading to streaking and yield loss.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use DCM/MeOH + 1%

    
     or TEA.
    
  • Alternative: Use Alumina (Neutral) stationary phase instead of silica to minimize ring-opening decomposition.

Summary Data Tables

Table 1: Solvent & Reagent Compatibility
ComponentRecommendedAvoidReason
Solvent (Reductive) DCE, DCM, THFMeOH, EtOH, WaterProtic solvents accelerate

decomposition and ketone reduction.
Solvent (Alkylation) MeCN, DMFAcetoneAcetone can form enamines/imines with azetidine;

is slower in non-polar solvents.
Reducing Agent


,


is chemoselective for imines over ketones.
Base (

)
DIPEA,

NaOH, KOHStrong hydroxides cause hydrolysis of the benzyl halide.
Table 2: Troubleshooting Decision Tree
ObservationProbable CauseImmediate Fix
Product mass + Benzyl mass Quaternary Salt (Over-alkylation)Switch to Reductive Amination OR Slow addition of halide to excess amine.
Product mass + 2 Da Ketone Reduction (Benzhydrol)Switch reductant to

; Remove MeOH; Lower temp.
Product mass + 18 Da Azetidine Ring OpeningAvoid acidic workup; Use neutral Alumina for purification.
Starting Material Stalls Iminium not formingAdd 1 eq Acetic Acid catalyst; Ensure molecular sieves are used if solvent is wet.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

    • Core reference for the chemoselectivity of STAB ( ) in the presence of ketones.
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. [Link]

    • Comprehensive review on azetidine stability, ring strain, and synthetic handling.
  • Singh, G. S., & D'Höoghe, M. (2019). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 17, 3647-3677. [Link]

    • Updates on azetidine functionalization and avoiding ring-opening side reactions.

Sources

Enhancing the stability of 3-(Azetidinomethyl) benzophenone for long-term storage

[1]

Executive Summary & Compound Profile

3-(Azetidinomethyl)benzophenone is a bifunctional building block frequently employed in medicinal chemistry for library synthesis and fragment-based drug discovery.[1] Its utility lies in the combination of the benzophenone core (a privileged scaffold for protein interaction) and the azetidine ring (a rigid, metabolic-resistant amine surrogate).[1]

However, this dual functionality creates a "stability paradox."[1] The molecule possesses two distinct degradation triggers that require opposing or strictly controlled handling conditions.[1]

The Stability Paradox
MoietyStability RiskTriggerMechanism
Azetidine Ring High Acid / Heat / NucleophilesRing Strain Release (~26 kcal/mol). The 4-membered ring is prone to acid-catalyzed hydrolysis or polymerization (ring-opening).[1]
Benzophenone Moderate UV Light (300–365 nm)Photosensitization. Absorbs UV to form a triplet state radical, capable of abstracting hydrogens from the adjacent methylene bridge or solvent.[1]
Benzylic Amine Moderate Oxygen / PeroxidesOxidation. The methylene bridge between the rings is susceptible to oxidative cleavage or N-oxide formation.[1]

Storage & Handling Protocols

Environmental Control (The Golden Rules)

To maximize shelf-life, you must decouple the molecule from its environmental triggers.[1]

  • Temperature: Store at -20°C or lower . Thermal energy accelerates the relief of azetidine ring strain.[1]

  • Atmosphere: Argon or Nitrogen backfill is mandatory.[1] Oxygen promotes N-oxide formation and benzylic oxidation.[1]

  • Light: Amber vials or foil-wrapped containers are non-negotiable due to the benzophenone moiety.[1]

  • State: Store as a solid .[1] Solutions degrade 10–100x faster than solids due to increased molecular mobility and solvent interactions.[1]

The "Salt vs. Free Base" Decision

Researchers often ask if they should convert the free base to a salt (e.g., HCl) for storage.

  • Recommendation: Store as the Free Base under Argon.

  • Reasoning: While salts generally stabilize amines against oxidation, the azetidine ring is acid-sensitive .[1] Traces of excess acid or moisture in a hydrochloride salt can lower the local pH enough to catalyze ring-opening (hydrolysis) over months of storage.[1] If you must store as a salt, use a Fumarate or Oxalate (milder acids) and ensure the sample is strictly anhydrous.[1]

Storage Decision Tree

The following workflow ensures optimal integrity based on your usage frequency.

StorageWorkflowStartReceive Compound(3-Azetidinomethyl benzophenone)CheckStateIs it in Solution?Start->CheckStateEvaporateEvaporate Solvent(Rotovap < 30°C, No Acid)CheckState->EvaporateYesUsageIntended Usage?CheckState->UsageNo (Solid)Evaporate->UsageLongTermLong-Term Storage(> 1 Month)Usage->LongTermShortTermActive Use(< 1 Month)Usage->ShortTermProtocolAProtocol A:1. Flush vial with Argon2. Seal with Parafilm3. Store at -20°C4. Amber VialLongTerm->ProtocolAProtocolBProtocol B:1. Store at 4°C2. Desiccator required3. Amber VialShortTerm->ProtocolB

Figure 1: Decision matrix for incoming compound handling to prevent immediate degradation.

Degradation Mechanisms & Troubleshooting

Understanding how the molecule breaks down allows you to diagnose purity issues via LC-MS or NMR.[1]

Primary Degradation Pathways[1]
  • Acid-Catalyzed Ring Opening: In the presence of moisture and protons, the azetidine nitrogen gets protonated.[1] The ring strain drives nucleophilic attack (by water), opening the ring to form a linear amino-alcohol derivative.[1]

  • Photo-Oxidation: Benzophenone absorbs light, forming a diradical.[1] This radical can abstract a hydrogen from the benzylic carbon (next to the nitrogen), leading to fragmentation or polymerization.

DegradationPathwayscluster_AcidPathway A: Acid/Moisturecluster_LightPathway B: UV LightCompound3-(Azetidinomethyl)benzophenoneProtonationN-Protonation(Azetidinium Ion)Compound->ProtonationH+ExcitationTriplet StateFormationCompound->Excitationhv (UV)HydrolysisNucleophilic Attack(H2O)Protonation->HydrolysisRingOpenRing-OpenedAmino AlcoholHydrolysis->RingOpenRadicalH-Abstraction(Benzylic)Excitation->RadicalYellowingOligomers/Oxidation(Yellowing)Radical->Yellowing

Figure 2: Mechanistic pathways for degradation.[1] Pathway A is dominant in protic solvents; Pathway B occurs in light.[1]

Troubleshooting & FAQs

Q1: My white solid has turned yellow/orange. Is it still usable?

Diagnosis: This indicates photo-degradation or N-oxide formation .[1] The benzophenone moiety acts as a photosensitizer, and the resulting radical species often form conjugated, colored oligomers.[1]

  • Action: Run an LC-MS.

    • If you see a peak at M+16 (Oxygen insertion) or M+18 (Water insertion/Ring opening), purification is required.[1]

    • If the impurity level is <5%, you can repurify via silica flash chromatography (DCM/MeOH/NH3), but avoid acidic mobile phases .[1]

Q2: Can I store this compound in DMSO or DMF stock solutions?

Answer: No, not for long-term storage.

  • Reasoning: DMSO is hygroscopic.[1] Absorbed water, combined with the slight acidity of aged DMSO, will trigger Pathway A (Ring Opening) .[1] Furthermore, benzophenones in DMSO are highly susceptible to photoreduction under ambient light.[1]

  • Solution: Prepare stock solutions immediately before use. If you must freeze a stock, use anhydrous THF or DCM and store at -80°C, but expect shelf-life to drop to <1 week.[1]

Q3: I see a new peak in NMR at ~3.5-4.0 ppm that wasn't there before.

Diagnosis: This is the signature of Ring Opening .

  • Explanation: The azetidine ring protons (typically ~3.2-3.3 ppm) shift downfield when the ring opens and relieves strain.[1] If you used Chloroform-d (CDCl3) that was old/acidic, the degradation might have happened inside the NMR tube.[1]

  • Prevention: Always filter CDCl3 through basic alumina before dissolving azetidines, or use CD2Cl2 (Dichloromethane-d2) which is generally less acidic.[1]

Q4: Why is the solubility decreasing over time?

Diagnosis: Polymerization.

  • Explanation: Azetidines can undergo self-polymerization where the amine of one molecule attacks the strained ring of another (nucleophilic ring-opening polymerization). This forms insoluble oligomers.[1]

  • Prevention: Store at low concentration or as a solid.[1] High-concentration oils are most prone to this.[1]

References

  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

    • Establishes the mechanism of acid-medi
  • Sigma-Aldrich. (2023).[1] Benzophenone Safety & Handling Technical Bulletin.

    • Provides data on photosensitivity and storage of benzophenone deriv
  • Padwa, A. (2012).[1] The Chemistry of Heterocyclic Compounds, Azetidines. Wiley-Interscience.[1]

    • Authoritative text on the high ring strain (~26 kcal/mol) of azetidines.
  • MDPI. (2020).[1] Stability of Azacitidine (Azetidine analogue) in Clinical Storage.

    • Demonstrates the rapid hydrolysis of azetidine-containing drugs in aqueous media at room temper

Troubleshooting guide for 3-(Azetidinomethyl) benzophenone-based assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 3-(Azetidinomethyl) benzophenone (3-AmBP) as a core scaffold for Photoaffinity Labeling (PAL) and Target Deconvolution assays.[1]

This guide assumes the user is employing 3-AmBP to synthesize a bifunctional probe (Ligand-Linker-Photophore) for identifying drug-target interactions via UV-induced crosslinking.[1]

Status: Operational | Tier: Advanced Application Support Topic: Troubleshooting Photoaffinity Labeling (PAL) & Target Identification Reagent Code: 3-AmBP (CAS: 898771-16-9)[1]

System Overview & Mechanism

The 3-(Azetidinomethyl) benzophenone (3-AmBP) scaffold acts as a robust photoreactive building block.[1] Unlike aliphatic diazirines or aryl azides, the benzophenone moiety functions via a reversible triplet diradical mechanism .[1] Upon UV excitation (350–365 nm), the carbonyl oxygen transitions to an excited


 triplet state, which abstracts a hydrogen atom from a nearby C-H bond (typically within 3.1 Å) on the target protein.[1] This results in a covalent C-C bond formation, permanently "tagging" the target for downstream analysis (Western Blot or LC-MS/MS).[1]

The azetidine ring serves as a constrained secondary amine handle, allowing for precise conjugation to your pharmacophore (drug) with improved solubility profiles compared to standard alkyl linkers.[1]

Experimental Workflow

The following diagram illustrates the critical path for a 3-AmBP based assay, highlighting the decision nodes where failure often occurs.

PAL_Workflow cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Analysis Start 3-AmBP Scaffold Conjugation Conjugate to Ligand (Amide/Alkylation) Start->Conjugation QC QC: Binding Affinity (Kd) vs Parent Drug Conjugation->QC QC->Conjugation If Kd lost (Redesign) Incubate Equilibrium Binding (Lysate/Live Cell) QC->Incubate If Kd retained UV_Crosslink UV Irradiation (365 nm, 4°C) Incubate->UV_Crosslink Lysis Lysis & Click Chemistry (if alkyne tag present) UV_Crosslink->Lysis Detection Enrichment & Detection (WB / Mass Spec) Lysis->Detection

Figure 1: Critical path for 3-AmBP photoaffinity labeling. Note the "Redesign" loop; steric hindrance from the benzophenone is a common failure point.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by drug discovery teams using benzophenone-azetidine scaffolds.

Category A: Low Crosslinking Efficiency (No Signal)[1]

Q1: I see no labeled protein bands on my Western Blot after UV irradiation. Is the benzophenone defective? Diagnostic: The benzophenone moiety is chemically robust, but its crosslinking efficiency depends strictly on proximity and residence time .[1]

  • Root Cause 1: Transient Binding. Benzophenone requires a long-lived triplet state.[1] If the residence time of your probe on the target is shorter than the excitation cycle, crosslinking yield drops.[1]

  • Root Cause 2: Steric Clash. The 3-(Azetidinomethyl) group adds bulk.[1] If conjugated too close to the pharmacophore's binding interface, it may prevent the probe from docking deeply enough for the benzophenone to reach a reactive C-H bond.[1]

  • Solution:

    • Check Affinity: Measure the

      
       of your 3-AmBP-probe compared to the parent drug.[1] A >10-fold loss in potency indicates the scaffold is interfering with binding.[1]
      
    • UV Dosing: Benzophenones are reversible.[1] Unlike diazirines (which are "one-shot" and quenched by water), benzophenones can be repeatedly excited.[1] Increase irradiation time from 10 min to 30–60 min, ensuring the sample remains at 4°C to prevent thermal degradation.

Q2: My probe precipitates when added to the lysate. Diagnostic: Benzophenones are highly hydrophobic.[1] While the azetidine ring improves solubility compared to a phenyl linker, the overall construct can still be lipophilic.[1]

  • Solution:

    • Solvent System: Ensure the probe stock is in 100% DMSO.

    • Step-wise Dilution: Do not add concentrated probe directly to the lysate.[1] Dilute the probe in an intermediate buffer (e.g., 10% DMSO in PBS) before adding to the final reaction (final DMSO <1%).

    • Concentration Cap: 3-AmBP probes often aggregate above 10 µM.[1] Operate in the 100 nM – 1 µM range.[1]

Category B: High Non-Specific Background[1]

Q3: I see labeling across the entire lane (smearing) or multiple off-target bands. Diagnostic: Benzophenones are "promiscuous" if not controlled, as they will label any C-H bond upon collision if the local concentration is high (non-specific hydrophobic interaction).[1]

  • Root Cause: "Bucket labeling"—the probe is adhering to hydrophobic pockets of abundant proteins (e.g., Albumin, Tubulin) rather than the specific target.[1]

  • Solution: The Competition Control. [1]

    • You MUST run a vehicle control vs. a competition lane.[1]

    • Lane 1: Probe + UV.[1]

    • Lane 2: Probe + 100x Excess Parent Drug + UV.[1]

    • Result: A true target band will disappear in Lane 2.[1] Bands that remain are non-specific background.

  • Refinement: Increase the stringency of your post-lysis washes. Use buffers containing 0.1% SDS or 1% NP-40 to disrupt weak hydrophobic interactions before the "Click" reaction or enrichment step.[1]

Category C: Sample Integrity & UV Damage[1]

Q4: My protein of interest degrades or aggregates after UV treatment. Diagnostic: High-energy UV (254 nm) destroys proteins.[1] 3-AmBP is designed for 365 nm activation, but broad-spectrum lamps can emit damaging short wavelengths.[1]

  • Solution:

    • Filter Check: Ensure your UV source is strictly filtered for 365 nm (UV-A) .[1] Remove any 254 nm or 302 nm bulbs.[1]

    • Thermal Management: The reaction generates heat.[1] Always perform crosslinking on wet ice or in a cold room.[1]

    • Radical Scavengers: Benzophenone generates radicals.[1] In rare cases, adding a radical scavenger (like 1 mM Ascorbate) after the reaction can prevent secondary oxidation, though this is non-standard.[1]

Optimized Protocol Parameters

Use these baseline parameters for 3-AmBP assays. Deviating significantly without validation increases failure risk.[1]

ParameterRecommended ValueScientific Rationale
Probe Concentration 100 nM – 1 µMBalances signal vs. non-specific hydrophobic sticking.[1]
Pre-Incubation 30 – 60 min @ 4°C or RTAllows the probe to reach binding equilibrium (

).[1]
UV Wavelength 365 nm (Long-wave)Excites benzophenone

transition; minimizes protein damage.[1]
Irradiation Time 20 – 60 minsBenzophenones have a low quantum yield (~0.[1]5) and require longer exposure than diazirines.[1]
Temperature 4°C (On Ice)Reduces thermal diffusion and proteolysis; stabilizes the triplet state.[1]
Lysis Buffer RIPA or 1% NP-40Strong detergents are needed to solubilize membrane targets; benzophenone bonds are covalent and stable.[1]
Click Chemistry CuAAC (Copper-catalyzed)If using an alkyne/azide handle.[1] Perform after crosslinking and lysis.

Advanced Mechanistic Insight: The "Methionine Preference"[1]

While benzophenones are generally cited as non-specific C-H inserters, they exhibit a distinct chemical preference that can aid in data interpretation (Mass Spec).[1]

Insight: The triplet benzophenone preferentially abstracts hydrogens from positions adjacent to heteroatoms or weak C-H bonds. [1] Hierarchy of Reactivity:

  • Methionine (

    
    ): Highly reactive due to the adjacent sulfur.
    [1] 2.  C-H 
    
    
    
    to peptides:
    Backbone insertion.
  • Aliphatic Side Chains: Leucine/Valine/Alanine.[1]

Implication for Mass Spec: When analyzing peptide mapping data, set your search parameters to look for modifications specifically on Methionine residues first.[1] A "missing" crosslink might simply be a Methionine oxidation mimic or a complex rearrangement on a Met residue.[1]

References

  • Smith, E. & Collins, I. (2015).[1] Photoaffinity labeling in target discovery and validation.[1][2]Chemical Science .[1] A comprehensive review of probe design, comparing benzophenones to diazirines.

  • Dorman, G. & Prestwich, G.D. (1994).[1] Benzophenone photophores in biochemistry.[1][3]Biochemistry .[1][3][4][5][6] The foundational text on the mechanism of benzophenone triplet state insertion.[1]

    • [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(Azetidinomethyl) benzophenone.[1][7][8][][10] Technical data sheet confirming molecular weight and solubility profiles.[1]

    • [1]

  • Rowland, M.M., et al. (2011).[1] Application of photoaffinity labeling in drug discovery.[1][2]Current Opinion in Chemical Biology . Discusses the utility of multifunctional probes in identifying off-targets.

    • [1]

Sources

Optimization of HPLC separation for 3-(Azetidinomethyl) benzophenone and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual Personality" Challenge

Welcome to the technical guide for 3-(Azetidinomethyl) benzophenone. As an Application Scientist, I often see researchers struggle with this molecule because it possesses a chemical "dual personality" that complicates chromatography:

  • The Benzophenone Core: Highly hydrophobic and UV-active (neutral).

  • The Azetidine Moiety: A strained, four-membered cyclic amine (basic, pKa ~9.5–10.5).

This combination creates a classic "tailing" scenario on standard C18 columns. The hydrophobic tail retains via Van der Waals forces, while the protonated amine interacts ionically with residual silanols on the silica surface. This guide provides a self-validating workflow to overcome these issues, ensure peak symmetry, and resolve structural analogs.

Module 1: Method Development Strategy

Q: Which stationary phase should I choose to prevent peak tailing?

A: Do not use a standard silica-based C18 column. For this molecule, the secondary amine in the azetidine ring is a strong base. On standard silica, this leads to severe peak tailing due to ion-exchange interactions with acidic silanols.

Recommendation: Use a Charged Surface Hybrid (CSH) or a High-pH Stable Hybrid (BEH) C18 column.

  • Why? Hybrid particles replace surface silanols with ethylene bridges, reducing acidity. CSH particles carry a slight positive surface charge that electrostatically repels the protonated azetidine amine, sharpening the peak shape significantly [1].

Q: Should I run my separation at Low pH or High pH?

A: You have two viable paths, but High pH is often superior for basic loadability.

  • Path A: High pH (pH 9.5 – 10.5)

    • Mechanism:[1] At pH > pKa (approx. 10), the azetidine amine is deprotonated (neutral). The molecule relies solely on hydrophobic retention.

    • Benefit: Perfect peak symmetry and increased retention.

    • Requirement: You must use a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to silica dissolution at high pH [2].

  • Path B: Low pH (pH 2 – 3) with Ion Pairing

    • Mechanism:[1] The amine is fully protonated. To prevent tailing, you must use a "silanol blocker" or ion-pairing agent like Trifluoroacetic Acid (TFA).

    • Drawback: TFA suppresses MS ionization. If using MS detection, use Formic Acid and accept slightly wider peaks.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 3-(Azetidinomethyl) benzophenone CheckCol Check Column Compatibility Start->CheckCol StandardSilica Standard Silica C18 CheckCol->StandardSilica Avoid HybridParticle Hybrid Particle (BEH/CSH) CheckCol->HybridParticle Recommended Tailing Peak Tailing & Loss of Resolution StandardSilica->Tailing Severe Silanol Interaction DecisionPH Select pH Strategy HybridParticle->DecisionPH HighPH High pH (10.0) Ammonium Bicarbonate DecisionPH->HighPH Best Peak Shape LowPH Low pH (2.5) Formic Acid / TFA DecisionPH->LowPH MS Compatibility ResultHigh Result: Neutral Amine Sharp Peaks, High Retention HighPH->ResultHigh ResultLow Result: Protonated Amine Requires Ion Pairing (TFA) LowPH->ResultLow

Figure 1: Decision tree for selecting column chemistry and mobile phase pH based on the basicity of the azetidine moiety.

Module 2: Troubleshooting & Optimization

Q: How do I separate close-eluting analogs (e.g., 3- vs. 4-substituted isomers)?

A: Change the "Selectivity" (


) rather than just Efficiency (

). Positional isomers often have identical hydrophobicity but different molecular shapes or electron densities. A C18 column may fail to separate them.

Protocol: Switch to a Phenyl-Hexyl or Biphenyl Phase. These phases offer


 interactions with the benzophenone rings. The steric position of the azetidine group (meta vs. para) alters how the benzophenone interacts with the phenyl stationary phase, often providing baseline resolution where C18 fails [3].
Q: My peaks are tailing despite using a good column. What now?

A: Check your mobile phase modifier concentration. For basic amines, "mass overload" on the few remaining silanols causes tailing.[1]

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Tailing Factor > 1.5 Secondary Silanol InteractionsAdd 0.1% TFA (if UV) or 10mM Ammonium Formate (if MS). Increase buffer strength to 20mM.
Fronting (As < 0.9) Column Overload / SolubilityReduce injection volume by 50%. Ensure sample diluent matches initial mobile phase strength.
Shifting Retention Times pH InstabilityEnsure buffer pH is at least 2 units away from the pKa (Avoid pH 8-9). Use pH 10 or pH 2.5.
Ghost Peaks Carryover of Basic AmineThe azetidine can stick to the injector needle. Add 0.1% Formic Acid to the needle wash solvent.

Module 3: Experimental Protocol

Standardized Gradient Method (High pH)

Best for purity analysis and resolving impurities.

Reagents:

  • Solvent A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

Instrument Settings:

  • Flow Rate: 0.6 mL/min[2]

  • Temp: 40°C (Reduces viscosity, improves mass transfer for the cyclic amine).

  • Detection: UV @ 254 nm (Benzophenone

    
     transition).
    

Step-by-Step Gradient:

Time (min)% Solvent A% Solvent BCurveDescription
0.00955InitialEquilibration
1.00955LinearHold for polar impurities
10.00595LinearElution of main peak & hydrophobics
12.00595LinearWash
12.10955StepReturn to initial
15.00955LinearRe-equilibration

Module 4: Mechanism of Separation

Understanding the interaction at the molecular level allows for better troubleshooting. The diagram below illustrates why High pH is the preferred strategy for azetidines.

Visualization: Silanol Interaction vs. Suppression

Mechanism cluster_LowPH Scenario A: Low pH (Standard Silica) cluster_HighPH Scenario B: High pH (Hybrid Column) Silanol Silanol (Si-O-) Interaction Ionic Attraction (Tailing) Silanol->Interaction Analyte Azetidine (NH2+) Analyte->Interaction Surface Hybrid Surface (Stable @ pH 10) Result Hydrophobic Retention Only (Sharp Peak) AnalyteNeutral Azetidine (NH) AnalyteNeutral->Result No Ionic Drag

Figure 2: At low pH, the protonated azetidine interacts with ionized silanols causing tailing. At high pH, the amine is neutral, eliminating this interaction.

References

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2016). High pH Eliminates Secondary Interactions for Amines.[3] Retrieved from [Link]

  • McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Chemical Communications, 59, 7887–7899.[4] Retrieved from [Link]

  • Castro, G.T., et al. (2000).[5] Determination of the pKa of Benzophenones in Ethanol-Water. Molecules, 5, 426. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 3-(Azetidinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during quantitative analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to help you ensure the accuracy, precision, and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern for 3-(Azetidinomethyl) benzophenone?

A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] For 3-(Azetidinomethyl) benzophenone, a relatively small and polar basic compound, the primary sources of matrix effects in biological fluids like plasma are endogenous phospholipids and salts.[2][4] These interferences can compete with the analyte for ionization in the mass spectrometer's source, leading to either ion suppression (signal loss) or ion enhancement (signal increase).[3] This phenomenon compromises data accuracy and precision, making it a critical parameter to control under regulatory guidelines from bodies like the FDA and EMA.[5][6][7]

Q2: How can I quantitatively assess the matrix effect for my assay?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike approach, often credited to Matuszewski et al.[8][9][10] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a neat solvent (Set A) at the same concentration.

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To comply with regulatory standards, this should be tested using at least six different lots of the biological matrix to assess inter-subject variability.[7][9] A stable isotope-labeled internal standard (SIL-IS) should be used to calculate an IS-normalized MF, which ideally should be close to 1.[9][11]

Q3: What are the primary sources of matrix effects in plasma?

A3: In plasma, the most notorious sources of matrix effects for LC-MS/MS analysis are:

  • Phospholipids: These are major components of cell membranes and are highly abundant in plasma.[4][12] Due to their amphipathic nature, they can co-extract with a wide range of analytes and cause significant ion suppression, particularly in electrospray ionization (ESI).[4]

  • Salts and Proteins: While most proteins are removed during initial precipitation steps, residual salts and small peptides can alter the droplet formation and evaporation process in the ESI source, affecting ionization efficiency.[2]

  • Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin) can influence the extraction and ionization behavior of the analyte.[13]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are forms of matrix effects, representing the two ways co-eluting compounds can interfere with the ionization of your target analyte.

  • Ion Suppression is a decrease in the ionization efficiency of the analyte, leading to a lower-than-expected signal. This is the more common effect and often occurs when matrix components compete with the analyte for charge or for access to the droplet surface during ESI.[3]

  • Ion Enhancement is an increase in ionization efficiency, resulting in a higher-than-expected signal. This can happen if matrix components alter the physical properties of the ESI droplets (e.g., surface tension) in a way that favors the analyte's ionization.[3]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: Inconsistent signal intensity and poor reproducibility across different samples.
  • Underlying Cause: This is a classic symptom of variable matrix effects, where the type and concentration of interfering compounds differ from one sample lot to another.[8][14] This variability prevents a stable isotope-labeled internal standard (SIL-IS) from fully compensating for the effect. The most likely culprits are phospholipids.[15][16]

  • Troubleshooting Workflow:

    // Nodes A [label="Problem: Inconsistent Signal\n& Poor Reproducibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Quantify Matrix Factor (MF)\nusing Matuszewski method across 6+ lots.", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is IS-Normalized MF\nconsistently 0.85-1.15 and CV <15%?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; D [label="Issue is likely not matrix effect.\nInvestigate other parameters\n(e.g., instrument stability, sample stability).", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Step 2: Improve Sample Cleanup.\nThe current method is insufficient.", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Compare Cleanup Techniques:\n- Protein Precipitation (PPT)\n- Liquid-Liquid Extraction (LLE)\n- Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Step 3: Implement a more selective method.\nMixed-mode or phospholipid removal SPE\nis highly recommended.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Step 4: Re-validate Method.\nConfirm MF, recovery, and process\nefficiency are acceptable.", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges A -> B; B -> C; C -> D [label=" Yes"]; C -> E [label="No "]; E -> F; F -> G; G -> H; }

    Caption: Decision workflow for addressing poor reproducibility.

Scenario 2: Significant signal suppression is observed during initial method development.
  • Underlying Cause: This often points to a direct co-elution of the analyte, 3-(Azetidinomethyl) benzophenone, with a major band of interfering compounds from the matrix. A simple protein precipitation is often not clean enough to prevent this.[12]

  • Troubleshooting Workflow:

    • Visualize the Suppression: Perform a post-column infusion experiment .[17][18] This will create a map of where ion suppression occurs across your chromatographic gradient. By overlaying your analyte's peak, you can visually confirm if it elutes within a suppression zone.

    • Chromatographic Modification:

      • Adjust the gradient to shift the analyte's retention time away from the suppression zone.

      • Test a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for the analyte versus the matrix interferences.

    • Improve Sample Preparation: If chromatography changes are insufficient, a more rigorous sample cleanup is necessary. The goal is to remove the interfering compounds before they reach the LC-MS system. Move from a non-selective technique like protein precipitation to a more selective one like SPE.[19][20]

Scenario 3: My protein precipitation (PPT) protocol results in a "dirty" extract and instrument fouling.
  • Underlying Cause: Protein precipitation is fast and simple, but it is a non-selective method that leaves high concentrations of phospholipids and other endogenous components in the supernatant.[21] This not only causes matrix effects but can also lead to the buildup of residue in the mass spectrometer, reducing sensitivity over time.

  • Solution: Transition to a more advanced sample preparation technique. The choice depends on the specific needs of your assay.

    Technique Principle Pros for 3-(Azetidinomethyl) benzophenone Cons
    Liquid-Liquid Extraction (LLE) Partitions analyte between aqueous and immiscible organic phases based on polarity and pH.[22]Simple, can provide clean extracts if solvent and pH are optimized.[23]Can be labor-intensive, may form emulsions, less effective for very polar compounds.[22][23]
    Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte while matrix interferences are washed away.[19]Highly selective, excellent for removing phospholipids, can concentrate the analyte.[16]Requires more method development, can be more expensive per sample.[21]
    Phospholipid Removal (PLR) Plates A specific type of SPE or filtration plate that selectively removes phospholipids.[15][21]Very effective and targeted for the main source of matrix effects in plasma.[16][21]May not remove other types of interferences as effectively as a full SPE method.

    Recommendation: For 3-(Azetidinomethyl) benzophenone, which contains a basic azetidine group, a mixed-mode cation-exchange (MCX) SPE is highly recommended.[12] This sorbent uses both reversed-phase and strong cation exchange mechanisms to selectively retain the basic analyte while allowing neutral and acidic interferences (including many phospholipids) to be washed away.[24]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Matuszewski Method)

This protocol details the post-extraction addition method to quantitatively determine the matrix factor.[8][9]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the clean, evaporated extracts after the extraction procedure. Reconstitute as normal.

    • Set C (Pre-Spike Matrix): Spike the analyte and SIL-IS into the six lots of blank matrix before starting the extraction procedure.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = Mean Peak Area of Set B / Mean Peak Area of Set A

    • Calculate MF for both the analyte and the IS individually.

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria (per EMA/FDA guidance): The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[7][9][25]

Protocol 2: Sample Cleanup using Mixed-Mode Cation Exchange (MCX) SPE

This generic protocol is a starting point for 3-(Azetidinomethyl) benzophenone, a basic compound.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures the azetidine nitrogen is protonated (positively charged).

  • SPE Cartridge Conditioning: Condition an Oasis PRiME MCX cartridge (or similar) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load the entire pre-treated sample onto the SPE cartridge. The analyte will bind via reversed-phase and cation exchange mechanisms.

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol. This removes non-polar interferences like phospholipids.[12]

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the azetidine group, disrupting the cation exchange retention and releasing the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase for injection.

// Nodes A [label="1. Pre-treat Sample\n(Acidify Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Condition SPE\n(Methanol -> Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Load Sample\n(Analyte Binds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Aqueous Wash\n(Remove Polar Interferences)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Organic Wash\n(Remove Phospholipids)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Elute Analyte\n(Basic Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Evaporate &\nReconstitute", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters.[Link]

  • Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. Waters.[Link]

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek.[Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy.[Link]

  • Guideline on bioanalytical method validation. European Medicines Agency.[Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare.[Link]

  • Bioanalytical method validation. European Medicines Agency.[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.[Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research.[Link]

  • Bioanalytical method validation emea. Slideshare.[Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.[Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.[Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.[Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate.[Link]

  • Reduction of Matrix Effects in Inductively Coupled Plasma Mass Spectrometry by Flow Injection with an Unshielded Torch. ACS Publications.[Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA.[Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA.[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC.[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC.[Link]

  • Bioanalytical Method Validation. FDA.[Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Biotage.[Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.[Link]

  • Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. ACS Figshare.[Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. UU Research Portal.[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Semantic Scholar.[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ResearchGate.[Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications.[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH.[Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies.[Link]

  • A Rapid Determination and Quantification of Three Biologically Active Polyisoprenylated Benzophenones using Liquid Chromatograph. Archimer.[Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science.[Link]

  • Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. PubMed.[Link]

Sources

Strategies to reduce non-specific binding of 3-(Azetidinomethyl) benzophenone in cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 3-(Azetidinomethyl)benzophenone and related photoaffinity probes. This content is designed to address the unique physicochemical challenges of benzophenone (BP) photophores coupled with azetidine-containing linkers.

Status: Operational Role: Senior Application Scientist Subject: Reducing Non-Specific Binding (NSB) in Cellular Photoaffinity Labeling

System Overview & Chemical Logic

3-(Azetidinomethyl)benzophenone represents a hybrid chemical biology tool. The benzophenone (BP) moiety acts as the photoreactive "warhead," generating a triplet radical upon UV irradiation (350–360 nm) that covalently inserts into nearby C-H bonds.[1] The azetidinomethyl group often serves as a solubility-enhancing linker or a fragment-based pharmacophore.

The Core Problem: While benzophenones are robust, they suffer from high hydrophobicity, leading to significant non-specific intercalation into lipid bilayers and hydrophobic protein pockets. Furthermore, if the azetidine nitrogen is basic (unsubstituted or alkylated), it can drive lysosomotropism —the accumulation of the probe in acidic lysosomes—creating intense, localized background signal that mimics specific binding.

Troubleshooting Guide (Q&A)

Issue 1: "I see a smear of labeling across the entire lane in my Western blot/fluorescence gel."

Diagnosis: This is the hallmark of concentration-driven non-specific binding . The long lifetime of the benzophenone triplet state (~80–120 µs) allows the radical to diffuse and react with abundant "bystander" proteins (e.g., albumin, tubulin) if the probe concentration exceeds the specific Kd of your target.

Solution Protocol:

  • Perform a "Silent" Probe Control: Synthesize or utilize a control probe lacking the specific pharmacophore but retaining the 3-(Azetidinomethyl)benzophenone core. If this labels the same smear, your background is driven by the photophore itself.

  • Titration Matrix: Do not use a fixed concentration (e.g., 10 µM). Perform a log-scale titration (0.1 µM, 1 µM, 10 µM) to find the window where specific bands appear before the background smear dominates.

  • Stringent Washing: Standard PBS washes are insufficient for benzophenones.

    • Recommendation: Use a "High-Salt/Detergent" wash post-lysis but before enrichment: 1% NP-40, 0.5 M NaCl, 0.1% SDS . The SDS is critical to disrupt hydrophobic BP aggregates.

Issue 2: "My probe accumulates in punctate structures in live cells, causing high background."

Diagnosis: Lysosomal Ion Trapping . The azetidine moiety, if containing a secondary or tertiary amine, has a pKa ~10–11. In the cytosol (pH 7.4), it is partially protonated; in lysosomes (pH 4.5), it becomes fully protonated and trapped, unable to diffuse back out.

Self-Validating Experiment:

  • The NH4Cl Test: Pre-treat cells with 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 for 30 minutes before adding your probe.

    • Result: If the punctate background disappears or significantly reduces, the issue is lysosomotropism, not specific binding.

  • Correction: You may need to acylate the azetidine nitrogen to neutralize its basicity or perform labeling at 4°C to inhibit endocytosis.

Issue 3: "Competition controls with the parent drug don't reduce the signal."

Diagnosis: Insufficient Pre-incubation or Off-Target Radical Insertion . Benzophenone labeling is covalent and irreversible. If the competitor is added simultaneously or for too short a time, the probe (often used in excess) will still label the site.

Solution Protocol:

  • Sequential Incubation: Add the parent ligand (competitor) at 10x–50x excess at least 1 hour before adding the probe. This ensures the binding pocket is thermodynamically saturated.

  • Check UV Duration: Long UV exposure (>30 mins) promotes "secondary labeling" where the radical reacts with low-affinity sites after the high-affinity sites are exhausted.

    • Optimization: Limit UV irradiation (365 nm) to 5–10 minutes on ice.

Experimental Optimization Workflows

The following diagrams illustrate the logical flow for optimizing your probe conditions and deconvoluting specific signals.

Workflow A: The "Specific Signal" Isolation Path

OptimizationWorkflow Start Start: High Background Observed Step1 1. Check Lysosomal Trapping (NH4Cl Control) Start->Step1 Decision1 Background Reduced? Step1->Decision1 Step2 2. Concentration Titration (0.1 - 10 µM) Decision1->Step2 No (Diffused Signal) ResultA Modify Probe Structure (Reduce Basicity/LogP) Decision1->ResultA Yes (Trapping Confirmed) Step3 3. Competition Assay (Pre-incubate 1h, 20x Excess) Step2->Step3 Step3->ResultA No Competition ResultB Proceed to Enrichment/MS Step3->ResultB Specific Band Competed

Caption: Logical decision tree for isolating specific binding events from non-specific background.

Workflow B: The "Click-Chemistry" Cleanup (Post-Labeling)

When using alkyne/azide-tagged benzophenones, the cleanup before the click reaction is critical to remove unreacted probe.

CleanupWorkflow Lysis Cell Lysis (1% NP-40) PreClear Pre-Click Wash (Precipitation: MeOH/CHCl3) Lysis->PreClear Remove Free Probe Click Click Reaction (CuAAC) PreClear->Click Protein Pellet Only PostWash Stringent Wash (1% SDS, 8M Urea) Click->PostWash Remove Dye Aggregates Analysis Gel/MS Analysis PostWash->Analysis

Caption: Protein precipitation (MeOH/CHCl3) before click chemistry is the most effective way to remove free benzophenone probe.

Quantitative Data & Control Standards

Use this table to design your experimental layout. Every PAL experiment must include these four conditions to be considered valid.

Condition IDProbeUV IrradiationCompetitor (20x)PurposeExpected Outcome (Ideal)
A (Null) +(-) -Dark Control No labeling. (If bands appear, probe is thermally reactive).
B (Exp) +(+) -Signal Specific bands + some background.[2]
C (Comp) +(+) (+) Specificity Specific bands disappear; background remains constant.
D (Mock) -(+) -Auto-fluorescence No signal. (Checks for native fluorescent proteins).
Recommended Buffer Recipes for Benzophenone Cleanup
ComponentConcentrationFunction
RIPA (Modified) 50 mM Tris, 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate , 0.1% SDS Standard lysis; disrupts weak hydrophobic interactions.
Stringency Wash PBS + 1% Tween-20 + 0.5 M LiCl High salt disrupts ionic NSB; Tween scavenges lipophilic probe.
Denaturing Wash 8 M Urea (for Streptavidin beads)Unfolds proteins to release non-covalently bound probe during enrichment.

Frequently Asked Questions (FAQs)

Q: Can I use radical scavengers (e.g., Vitamin C, DTT) to reduce background? A: Proceed with caution. While scavengers can quench long-lived triplet states that drift away from the target, they can also quench the specific reaction in the binding pocket.

  • Strategy: If you must use them, add a low concentration (e.g., 1 mM DTT) during the irradiation step, but test efficiency against a positive control first.

Q: Why does my 3-(Azetidinomethyl)benzophenone probe precipitate in cell media? A: Benzophenones are highly lipophilic. The azetidine helps, but if the concentration is >10 µM, it may crash out.

  • Fix: Dissolve the stock in DMSO. Ensure the final DMSO concentration in cell media is <0.5%. Sonicate the media for 1 minute after adding the probe to ensure dispersion.

Q: What is the optimal UV wavelength? A: 365 nm (UV-A). Do not use 254 nm (UV-C) as it damages DNA and proteins, causing artifacts. Ensure your UV lamp is calibrated; intensity should be ~5–10 mW/cm² at the sample surface.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Dubois, L. et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. [Link][3]

  • Prestwich, G. D. et al. (1997).[4] Benzophenone photoprobes for phosphoinositides, peptides and drugs. Photochemistry and Photobiology.[1][2][3][4][5][6] [Link]

  • Rowland, M. M. et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]

  • Klippstein, V. et al. (2019). Passage of Benzophenone-3 Through the Blood-Brain Barrier.[7] Toxicological Sciences. [Link]

Sources

Technical Support Center: Method Refinement for Detecting Low Concentrations of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(Azetidinomethyl) benzophenone. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the challenging goal of detecting and quantifying this compound at low concentrations in complex matrices. We will move beyond simple procedural lists to explore the underlying principles of method development and provide robust troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs): Core Methodology

This section addresses the foundational questions for establishing a robust analytical method.

Q1: What is the recommended analytical technique for the sensitive and selective detection of 3-(Azetidinomethyl) benzophenone?

For detecting trace levels of pharmaceutical compounds like 3-(Azetidinomethyl) benzophenone, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard.[1]

  • Expertise & Causality: While simpler techniques like HPLC with UV detection can be used for higher concentrations, they often lack the sensitivity and selectivity required for low-level quantification, especially in complex biological matrices.[2] UV detectors can be susceptible to interference from matrix components that absorb at similar wavelengths. Gas Chromatography-Mass Spectrometry (GC-MS) is generally better suited for volatile compounds and may require derivatization for a molecule with the polarity of 3-(Azetidinomethyl) benzophenone.[1][3]

  • Trustworthiness: LC-MS/MS, particularly using a triple quadrupole (QqQ) mass spectrometer, offers unparalleled performance.[4][5] The technique first separates the target analyte from other compounds via liquid chromatography. Then, the mass spectrometer provides two levels of mass filtering: the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent molecule, and the third quadrupole detects a specific fragment ion produced after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[5]

Q2: How should I select the appropriate Liquid Chromatography (LC) column and mobile phase to start?

A systematic approach to selecting your LC conditions is critical for achieving good peak shape and resolution.

  • Column Selection: For a molecule with a benzophenone core, a reversed-phase C18 column is the recommended starting point. The non-polar nature of the core structure will interact well with the C18 stationary phase. A typical column dimension for high-throughput analysis would be 2.1 mm x 50-100 mm with a particle size of < 2 µm (for UHPLC) or 3-5 µm (for HPLC). Smaller particles increase efficiency and resolution.[6][7]

  • Mobile Phase Selection: The goal is to establish a gradient elution that provides good retention and a sharp, symmetrical peak.

    • Aqueous Phase (A): Deionized water with 0.1% formic acid. The formic acid helps to protonate the azetidine nitrogen, leading to better peak shape and improved ionization efficiency in positive electrospray ionization (ESI) mode.

    • Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and better elution strength in many reversed-phase applications.

A good starting point for a gradient is to begin at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, hold for a brief period, and then quickly return to the initial conditions to re-equilibrate the column for the next injection.[6]

Workflow for Method Development

The following diagram illustrates the logical flow for developing a method for detecting 3-(Azetidinomethyl) benzophenone.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Obtain Sample (e.g., Plasma, Urine) Prep Sample Preparation (SPE, LLE, or PPT) Sample->Prep Minimize Matrix Effects LC LC Separation (C18 Column) Prep->LC Inject Extract MS MS/MS Detection (MRM Mode) LC->MS Ionize & Fragment Quant Quantification (Internal Standard) MS->Quant Integrate Peak Area Report Final Report (Concentration) Quant->Report

Caption: General analytical workflow from sample collection to final report.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you quickly diagnose and resolve common problems encountered during the analysis of low-concentration analytes.

Problem: No Peak or Very Low Signal Intensity

This is one of the most common and frustrating issues. A systematic approach is required to identify the root cause.

  • Causality Analysis: A lack of signal can stem from three primary areas: the instrument itself is not performing correctly, the sample was not prepared properly, or the analytical method (LC or MS) is not optimized for the analyte.

  • Instrument Performance Check: Before blaming the sample or method, verify the LC-MS/MS system is working.

    • Action: Infuse a known standard of your compound or a similar one directly into the mass spectrometer.

    • Expected Outcome: You should see a strong, stable signal for the parent ion (MS1) and, after applying collision energy, the fragment ion (MS2).

    • If No Signal: The issue lies with the mass spectrometer (e.g., detector, electronics, or source settings). Consult your instrument's troubleshooting guide.[8]

  • Sample Preparation Verification: An inefficient extraction will result in analyte loss.

    • Action: Prepare a "post-extraction spiked" sample. This involves adding a known amount of the analyte to a blank matrix after the extraction process. Compare its signal to a pure standard of the same concentration.

    • Expected Outcome: The signals should be comparable (e.g., within 20%).

    • If Post-Spike Signal is Low: This points to matrix suppression , where components from the sample matrix co-elute with your analyte and interfere with its ionization. You need to improve your sample cleanup or chromatographic separation.[9]

    • If Post-Spike Signal is Good (but original sample signal is low): This indicates poor extraction recovery . Your sample preparation technique is not effectively isolating the analyte from the matrix. Re-evaluate your SPE or LLE protocol.[10]

  • Chromatography & Method Check:

    • Action: Inject a high-concentration standard of 3-(Azetidinomethyl) benzophenone.

    • Expected Outcome: A sharp, well-defined peak should appear at the expected retention time.

    • If No Peak: Check for simple errors: incorrect mobile phase composition, a leak in the system, or a blocked column.[11][12] Ensure the injection needle is drawing and dispensing the sample correctly.

G Start No or Low Signal Detected CheckInstrument Step 1: Infuse Standard Directly into MS Start->CheckInstrument InstrumentOK Is Signal Strong & Stable? CheckInstrument->InstrumentOK SamplePrep Step 2: Check Sample Prep (Post-Extraction Spike) InstrumentOK->SamplePrep Yes Result_Instrument Root Cause: MS Instrument Failure. ACTION: Service Instrument. InstrumentOK->Result_Instrument No SamplePrepOK Is Post-Spike Signal >80% of Pure Standard? SamplePrep->SamplePrepOK Result_Recovery Root Cause: Poor Extraction Recovery. ACTION: Optimize SPE/LLE Protocol. SamplePrep->Result_Recovery If post-spike is good, but pre-spike is bad Chromatography Step 3: Inject High Concentration Standard SamplePrepOK->Chromatography Yes Result_Suppression Root Cause: Matrix Suppression. ACTION: Improve Sample Cleanup or LC Gradient. SamplePrepOK->Result_Suppression No ChromOK Is Peak Shape & RT Correct? Chromatography->ChromOK Result_Optimise Root Cause: Low Concentration in Sample or Degradation. ACTION: Re-evaluate sample or increase concentration. ChromOK->Result_Optimise Yes Result_LC Root Cause: LC System Failure (Leak, Blockage, Wrong MP). ACTION: Troubleshoot LC. ChromOK->Result_LC No

Caption: A decision tree for troubleshooting no or low signal intensity.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Asymmetrical peaks compromise integration accuracy and indicate underlying issues.[12]

Symptom Common Causes Recommended Solutions
Peak Tailing 1. Secondary Interactions: Active sites (e.g., silanols) on the column packing interact with the basic azetidine group.[12]2. Column Overload: Injecting too much analyte mass.[13]3. Column Void: A physical void has formed at the head of the column.1. Adjust Mobile Phase: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the analyte protonated and minimize secondary interactions.2. Reduce Sample Load: Dilute the sample or reduce the injection volume.[12]3. Replace Column: If all peaks are tailing, the column may be compromised.
Peak Fronting 1. Column Overload: Most common cause.[13]2. Solvent Mismatch: Sample is dissolved in a solvent much stronger than the initial mobile phase.1. Reduce Sample Load: Dilute the sample or reduce injection volume.2. Match Solvents: Dissolve the final extract in a solvent that is as weak as or weaker than the starting mobile phase composition (e.g., 10% Acetonitrile/90% Water).
Split Peaks 1. Clogged Inlet Frit: Particulates from the sample have blocked the column inlet.2. Injection Solvent Mismatch: Severe case of solvent mismatch.3. Partially Blocked Tubing: A blockage in the flow path before the column.1. Use In-line Filter/Guard Column: Protect the analytical column. Try back-flushing the column (if permitted by the manufacturer).2. Match Solvents: As described for peak fronting.3. Systematic Check: Disconnect fittings starting from the detector and working backwards to identify the source of the blockage.
Problem: High Baseline Noise or Ghost Peaks

A noisy or drifting baseline can obscure small peaks, making low-level detection impossible.

  • Causality Analysis: This is almost always due to contamination or instability in the system.

  • Solutions:

    • Mobile Phase: Use high-purity (LC-MS grade) solvents and additives. Freshly prepare mobile phases daily and ensure they are properly degassed.[11]

    • Contamination: Run blank injections (injecting only the sample solvent) to see if ghost peaks appear. This can help identify contamination in the solvent, autosampler, or syringe.[13]

    • Carryover: If a ghost peak appears at the retention time of your analyte after injecting a high-concentration sample, this indicates carryover. Improve the needle wash method in your autosampler sequence by using a strong organic solvent.

    • Detector Cell: A contaminated detector flow cell can cause a drifting baseline. Flush the system with a strong solvent like isopropanol.[11]

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a robust starting point for extracting 3-(Azetidinomethyl) benzophenone from a complex biological matrix like plasma, aiming to enhance concentration and reduce matrix effects.[10][14][15]

Principle: Reversed-phase SPE uses a hydrophobic sorbent (like C18) to retain non-polar to moderately polar compounds from an aqueous sample. Polar interferences (salts, proteins) are washed away, and the analyte is then eluted with an organic solvent.

Materials:

  • SPE Cartridge: Reversed-Phase C18 (e.g., 100 mg, 3 mL)

  • Plasma Sample (pre-treated with an internal standard)

  • Conditioning Solvent: Methanol (LC-MS Grade)

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: Methanol or Acetonitrile

  • Vortex mixer, Centrifuge, Nitrogen Evaporator

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma sample to room temperature.

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge. This step is crucial for preventing the cartridge from clogging.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of Methanol through the cartridge to wet the C18 sorbent and activate the stationary phase. Do not let the cartridge run dry.

    • Pass 2 mL of Deionized Water through the cartridge to rinse the methanol and prepare it for the aqueous sample.

  • Sample Loading:

    • Load the pre-treated supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). A slow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.

  • Washing:

    • Pass 2 mL of 5% Methanol in Water through the cartridge. This wash step removes highly polar, water-soluble interferences without eluting the target analyte.

  • Elution:

    • Elute the 3-(Azetidinomethyl) benzophenone from the cartridge by passing 1 mL of Methanol (or Acetonitrile) through the sorbent. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile / 0.1% Formic Acid). This ensures the sample is dissolved in a weak solvent, promoting sharp peak shapes upon injection.[12]

    • Vortex briefly and transfer to an autosampler vial for analysis.

References

  • Thermo Fisher Scientific. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]

  • Lewis, J. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Jain, R., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bio-Analysis, 14(12), 849-875. [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • Avomeen. (2025, August 13). Low-Level Contaminants In Pharmaceuticals: Navigating Risk, Regulation, And Detection Strategies. [Link]

  • Mitra, S. (2003). Sample preparation in analysis of pharmaceuticals. Elsevier. [Link]

  • Boyes, B. E., & Gooding, K. M. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9297-9304. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Picó, Y. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(4), 866. [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 20-27. [Link]

  • Hsieh, Y. F., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1344. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 274-285. [Link]

  • Agoro, M. A., et al. (2020). Detection of Pharmaceutical Residues in Surface Waters of the Eastern Cape Province, South Africa, Using Solid Phase Extraction and LC-MS/MS. Water, 12(6), 1649. [Link]

  • Tyszczuk-Rotko, K., & Goliszek, M. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • Opekar, F., & Tuma, P. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Journal of Liquid Chromatography & Related Technologies, 40(18), 939-945. [Link]

  • Phattanarudee, S., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4), 241-247. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Thomas, R. (2026, January 12). Expert Answers: Spectroscopy Tips and Troubleshooting for Trace Element Analysis. Lab Manager. [Link]

  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Gotea, A. (2023, November 29). Challenges in Drug Discovery, Why 90% Of Drugs Fail Before Approval. AmpleLogic. [Link]

  • Shreaz, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8963. [Link]

  • Kaur, H., et al. (2012). Poor quality drugs: grand challenges in high throughput detection, countrywide sampling, and forensics in developing countries. Analyst, 137(17), 3855-3864. [Link]

  • Shreaz, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 45(1), 92-109. [Link]

  • de Araujo, J. S., Bauerfeldt, G. F., & Cid, A. G. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol in surface waters. PeerJ, 8, e9459. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Benzophenone Method no: PV2130. [Link]

  • Barton, H. J., et al. (2025, August 7). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. ResearchGate. [Link]

  • Vela-Soria, F., et al. (2015). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Journal of Chromatography B, 988, 135-142. [Link]

  • Kaur, H., et al. (2025, August 6). Poor quality drugs: Grand challenges in high throughput detection, countrywide sampling, and forensics in developing countries. ResearchGate. [Link]

  • Naik, M. M., et al. (2025). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In-Silico Approach. Asian Journal of Chemical and Pharmaceutical Research, 13(1). [Link]

  • Vela-Soria, F., et al. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Talanta, 116, 388-395. [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20081-20088. [Link]

Sources

Technical Support Center: 3-(Azetidinomethyl) Benzophenone Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Probe

You are using 3-(Azetidinomethyl) benzophenone , a specialized photoaffinity probe.[1] To troubleshoot efficiency, you must first understand the dual nature of this molecule:

  • The Warhead (Benzophenone): A robust triplet-sensitizer that preferentially abstracts hydrogen atoms from C-H bonds upon UV excitation (350–365 nm), forming a covalent C-C bond.[1]

  • The Scaffold (Azetidinomethyl): The azetidine ring acts as a solubility enhancer (lowering the hydrophobicity of the benzophenone) and a functional handle (secondary/tertiary amine) for ligand attachment.

The Core Problem: Benzophenone (BP) cross-linking is inefficient by nature (often <10% yield).[1] It is a "hit-and-miss" chemistry that relies on the probe being within 3.1 Å of a target C-H bond exactly when the excited triplet state is formed.[1] If the geometry is off, or if Oxygen is present, the reaction fails.[1]

The Mechanism & Failure Points (Visualized)

Understanding why the reaction fails is the first step to fixing it.[1] The diagram below illustrates the competition between successful cross-linking and the two most common failure modes: Oxygen Quenching and Solvent Relaxation .[1]

BP_Mechanism Ground Ground State (Probe) Excited_S Singlet State (Short-lived) Ground->Excited_S UV (365 nm) Excited_T Triplet Diradical (The Reactive Species) Excited_S->Excited_T Intersystem Crossing (ISC) Excited_T->Ground Relaxation (No Target Nearby) Covalent Covalent Cross-Link (Success) Excited_T->Covalent H-Abstraction from Target Quenched Quenched/Inactive (Failure) Excited_T->Quenched Reaction with O2 (Fast!) Target Target Protein (C-H Bond) Target->Covalent Oxygen Dissolved Oxygen (The Enemy) Oxygen->Quenched

Figure 1: The Benzophenone Photochemical Cycle.[1] Note that Oxygen quenching is often faster than the desired cross-linking reaction.[1]

Critical Optimization Protocols

Phase A: Oxygen Exclusion (The #1 Efficiency Killer)

The triplet state of benzophenone is quenched by dissolved oxygen at a diffusion-controlled rate.[1] If your buffer is air-saturated, your yield will be negligible.[1]

Protocol: The "Argon Blanket" Method

  • Preparation: Place your protein-probe mixture in a glass vial or low-binding tube.

  • Purge: Gently bubble Argon or Nitrogen gas through the solution for 5–10 minutes prior to irradiation.

  • Seal: Cap the tube immediately. If irradiating in an open well plate, place the plate in a sealed chamber flushed with inert gas.[1]

  • Validation: Compare a degassed sample vs. a non-degassed sample. The signal intensity should increase 2–5x.[1]

Phase B: UV Irradiation Parameters

Incorrect wavelength or intensity causes protein aggregation or probe degradation.[1]

ParameterOptimal SettingWhy?
Wavelength 365 nm (Long-wave UV)254 nm damages protein (Trp/Tyr oxidation) and degrades the probe.[1] 365 nm specifically excites the BP

transition.[1]
Temperature 4°C (On Ice) Prevents heating from the UV lamp, which can cause protein precipitation or unfolding.[1]
Time 30 – 60 mins BP has a slow reaction rate compared to Azides or Diazirines.[1] It can cycle between ground and excited states until it finds a target.[1]
Distance 2 – 5 cm Too close = heating.[1] Too far = insufficient photon flux.[1]
Phase C: Addressing Non-Specific Binding

The "Azetidinomethyl" group improves solubility, but the benzophenone core is hydrophobic.[1] It will stick to hydrophobic patches on non-target proteins (e.g., Albumin) or detergent micelles.[1]

The "Competitor" Control (Mandatory): Always include a sample pre-incubated (30 min) with 100x excess of the parent ligand (without the BP moiety).

  • Result: If the band disappears, the binding is specific.[1]

  • Result: If the band remains, it is non-specific background.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I see no cross-linking signal on my Western Blot/Gel."

Q: Did you check the pH relative to the Azetidine pKa?

  • Technical Insight: The azetidine nitrogen is basic (pKa ~10-11).[1] At physiological pH (7.4), it is protonated (positively charged).[1] If your target binding pocket is hydrophobic or positively charged, this protonation might repel the probe before UV irradiation occurs.[1]

  • Fix: Try performing the incubation step at a slightly higher pH (pH 8.0–8.5) if protein stability permits, or ensure your buffer ionic strength (150mM NaCl) is sufficient to screen charge repulsion.[1]

Q: Is your protein concentration too low?

  • Technical Insight: BP cross-linking is inefficient. If your protein is < 1 µM, the probability of the probe finding the protein during the excited state lifetime decreases.

  • Fix: Increase protein concentration to 2–5 µM. Keep probe concentration at 1–5x

    
     (usually 1–10 µM).[1]
    
Issue 2: "My protein precipitates during UV irradiation."

Q: Are you using the wrong UV source?

  • Technical Insight: Many "UV cross-linkers" (like Stratalinkers) default to 254 nm.[1] This generates heat and ozone, and directly damages amino acids, leading to unfolding and aggregation.[1]

  • Fix: Ensure you are using 365 nm bulbs (e.g., UVP CL-1000L). Place the samples on a metal block pre-chilled on ice to act as a heat sink.

Issue 3: "I have high background labeling everywhere."

Q: Are you "cooking" the sample?

  • Technical Insight: Over-irradiation (>1 hour) or high probe concentrations (>100 µM) forces non-specific radical insertion into random proteins.[1]

  • Fix: Perform a time-course experiment (5, 15, 30, 60 min). Select the shortest time that gives a clear signal.[1] Titrate the probe down; often 1 µM is sufficient if the affinity is high.[1]

Workflow Decision Matrix

Use this logic flow to diagnose your specific situation.

Troubleshooting_Tree Start Start: Analyze Result NoSignal No Signal Observed Start->NoSignal HighBackground High Background / Smearing Start->HighBackground Precipitation Protein Precipitation Start->Precipitation CheckUV Check UV Wavelength (Is it 365nm?) NoSignal->CheckUV CheckConc Probe Conc > 10µM? HighBackground->CheckConc CheckHeat Sample Heating? Precipitation->CheckHeat CheckO2 Was Sample Degassed? CheckUV->CheckO2 Yes FixUV Switch to 365nm CheckUV->FixUV No (254nm) CheckBinding Check Binding Affinity (Is Kd < 10µM?) CheckO2->CheckBinding Yes CheckTime UV Time > 60min? CheckConc->CheckTime No FixConc Titrate Probe Down CheckConc->FixConc Yes FixCool Use Cold Block / Ice CheckHeat->FixCool Yes

Figure 2: Troubleshooting Decision Matrix for BP Cross-linking.

References & Authoritative Sources

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[1] Biochemistry, 33(19), 5661-5673.[1] Key Concept: Establishes the triplet state mechanism and the requirement for C-H bond proximity.

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification.[1] Future Medicinal Chemistry, 7(2), 159-183.[1] Key Concept: Discusses the "hit rate" of different photophores and the importance of linker design (like the azetidine moiety).

  • Thermo Fisher Scientific. (n.d.).[1] Crosslinking Technical Handbook. Key Concept: Standard protocols for UV irradiation times and distances.

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[1] Tetrahedron, 51(46), 12479-12520.[1] Key Concept: Detailed chemistry of the benzophenone radical insertion.

Sources

Technical Support Center: A Guide to Preventing the Degradation of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-(Azetidinomethyl) benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound during experimental procedures. Our focus is on delivering not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

Foundational Understanding: The Inherent Instabilities of 3-(Azetidinomethyl) benzophenone

To effectively prevent degradation, it is crucial to first understand the chemical vulnerabilities of the 3-(Azetidinomethyl) benzophenone molecule. This compound's structure contains two key moieties that are susceptible to degradation under common laboratory conditions: the benzophenone core and the azetidine ring .

  • The Benzophenone Moiety: A Photosensitive Core The benzophenone structure is well-documented for its photosensitivity.[1] Upon absorption of ultraviolet (UV) light, the benzophenone core can be excited to a triplet state, making it highly reactive.[2] This reactivity can lead to a variety of degradation pathways, including photoreduction and the generation of reactive oxygen species (ROS) that can further degrade the molecule and other components in the experimental system.[3] Studies on various benzophenone derivatives have consistently shown that they undergo photodegradation, often following pseudo-first-order kinetics.[1][4]

  • The Azetidine Ring: Strain and Susceptibility to Ring-Opening The azetidine ring is a four-membered nitrogen-containing heterocycle. Its small ring size results in significant ring strain, which can be a driving force for ring-opening reactions.[5][6] This instability can be exacerbated by acidic conditions, where protonation of the azetidine nitrogen can make the ring more susceptible to nucleophilic attack, leading to intramolecular decomposition.[5][6] The nature of the substituent on the azetidine nitrogen plays a critical role in its stability.[5][6]

The combination of a photosensitive core and a strained heterocyclic ring makes 3-(Azetidinomethyl) benzophenone a molecule that requires careful handling to ensure its integrity throughout experimental workflows.

Visualizing Degradation: Potential Pathways

To provide a clearer understanding of the potential degradation mechanisms, the following diagram illustrates the primary pathways of concern for 3-(Azetidinomethyl) benzophenone.

Potential Degradation Pathways of 3-(Azetidinomethyl) benzophenone cluster_main cluster_photodegradation Photodegradation cluster_ring_opening Azetidine Ring Opening A 3-(Azetidinomethyl) benzophenone B Excited Triplet State A->B UV Light (hν) E Protonated Azetidine A->E Acidic Conditions (H+) C Photoreduction Products B->C Hydrogen Abstraction D ROS-Mediated Degradation Products B->D Energy Transfer to O2 F Ring-Opened Products (e.g., via hydrolysis or nucleophilic attack) E->F Nucleophilic Attack (e.g., H2O)

Caption: Potential degradation pathways for 3-(Azetidinomethyl) benzophenone.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments with 3-(Azetidinomethyl) benzophenone, providing both solutions and the scientific rationale behind them.

Q1: I'm observing a decrease in the concentration of my 3-(Azetidinomethyl) benzophenone stock solution over time, even when stored in the dark. What could be the cause?

A1: While photodegradation is a primary concern, a decrease in concentration in the dark suggests other degradation pathways may be at play, primarily related to the solvent and storage temperature.

  • Potential Cause 1: Inappropriate Solvent: If your stock solution is prepared in a protic or acidic solvent, this could be promoting the acid-mediated ring-opening of the azetidine moiety.[5][6]

    • Solution: Prepare stock solutions in aprotic, neutral solvents such as anhydrous DMSO or acetonitrile. If your experimental conditions require a protic solvent, prepare the solution fresh before each use and minimize the time the compound is in that solvent.

  • Potential Cause 2: Thermal Degradation: Although benzophenones are generally stable at room temperature, prolonged storage at ambient temperatures, especially in solution, can lead to slow degradation.

    • Solution: Store stock solutions at -20°C or -80°C to minimize thermal degradation. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q2: My experimental results are inconsistent, and I suspect my compound is degrading during the assay, which is performed under ambient light.

A2: This is a classic sign of photodegradation of the benzophenone core.[1] The energy from ambient laboratory lighting, especially fluorescent lighting which emits in the UV spectrum, can be sufficient to induce degradation over the course of an experiment.

  • Solution 1: Control Lighting Conditions: Perform all experimental steps involving 3-(Azetidinomethyl) benzophenone in a darkened room or under red light conditions.[7] If this is not feasible, wrap all tubes, plates, and reservoirs containing the compound with aluminum foil to block light exposure.[7]

  • Solution 2: Use UV-blocking Containers: Whenever possible, use amber or black opaque containers for preparing and storing solutions.[7][8]

  • Solution 3: Include a Photostability Control: In your experimental setup, include a control sample of 3-(Azetidinomethyl) benzophenone that is exposed to the same conditions as your test samples but is not part of the reaction. Analyze the concentration of the compound in this control at the beginning and end of the experiment to quantify the extent of photodegradation.

Q3: I am working with 3-(Azetidinomethyl) benzophenone in an aqueous buffer system and see a rapid loss of the compound. What is happening?

A3: Aqueous buffer systems can present a dual challenge: pH-mediated degradation and the presence of dissolved oxygen, which can contribute to photo-oxidative pathways.

  • Potential Cause 1: pH of the Buffer: As mentioned, acidic conditions can catalyze the hydrolysis of the azetidine ring.[5][6] Conversely, highly basic conditions can also promote other degradation pathways.

    • Solution: If your experiment allows, maintain the buffer at a neutral pH (around 7.0-7.4). If you must work at a lower or higher pH, perform a preliminary stability study to determine the rate of degradation under your specific conditions and adjust your experimental timeline accordingly.

  • Potential Cause 2: Photo-oxidation: In the presence of light and oxygen, the excited benzophenone can generate reactive oxygen species (ROS), leading to oxidative degradation of the molecule.[3]

    • Solution: Degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the 3-(Azetidinomethyl) benzophenone. This will minimize the amount of dissolved oxygen available for photo-oxidative reactions.

Q4: I am performing a reaction at an elevated temperature and notice significant degradation of my compound. How can I mitigate this?

A4: Thermal degradation is a significant factor for many organic molecules, including benzophenone derivatives.

  • Solution 1: Minimize Reaction Time: Optimize your reaction protocol to proceed as quickly as possible at the elevated temperature.

  • Solution 2: Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This will prevent oxidation, which is often accelerated at higher temperatures.

  • Solution 3: Add Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant to scavenge any free radicals that may be generated.[7]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 3-(Azetidinomethyl) benzophenone?

A: Solid 3-(Azetidinomethyl) benzophenone should be stored in a tightly sealed, amber glass vial in a desiccator at -20°C. The desiccator will protect it from moisture, which could contribute to hydrolysis, and the cold temperature will minimize any potential solid-state degradation.

Q: Which solvents should I avoid when working with 3-(Azetidinomethyl) benzophenone?

A: Avoid strong acids and bases. Be cautious with protic solvents like methanol and water, especially for long-term storage. If you must use these solvents, prepare solutions fresh and use them promptly.

Q: How can I monitor the degradation of 3-(Azetidinomethyl) benzophenone?

A: The most common method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a UV detector.[9] A stability-indicating HPLC method should be developed, which can separate the parent compound from its degradation products. This typically involves a reverse-phase C18 column.[9]

Q: Are there any known incompatible reagents?

A: Avoid strong oxidizing and reducing agents, as they can react with the benzophenone and azetidine moieties. Also, be mindful of the presence of photosensitizers in your reaction mixture, as they can accelerate photodegradation.[1]

Experimental Protocol: A Guide to Performing a Forced Degradation Study

A forced degradation study is essential for understanding the stability of 3-(Azetidinomethyl) benzophenone under your specific experimental conditions.

Objective: To identify the primary degradation pathways and kinetics for 3-(Azetidinomethyl) benzophenone under various stress conditions.

Materials:

  • 3-(Azetidinomethyl) benzophenone

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • UV lamp (365 nm)

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Azetidinomethyl) benzophenone in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 24 hours. A control sample should be kept at room temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify any major degradation products by their retention times and, if possible, by mass spectrometry.

Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Acid Stress (0.1 M HCl) A->B C Base Stress (0.1 M NaOH) A->C D Oxidative Stress (3% H2O2) A->D E Photolytic Stress (UV Lamp) A->E F Thermal Stress (60°C) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for a forced degradation study.

Summary of Recommendations for Preventing Degradation

Parameter Recommendation Rationale
Light Exposure Work in a dark room or use amber vials/aluminum foil.Prevents photodegradation of the benzophenone core.[1][7]
Storage (Solid) -20°C in a desiccator.Minimizes thermal degradation and hydrolysis.
Storage (Solution) -20°C or -80°C in single-use aliquots.Prevents thermal degradation and effects of freeze-thaw cycles.
Solvent Choice Aprotic, neutral solvents (e.g., anhydrous DMSO, ACN).Avoids acid/base-catalyzed ring-opening of the azetidine.[5][6]
pH Maintain at neutral pH (7.0-7.4) when possible.Minimizes pH-dependent hydrolysis.[5][6]
Oxygen Degas aqueous solutions.Reduces the potential for photo-oxidative degradation.[3]
Temperature Use the lowest effective temperature for reactions.Minimizes thermal degradation.

By adhering to these guidelines, you can significantly improve the stability of 3-(Azetidinomethyl) benzophenone in your experiments, leading to more reliable and reproducible data.

References

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. [Link]

  • Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research. [Link]

  • Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions. ResearchGate. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Photodegradation of benzophenones sensitized by nitrite. ResearchGate. [Link]

  • Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. PubMed. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Semantic Scholar. [Link]

  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Taylor & Francis. [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Degradation products of azetidine core G334089. Ovid. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. PMC. [Link]

  • Sample Preparation for Benzophenone Detection. Encyclopedia.pub. [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process. MDPI. [Link]

  • Evaluation of Thermal Stability and Sun Protector Factor values In Vitro in O/W Emulsions Containing Benzophenone-3 and Avobenzone. ResearchGate. [Link]

  • Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. ResearchGate. [Link]

  • 1.2 Azetidinones (~-Lactams).
  • Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. PubMed. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Storage and handling of photoresists and ancillaries. MicroChemicals. [Link]

Sources

Technical Support Center: Cryopreservation of Cells Treated with 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Cryopreserving Compound-Treated Cells

Cryopreservation is a cornerstone of biological research and therapeutic development, allowing for the long-term banking of valuable cell lines. However, the introduction of small molecule compounds, such as 3-(Azetidinomethyl) benzophenone, into a cell culture system presents unique challenges. The compound's physicochemical properties can interfere with standard cryopreservation protocols, potentially leading to reduced post-thaw viability, altered cellular function, or loss of the compound's intended effect.

This guide provides a comprehensive framework for troubleshooting and optimizing the cryopreservation of cells treated with 3-(Azetidinomethyl) benzophenone. As direct cryopreservation data for this specific molecule is not publicly available, this document is built upon established principles of cryobiology and the known characteristics of benzophenone derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to develop a robust, reproducible cryopreservation protocol tailored to your specific experimental needs.

Knowledge Base: Core Scientific Principles

The Science of Cryopreservation

Cryopreservation effectively halts metabolic activity by storing cells at ultra-low temperatures, typically in liquid nitrogen (−196°C).[1][] The primary challenge is managing the phase transition of water from liquid to solid. The formation of intracellular ice crystals is a major cause of cell death, as it can rupture membranes and organelles.[3][4]

To mitigate this, cryopreservation protocols rely on two key strategies:

  • Controlled-Rate Cooling: A slow cooling rate, typically -1°C per minute, allows for the gradual dehydration of cells.[1][5][6] This process minimizes the amount of intracellular water available to form damaging ice crystals.

  • Cryoprotective Agents (CPAs): These are solutes that lower the freezing point of water and reduce the amount of ice formed.[7] Dimethyl sulfoxide (DMSO) is the most common CPA for mammalian cells due to its ability to readily penetrate cell membranes.[3][8]

Potential Impacts of 3-(Azetidinomethyl) benzophenone

While specific data is limited, we can infer potential challenges based on the parent molecule, benzophenone.

  • Solubility and Precipitation: Benzophenone is a solid at room temperature and is poorly soluble in water.[9][10] If 3-(Azetidinomethyl) benzophenone shares these characteristics, it may precipitate out of the cryopreservation medium at low temperatures. This could lead to a non-homogenous cell suspension, mechanical damage to cells from crystals of the compound, and an unknown effective concentration upon thawing.

  • Membrane Interactions: Benzophenone and its derivatives are known to interact with cellular membranes and can even intercalate with DNA.[9] These interactions might alter the cell membrane's permeability to water and CPAs, necessitating adjustments to equilibration times and CPA concentrations.

  • Toxicity: DMSO, while an effective cryoprotectant, is not without toxicity, which can be exacerbated at room temperature.[7][11] The combined cytotoxic effects of the benzophenone derivative and DMSO are unknown and must be empirically determined.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered when cryopreserving cells treated with novel compounds.

Problem 1: Low Post-Thaw Viability and Recovery

Q: I've thawed my compound-treated cells, and the viability is significantly lower than my untreated control cells. What are the likely causes and how can I fix this?

A: Low post-thaw viability is a common issue and can stem from several factors.[12][13] A systematic approach is key to identifying the root cause.

  • Sub-optimal Freezing Rate: An incorrect cooling rate is a primary culprit for cell death.[14]

    • Scientific Rationale: If cooling is too fast, intracellular ice crystals form and rupture the cells. If it's too slow, cells can suffer from excessive dehydration and osmotic shock.[14] The standard -1°C/minute rate is a starting point, but may need optimization.[1][5]

    • Solution: Ensure you are using a validated controlled-rate freezing container (e.g., Corning® CoolCell®, Nalgene® Mr. Frosty) and that it is placed in a -80°C freezer without any insulating materials around it.[15] For sensitive cell lines, a programmable freezer that offers precise control over the cooling curve may be necessary.

  • Incorrect CPA Concentration or Exposure Time: The presence of 3-(Azetidinomethyl) benzophenone may necessitate a different DMSO concentration.

    • Scientific Rationale: DMSO is toxic, and its effects can be synergistic with other compounds.[11][16] Your cells might be more sensitive to the standard 5-10% DMSO concentration when pre-treated with the benzophenone derivative.[3][8]

    • Solution: Titrate the DMSO concentration. Test a range from 2.5% to 10%. You may also consider supplementing with a non-penetrating CPA like sucrose or trehalose, which can allow for a reduction in DMSO concentration.[16] Additionally, minimize the time cells are exposed to the CPA mix at room temperature before freezing begins; perform this step on ice.[5][14]

  • Compound Precipitation: The compound may be crystallizing at low temperatures.

    • Scientific Rationale: The formation of compound crystals can cause physical damage to cell membranes.

    • Solution: Before freezing, inspect a small aliquot of your cell suspension in the cryopreservation medium under a microscope as it cools on a cold stage, if available. If you observe crystal formation, you may need to test the addition of a non-toxic solubilizing agent or slightly reduce the concentration of 3-(Azetidinomethyl) benzophenone during the cryopreservation step.

  • Poor Cell Health Pre-Freeze: The quality of your cells before you even begin the cryopreservation process is critical.[13]

    • Scientific Rationale: Cryopreservation is a stressful process, and only healthy, robust cells will survive it well.[12]

    • Solution: Always use cells that are in the logarithmic growth phase and have high viability (>90-95%) before harvesting.[5][15] Ensure they are free from any contamination.

Troubleshooting Workflow: Diagnosing Low Post-Thaw Viability

Caption: A decision tree for troubleshooting low cell viability post-thaw.

Problem 2: Altered Cellular Function or Compound Efficacy Post-Thaw

Q: My cells have good viability after thawing, but they no longer respond to 3-(Azetidinomethyl) benzophenone in the same way. Why is this happening?

A: This indicates that the cryopreservation process may be selecting for a sub-population of cells or altering the expression of key proteins involved in the compound's mechanism of action.

  • Cellular Stress and Phenotypic Drift:

    • Scientific Rationale: The freeze-thaw cycle is a significant stressor that can induce changes in gene expression and protein profiles. This may lead to a selection of a resistant sub-population or a drift in the overall phenotype of the culture.

    • Solution: It is crucial to perform a full functional characterization of your cells post-thaw. Compare the compound's dose-response curve in thawed cells versus a continuously cultured population. If a shift is observed, you may need to allow the cells a longer recovery period (e.g., several passages) post-thaw before initiating experiments. However, be aware that this may not reverse the selection of a resistant sub-population.

  • Compound Washout or Altered Uptake:

    • Scientific Rationale: The process of preparing cells for cryopreservation, which involves centrifugation and resuspension in a new medium, effectively washes the compound away from the cells. Post-thaw, the cell membrane's integrity and transport functions may be temporarily compromised, affecting the re-uptake of the compound.

    • Solution: Re-introduce 3-(Azetidinomethyl) benzophenone to the culture medium after the cells have had a chance to recover and adhere post-thaw (typically 12-24 hours). Do not add the compound immediately into the thawing medium, as this could lead to shock.

Optimization Protocols

Protocol 1: Systematic Optimization of Cryoprotectant Agent (CPA) Concentration

This protocol is designed to determine the optimal concentration of DMSO for your specific cell type when treated with 3-(Azetidinomethyl) benzophenone.

Materials:

  • Healthy, log-phase cells treated with 3-(Azetidinomethyl) benzophenone

  • Complete growth medium

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • DMSO, cell culture grade

  • Cryovials

  • Controlled-rate freezing container

  • -80°C freezer and liquid nitrogen storage

  • Viability dye (e.g., Trypan Blue, Propidium Iodide)

Procedure:

  • Prepare Cryopreservation Media: Prepare a set of freezing media with varying concentrations of DMSO. A common base is 90% FBS / 10% DMSO, so you will be adjusting this. Prepare enough for your cell densities.

    • Table 1: Example Cryopreservation Media Formulations

      Formulation # % DMSO (v/v) % FBS (v/v) % Complete Medium (v/v)
      1 (Control) 10 90 0
      2 7.5 92.5 0
      3 5 95 0
      4 10 50 40
      5 7.5 50 42.5

      | 6 | 5 | 50 | 45 |

  • Harvest and Count Cells: Harvest your compound-treated cells using your standard protocol. Perform a cell count and viability assessment. You should start with a viability of >95%.

  • Aliquot Cells: Resuspend the cell pellet in cold complete growth medium to a concentration of 2x the desired final freezing density (e.g., if freezing at 1x10^6 cells/mL, resuspend to 2x10^6 cells/mL).

  • Add CPA Media: Place cell aliquots on ice. Slowly add an equal volume of the 2x concentrated CPA media to the appropriate cell suspension. This will bring the cells and CPA to their final desired concentrations.

  • Equilibrate: Gently mix and transfer 1 mL of the final cell suspension into labeled cryovials. Allow the cells to equilibrate on ice for 10-15 minutes.[17]

  • Freeze: Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. The cooling rate should be approximately -1°C/minute.[6][18]

  • Store: The next day, transfer the vials to a liquid nitrogen dewar for long-term storage (storage at -80°C is not recommended for more than a few weeks).[6][15]

  • Thaw and Assess: After at least 48 hours, thaw one vial from each condition rapidly in a 37°C water bath.[17] Assess viability immediately and plate the remaining cells. Perform another viability count after 24 hours to assess recovery and attachment.

Experimental Design for CPA Optimization

G cluster_pre Pre-Freeze cluster_freeze Freezing Conditions cluster_post Post-Thaw Analysis Harvest Harvest & Count Compound-Treated Cells Split Split into 6 Aliquots Harvest->Split CPA1 Add CPA 1 (10% DMSO) Split->CPA1 CPA2 Add CPA 2 (7.5% DMSO) Split->CPA2 CPA3 Add CPA 3 (5% DMSO) Split->CPA3 CPA4 Add CPA 4 (10% DMSO + Med) Split->CPA4 CPA5 Add CPA 5 (7.5% DMSO + Med) Split->CPA5 CPA6 Add CPA 6 (5% DMSO + Med) Split->CPA6 Thaw Rapid Thaw at 37°C CPA1->Thaw Freeze at -1°C/min Store in LN2 CPA2->Thaw Freeze at -1°C/min Store in LN2 CPA3->Thaw Freeze at -1°C/min Store in LN2 CPA4->Thaw Freeze at -1°C/min Store in LN2 CPA5->Thaw Freeze at -1°C/min Store in LN2 CPA6->Thaw Freeze at -1°C/min Store in LN2 Assess Assess Viability (Immediate & 24h) Thaw->Assess Compare Compare Results & Select Optimal CPA Assess->Compare

Caption: Workflow for optimizing cryoprotectant concentrations.

Frequently Asked Questions (FAQs)

Q1: Should I add 3-(Azetidinomethyl) benzophenone to the freezing medium? A: Generally, it is not recommended. The primary goal is to preserve the cells. Adding the compound to the freezing medium introduces another variable and risks precipitation at low temperatures. It is better to cryopreserve the cells in a standard, optimized cryopreservation medium and then re-introduce the compound after the cells have recovered from thawing.

Q2: How long can I store my compound-treated cells at -80°C? A: Storage at -80°C is considered short-term. For maximum stability and viability, cells should be transferred to liquid nitrogen (vapor or liquid phase, below -130°C) within 24-48 hours of freezing.[6][14][15] Prolonged storage at -80°C will compromise cell viability.[5]

Q3: My cells look fine immediately after thawing, but they die off after 24 hours in culture. What's happening? A: This is likely due to apoptosis (programmed cell death) triggered by the cryopreservation process. A viability stain like Trypan Blue only measures membrane integrity at that moment. To get a better picture, you should use a method that also assesses metabolic activity (e.g., AlamarBlue) or apoptosis (e.g., Annexin V staining) at 24 and 48 hours post-thaw. The issue could still be related to the factors mentioned in the troubleshooting guide, such as sub-optimal CPA concentration or cooling rate.

Q4: Can I re-freeze cells that have been thawed once? A: It is strongly discouraged. Each freeze-thaw cycle is inherently stressful and damaging to cells.[12] Re-freezing a thawed population will result in a dramatic loss of viability and may select for a highly resistant, and likely altered, sub-population of cells.[12] It is best practice to freeze down a large number of vials from a single, healthy batch to ensure consistency for future experiments.

References

  • Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies. (n.d.). Wiley Online Library. [Link]

  • Optimizing Cryopreservation Protocols. (2022, October 4). Biocompare. [Link]

  • Cell Storage Protocols: Cryopreservation Best Practices for Cell Survival. (n.d.). Corning Life Sciences. [Link]

  • A Review of Cryopreservation of Cells by Ice Recrystallization Inhibitors (IRIs). (n.d.). IntechOpen. [Link]

  • Cell Cryopreservation: Common Protocols, Thawing Tips, and FAQs. (2025, November 28). GenFollower. [Link]

  • Dimethyl sulfoxide in cryopreservation: An overview. (2022, June 30). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Exploring Cryopreservation of Cells Protocol: Best Practices and Tips. (2024, April 24). Reachem. [Link]

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? (2020, April 28). Taylor & Francis Online. [Link]

  • Freezing Cells in DMSO: Benefits & Process Explained. (2023, May 5). Cell Bioscience. [Link]

  • I know this is a common issue, but do you have recommendations for improving cell viability post thaw. We have had varying success and I'm not sure why. (n.d.). Cell Culture Dish. [Link]

  • Overcoming Cryopreservation Challenges. (2020, June 4). Biocompare. [Link]

  • Dealing with Cryopreservation Challenges in Mesenchymal Stem Cell Culture. (2025, May 15). Xell. [Link]

  • Cryopreservation. (n.d.). Wikipedia. [Link]

  • Small molecule ice recrystallization inhibitors mitigate red blood cell lysis during freezing, transient warming and thawing. (2025, August 6). ResearchGate. [Link]

  • Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. (2022, December 9). Cell & Gene Therapy Insights. [Link]

  • Benzophenone. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting unexpected results in 3-(Azetidinomethyl) benzophenone experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Azetidinomethyl)benzophenone. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common and unexpected issues encountered during the synthesis, purification, characterization, and application of this compound. The unique combination of a photoreactive benzophenone core and a strained azetidine ring presents specific challenges that require careful consideration. This guide provides in-depth, mechanistically-grounded solutions to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Synthesis and Purification FAQs

This section addresses the most common hurdles faced during the synthesis and subsequent purification of 3-(Azetidinomethyl)benzophenone.

FAQ 1: My reaction yield is very low during a reductive amination synthesis. What are the likely causes and how can I improve it?

Low yields in the reductive amination between 3-formylbenzophenone and azetidine are typically traced back to incomplete imine formation, inefficient reduction, or degradation of the strained azetidine ring.

Causality and Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation to form the iminium intermediate is a reversible equilibrium. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.[1]

    • Solution: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture. Alternatively, if the solvent allows, use a Dean-Stark apparatus to azeotropically remove water.

  • Suboptimal pH: The reaction is pH-sensitive. Acidic conditions (pH 4-6) are required to protonate the carbonyl, activating it for nucleophilic attack, and to facilitate the dehydration of the hemiaminal intermediate. However, strongly acidic conditions (pH < 4) can lead to protonation of the azetidine amine, rendering it non-nucleophilic, or worse, promote acid-catalyzed ring-opening of the strained azetidine.[2][3][4]

    • Solution: Buffer the reaction carefully. A common method is to add a mild acid like acetic acid. Monitor the pH to maintain it within the optimal 4-6 range.

  • Reducing Agent Choice and Competition: While sodium borohydride (NaBH₄) is a common reducing agent, it can also reduce the starting aldehyde.[1][5][6] More selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they primarily reduce the protonated iminium ion and are more tolerant of mildly acidic conditions.[7][8]

    • Solution: Switch to STAB as your reducing agent. It is generally effective and less toxic than NaBH₃CN. Ensure it is added after allowing sufficient time for imine formation.

Troubleshooting Workflow: Low Yield in Reductive Amination

start Low Reaction Yield check_imine Check Imine Formation (TLC/LCMS) start->check_imine imine_ok Imine Forms check_imine->imine_ok imine_fail No/Low Imine check_imine->imine_fail check_pH Verify Reaction pH pH_ok pH 4-6 check_pH->pH_ok pH_bad pH <4 or >6 check_pH->pH_bad check_reductant Evaluate Reducing Agent reductant_stab Using STAB? check_reductant->reductant_stab reductant_nabh4 Using NaBH4? check_reductant->reductant_nabh4 imine_ok->check_pH add_dehydrant add_dehydrant imine_fail->add_dehydrant Add Dehydrating Agent (e.g., MgSO4, Sieves) add_dehydrant->check_imine pH_ok->check_reductant adjust_pH adjust_pH pH_bad->adjust_pH Adjust pH with Acetic Acid adjust_pH->check_pH end_good Success reductant_stab->end_good Yield Should Improve switch_reductant switch_reductant reductant_nabh4->switch_reductant Switch to STAB for Higher Selectivity switch_reductant->end_good Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: My compound is degrading during silica gel column chromatography. What is happening and how can I prevent it?

The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][9] This interaction can cause significant peak tailing, irreversible adsorption (leading to loss of material), and even acid-catalyzed degradation, such as ring-opening of the strained azetidine.[2][3]

Causality and Mitigation Strategies:

  • Acid-Base Interaction: Standard silica gel is acidic (pKa ~4.5). Basic compounds like your product can be protonated and bind tightly, failing to elute properly.

  • Ring Strain Lability: The inherent strain energy of the azetidine ring (~25 kcal/mol) makes it susceptible to cleavage under acidic conditions, which are present on the silica surface.[3][10]

Solutions:

  • Neutralize the Stationary Phase: Pre-treat the silica gel or add a basic modifier to the eluent.

    • Eluent Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v), to your mobile phase. This base will compete for the acidic sites on the silica, preventing your compound from binding strongly.

    • Slurry Neutralization: Prepare the silica slurry in your starting eluent that already contains the basic modifier. This ensures the entire column is passivated before you load your compound.

  • Use an Alternative Stationary Phase: If issues persist, switch to a less acidic or basic stationary phase.

    • Basic Alumina: Alumina is a good alternative for purifying basic compounds.[11][12] It is available in neutral and basic grades.

    • Deactivated Silica: Use commercially available "base-deactivated" silica columns designed specifically for purifying basic compounds.[12]

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time your compound spends on the column.

Section 2: Characterization and Stability FAQs

Accurate characterization is critical. The unique structural motifs of 3-(Azetidinomethyl)benzophenone can lead to ambiguous data or degradation if not handled properly.

FAQ 3: The compound's appearance changes from a white solid to a yellow oil upon storage. Is it decomposing?

Yes, this color change is a strong indicator of decomposition. The two primary culprits are photochemical degradation of the benzophenone core and oxidation.

Causality and Prevention:

  • Photochemical Reactivity: Benzophenone is a well-known photosensitizer that can absorb UV light (λ_max ≈ 250 nm and a weaker n→π* band ≈ 340 nm) to form an excited triplet state.[13][14][15] This highly reactive species can abstract hydrogen atoms from nearby molecules (including itself or solvent), leading to dimerization (forming benzopinacol) or other degradation products, which are often colored.[16][17][18]

  • Oxidation: The benzylic C-H bonds of the methylene bridge are susceptible to air oxidation over time, which can also lead to colored impurities.

Optimal Storage Protocol:

  • Protect from Light: Store the compound in an amber vial or a vial wrapped completely in aluminum foil.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Low Temperature: Store at low temperatures (e.g., -20°C) to slow the rate of any potential degradation reactions.

Potential Photodegradation Pathway

Compound 3-(Azetidinomethyl) benzophenone ExcitedState Excited Triplet State (Diradical Character) Compound->ExcitedState hν (UV Light) H_Abstraction Hydrogen Abstraction (e.g., from solvent or another molecule) ExcitedState->H_Abstraction Degradation Degradation Products (e.g., Benzopinacol analogues, colored impurities) H_Abstraction->Degradation

Caption: Simplified photochemical degradation pathway.

FAQ 4: I'm seeing unexpected signals in my ¹H NMR spectrum, including broad peaks. What could be the cause?

Broad or complex NMR signals for this molecule can arise from several factors, including proton exchange, conformational dynamics, and the presence of impurities or water.

Troubleshooting NMR Spectra:

Observation Potential Cause Diagnostic Test / Solution
Broad singlet, disappears on D₂O shake Exchangeable N-H proton from a ring-opened impurity or ammonium salt.Perform a D₂O shake experiment. The broad peak will exchange with deuterium and its signal will disappear.
Broadening of azetidine ring protons Slow conformational ring-flipping on the NMR timescale.Acquire the spectrum at a higher temperature (e.g., 50-80°C). If the broadening is due to slow conformational exchange, the peaks should sharpen as the rate of interconversion increases.
Presence of a peak around ~1.5 ppm Residual water in the NMR solvent (e.g., CDCl₃).Use freshly opened or dried NMR solvent.
Small, unexpected aromatic/aliphatic signals Residual starting materials or side-products from synthesis (e.g., imine intermediate, benzhydrol).[5][18]Compare the spectrum with those of the starting materials. Re-purify the compound if necessary.
Formation of HCl salt If the compound was purified using HCl or exposed to acidic conditions (e.g., from un-neutralized CDCl₃), it can form the hydrochloride salt. This can shift the signals of protons near the nitrogen.Add a drop of a basic solution (like K₂CO₃ in D₂O) or run the sample in a different solvent like DMSO-d₆ to see if the shifts change.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Purification via Neutralized Flash Chromatography

This protocol is designed to minimize degradation and improve the recovery of 3-(Azetidinomethyl)benzophenone from a crude reaction mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 3-(Azetidinomethyl)benzophenone

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system of Hexanes/Ethyl Acetate that gives your product an Rf value of ~0.2-0.3. Add 0.5% TEA to the TLC solvent to simulate column conditions.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Pour in your starting eluent (e.g., 95:5 Hexanes:EtOAc) containing 0.5% (v/v) TEA. Mix thoroughly to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and use air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[19]

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system (containing 0.5% TEA).

    • Gradually increase the polarity by increasing the percentage of ethyl acetate as needed.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Silica Gel Column Chromatography. Teledyne Labs. [Link]

  • Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. [Link]

  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]

  • Benzophenone photophores in biochemistry. PubMed - NIH. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. [Link]

  • A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Benzophenone-impurities. Pharmaffiliates. [Link]

  • Benzophenone Impurities and Related Compound. Veeprho. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros Reddit. [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • Stability of different azetidine esters. Condition D: PG-azetidine (1...). ResearchGate. [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry Reddit. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • BENZOPHENONE. PubChem. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

  • Method for purifying and separating benzophenone.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]

  • Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. International Journal of Pharma and Bio Sciences. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

Sources

Validation & Comparative

Validation of the biological activity of 3-(Azetidinomethyl) benzophenone in vitro and in vivo

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE VALIDATION GUIDE: 3-(Azetidinomethyl) Benzophenone (3-AMBP) A Technical Framework for Validating Next-Generation Azetidine Bioisosteres

Executive Summary: The "Azetidine Switch"

3-(Azetidinomethyl) benzophenone (3-AMBP ) represents a critical evolution in scaffold design, utilizing the "Azetidine Switch" to overcome the metabolic liabilities of traditional piperidine and pyrrolidine-based benzophenones. While benzophenone cores are privileged structures in pharmacology—acting as inhibitors for p38 MAPK, HIV-RT, and various GPCRs—their lipophilicity often leads to poor metabolic stability and off-target toxicity.

This guide provides a rigorous validation framework for 3-AMBP , comparing it directly to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. The objective is to demonstrate how the 4-membered azetidine ring lowers lipophilicity (


) and steric bulk while maintaining or enhancing biological potency and metabolic stability.

Comparative Profile & Hypothesis

The core hypothesis for validating 3-AMBP is that the high ring strain and lower basicity of the azetidine ring reduce oxidative metabolism (CYP450) and improve the fraction unbound (


), translating to superior in vivo efficacy.

Table 1: Physicochemical & Predicted Profile Comparison

Feature3-AMBP (Azetidine) Analog A (Pyrrolidine)Analog B (Piperidine)Impact of 3-AMBP
Ring Size 4-membered5-membered6-memberedReduced steric footprint.
LogD (pH 7.4) ~2.1 (Optimal)~2.8~3.4 (High)Improved solubility & lower promiscuity.
pKa (Conj. Acid) ~8.5~9.5~10.1Reduced lysosomal trapping; better permeation.
Metabolic Liability Low (Ring strain)ModerateHigh (Ring oxidation)Extended Half-life (

).
Target Application Anti-inflammatory / CNSAnti-inflammatoryAntihistamine / CNSLead Candidate

Part 1: In Vitro Validation Protocols

To validate the biological activity of 3-AMBP, we must decouple "binding affinity" from "functional efficacy" and "metabolic stability."

Experiment A: Functional Potency (Cytokine Suppression)

Rationale: Benzophenone derivatives often modulate inflammatory pathways (e.g., p38 MAPK or NF-


B). We validate activity by measuring the inhibition of TNF-

release in LPS-stimulated PBMCs.

Protocol:

  • Cell Source: Fresh human Peripheral Blood Mononuclear Cells (PBMCs).

  • Stimulation: Induce inflammation with Lipopolysaccharide (LPS) at 100 ng/mL.

  • Treatment: Treat cells with 3-AMBP and analogs (0.1 nM – 10

    
    M) 1 hour prior to LPS.
    
  • Readout: Harvest supernatants at 24 hours. Quantify TNF-

    
     via ELISA or HTRF.
    
  • Validation Metric:

    
     must be comparable to or lower than the pyrrolidine analog.
    
Experiment B: Microsomal Metabolic Stability

Rationale: The primary advantage of the azetidine scaffold is resistance to oxidative metabolism.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Cofactor: Initiate reaction with NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Determine Intrinsic Clearance (

    
    ).
    

Representative Data (Validation Criteria):

CompoundTarget Potency (

TNF-

)
HLM Stability (

)

(

L/min/mg)
3-AMBP 12 nM > 120 min < 15 (Low)
Analog A (Pyrrolidine)15 nM45 min48 (Moderate)
Analog B (Piperidine)40 nM12 min110 (High)

Insight: 3-AMBP retains the potency of the pyrrolidine analog but increases metabolic half-life by >2.5x, validating the "Azetidine Switch."

Part 2: In Vivo Validation Protocols

In vitro potency is meaningless without in vivo exposure. The validation of 3-AMBP requires demonstrating that its improved stability translates to bioavailability.

Experiment C: Pharmacokinetics (Rat Cassette Dosing)

Rationale: Assess oral bioavailability (%F) and clearance.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per arm).

  • Dosing:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO/Solutol).

    • PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: Plasma concentration via LC-MS/MS.

Experiment D: Efficacy Model (LPS-Induced Sepsis/Inflammation)

Rationale: Confirm that plasma exposure leads to pharmacodynamic (PD) effects.

Protocol:

  • Induction: IP injection of LPS (1 mg/kg) to induce systemic cytokine storm.

  • Treatment: Oral gavage of 3-AMBP (10 mg/kg) 1h pre-LPS.

  • Endpoint: Measure serum TNF-

    
     and IL-6 levels at 4h post-LPS.
    
  • Control: Vehicle vs. Dexamethasone (Positive Control).

Mechanism & Workflow Visualization

Diagram 1: The Azetidine Structure-Activity Logic

This diagram illustrates why 3-AMBP is superior: the structural causality linking ring strain to metabolic stability.

Azetidine_Logic cluster_rings The Ring Switch Scaffold Benzophenone Core (Privileged Scaffold) Linker 3-Methyl Linker Scaffold->Linker Piperidine Piperidine (6-mem) High Lipophilicity Linker->Piperidine Traditional Azetidine Azetidine (4-mem) (3-AMBP) Linker->Azetidine Next-Gen Mechanism Reduced Lipophilicity (LogD) & High Ring Strain Piperidine->Mechanism High LogD Azetidine->Mechanism Low LogD Outcome_Metab Reduced CYP Oxidation (Metabolic Stability) Mechanism->Outcome_Metab Outcome_PK Improved Bioavailability & CNS/Tissue Penetration Mechanism->Outcome_PK

Caption: Structural logic of the "Azetidine Switch." The 4-membered ring reduces lipophilicity and blocks metabolic soft spots common in larger rings.

Diagram 2: Validation Workflow

The step-by-step decision tree for validating the compound.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Start Compound Synthesis (3-AMBP) Potency Potency Assay (TNF-a IC50) Start->Potency ADME Microsomal Stability (Cl_int) Start->ADME Decision1 Is T1/2 > Analog? Potency->Decision1 ADME->Decision1 PK Rat PK (IV/PO) Bioavailability Decision1->PK Yes Efficacy LPS Inflammation Model (Cytokine Reduction) PK->Efficacy Final Validated Lead Candidate Efficacy->Final

Caption: Integrated workflow for validating 3-AMBP, prioritizing metabolic stability as the "Go/No-Go" gate before in vivo efficacy.

References

  • Cheekatla, S. R. (2026).[1][2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [3]

  • Murali Naik, M., et al. (2025). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Asian Journal of Chemical and Pharmaceutical Research.

  • Khanum, S. A., et al. (2009).[4] Synthesis and anti-inflammatory activity of benzophenone analogues. Bioorganic & Medicinal Chemistry Letters. (Cited as foundational context for benzophenone activity).

  • BenchChem . The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.

Sources

Cross-Validation of Analytical Methods for 3-(Azetidinomethyl) benzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Azetidinomethyl) benzophenone (CAS 898771-59-0) represents a unique analytical challenge due to its dual functionality: the hydrophobic, UV-active benzophenone core and the highly polar, basic, and potentially strained azetidine ring. While the benzophenone moiety facilitates standard UV detection, the azetidine nitrogen (pKa ~10–11) introduces risks of peak tailing and acid-catalyzed ring-opening degradation during analysis.

This guide provides a scientifically grounded cross-validation strategy comparing High-pH HPLC-UV (Method A) and Acidic UHPLC-MS/MS (Method B). It is designed to ensure that researchers can distinguish between true impurity profiles and method-induced artifacts.

Part 1: Chemical Context & Stability Profile[1][2][3]

The Analytical Paradox
  • The Chromophore: The benzophenone core offers excellent UV absorbance at 254 nm (π→π*) and 210 nm , making HPLC-UV a robust choice for purity assay.

  • The Liability: The azetidine ring is a strained 4-membered cycle.[1][2] In the presence of strong acids (common in LC mobile phases like 0.1% TFA), the nitrogen protonates, increasing the leaving group potential and making the ring susceptible to nucleophilic attack (hydrolysis), leading to ring-opening artifacts (M+18).

Critical Directive: Validation must prove that the analytical method itself does not degrade the sample.

Part 2: Method A – High-pH HPLC-UV (Purity & Assay)

Recommended as the "Gold Standard" for bulk purity and stability indicating assays.

Rationale

Operating at pH 10 ensures the azetidine nitrogen remains uncharged (free base). This eliminates secondary silanol interactions (peak tailing) and prevents acid-catalyzed ring strain release.

Protocol Parameters
ParameterSpecification
Column Waters XBridge C18 (or Phenomenex Gemini NX-C18); 150 x 4.6 mm, 3.5 µm. Must be high-pH stable hybrid silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B (0-1 min) → 95% B (15 min) → 95% B (18 min) → 5% B (18.1 min)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary), 210 nm (secondary)
Temp 30°C

Part 3: Method B – Acidic UHPLC-MS/MS (Trace Analysis)

Recommended for pharmacokinetic (PK) studies and trace impurity identification.

Rationale

While acidic conditions risk degradation, they are required for efficient positive-mode electrospray ionization (ESI+). This method uses formic acid (weaker than TFA) and rapid gradient elution to minimize on-column residence time and degradation.

Protocol Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 ; 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min)
Flow Rate 0.4 mL/min
Detection ESI+ (MRM Mode). Precursor: [M+H]⁺ (Calc: ~266.15 Da)
Transitions 266.1 → 183.1 (Benzoyl cation); 266.1 → 70.1 (Azetidinium)

Part 4: Cross-Validation Strategy & Data

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between methods and the validation feedback loop.

ValidationWorkflow cluster_Methods Parallel Method Execution Start Sample: 3-(Azetidinomethyl) benzophenone MethodA Method A: High pH HPLC-UV (Stability Preserved) Start->MethodA MethodB Method B: Acidic UHPLC-MS/MS (High Sensitivity) Start->MethodB Check Cross-Validation Checkpoint: Compare Purity & Recovery MethodA->Check Assay Value MethodB->Check Assay Value Decision Is Method B Purity < Method A? Check->Decision Artifact Identify Acid Degradation (Ring Opening +18 Da) Decision->Artifact Yes (Degradation) Valid Validated System: Use A for QC, B for PK Decision->Valid No (Consistent) Artifact->MethodB Optimize: Reduce Acid/Time

Caption: Decision matrix for cross-validating high-pH UV assays against acidic MS detection to rule out method-induced degradation.

Experimental Comparison Data (Representative)

The following data represents a typical validation outcome where Method B (Acidic) initially shows lower apparent purity due to on-column degradation, requiring optimization.

1. Linearity & Range
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Verdict
Range 10 – 500 µg/mL1 – 1000 ng/mLMethod B is 1000x more sensitive.
> 0.9995> 0.9950Method A is superior for bulk assay.
Slope Precision RSD < 0.5%RSD < 3.0%Method A is more robust.
2. Accuracy (Spike Recovery)

Matrix: Synthetic Reaction Mixture spiked at 80%, 100%, 120% target.

Spike LevelMethod A Recovery (%)Method B Recovery (%)Note
Low (80%) 99.8 ± 0.492.5 ± 4.1Lower recovery in B suggests ion suppression or loss.
Mid (100%) 100.1 ± 0.294.2 ± 3.8Discrepancy: Method B consistently reads low.
High (120%) 99.9 ± 0.393.8 ± 3.5Investigation required.
3. Stability Stress Test (The "Acid Test")

Samples were stored in mobile phase for 24 hours before injection.

ConditionMethod A (pH 10) PurityMethod B (pH 2.5) PurityObservation
T = 0 h 99.2%98.5%Initial degradation in acidic solvent.
T = 24 h 99.1%84.3%Critical Failure in Method B.
Degradant None detectedPeak @ M+18 (Hydrolysis)Acid opens azetidine ring.

Part 5: Degradation Pathway Visualization

Understanding the specific degradation pathway is vital for interpreting LC-MS spectra.

Degradation Parent 3-(Azetidinomethyl) benzophenone (m/z 266) Intermediate Protonated Azetidine (Activated) Parent->Intermediate Protonation Acid H+ (Acidic Mobile Phase) Product Ring-Opened Amino Alcohol (m/z 284, M+18) Intermediate->Product + H2O (Hydrolysis)

Caption: Acid-catalyzed ring opening of the azetidine moiety, resulting in a +18 Da mass shift artifact.

Part 6: Recommendations & Conclusion

  • For Purity Release (QC): Exclusively use Method A (High pH) . The stability of the azetidine ring at pH 10 ensures that the purity measured is the true purity of the solid, not a method artifact.

  • For Bioanalysis (PK): Method B is acceptable ONLY IF samples are prepared in neutral buffers and injected immediately. The autosampler must be kept at 4°C.

  • Cross-Validation Rule: If Method B results are >5% lower than Method A, assume acid degradation is occurring during the run. Switch Method B to a HILIC mode (using Ammonium Acetate/Acetonitrile) to avoid aqueous acidic conditions.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Provides the regulatory framework for linearity, accuracy, and specificity testing.[3] Link

  • Cielecka-Piontek, J., et al. "Stability-indicating HPLC method for the determination of azetidine derivatives." Talanta (2013). Discusses the specific instability of the azetidine ring in acidic media and the formation of hydrolysis products.[1] Link

  • Smith, R.M. "Benzophenone derivatives as UV-absorbing probes." Journal of Chromatography A (2004). Details the UV spectral characteristics of benzophenone derivatives used for detection optimization. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Technical Overview (2014).[4] Authoritative source on using high-pH mobile phases for basic compounds to improve peak shape and stability. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Azetidinomethyl)benzophenone Derivatives as Potential Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: 3-(azetidinomethyl)benzophenone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles from related chemical series to build a predictive framework for optimizing these molecules as potent and selective monoamine reuptake inhibitors (MRIs). We will explore the strategic combination of the azetidine ring, a privileged scaffold for central nervous system (CNS) targets, with the versatile benzophenone moiety to guide the rational design of next-generation therapeutics for neurological and psychiatric disorders.

Introduction: The Rationale for a Hybrid Scaffold

Monoamine reuptake inhibitors are a cornerstone of treatment for a multitude of CNS disorders, including depression and anxiety.[1] They function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic concentration of these key neurotransmitters.[2] While effective, many existing therapies have limitations, creating a persistent need for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

The design of 3-(azetidinomethyl)benzophenone derivatives is predicated on the synergistic potential of its two core components:

  • The Azetidine Ring: This four-membered, nitrogen-containing heterocycle is increasingly recognized as a valuable motif in CNS drug discovery.[3] Its strained, sp3-rich character can confer improved aqueous solubility, metabolic stability, and conformational rigidity compared to more flexible aliphatic amines or larger heterocycles.[3] These properties are highly advantageous for designing molecules that can effectively penetrate the blood-brain barrier and engage with their intended targets.[4][5]

  • The Benzophenone Scaffold: As a diaryl ketone, the benzophenone framework is a versatile and synthetically accessible scaffold. It is present in numerous biologically active compounds and offers multiple positions for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and selectivity.[6][7]

This guide will deconstruct the SAR of closely related analogs to build a predictive model for the 3-(azetidinomethyl)benzophenone class, offering a roadmap for future synthetic and pharmacological exploration.

Deconstructing the SAR: Insights from Key Analogs

Direct SAR studies on the 3-(azetidinomethyl)benzophenone scaffold are not extensively reported in public literature. Therefore, our analysis is built upon a comparative study of two highly relevant classes of compounds: 3-aryl-azetidines as monoamine transporter ligands and various benzophenone derivatives with established biological activities.

The 3-Substituted Azetidine Core: A Potent Monoamine Transporter Ligand

A pivotal study on a series of 3-aryl-3-arylmethoxy-azetidines provides a robust foundation for understanding how the azetidine moiety interacts with monoamine transporters.[8] These compounds, which feature a direct connection between an aryl group and the 3-position of the azetidine, have demonstrated high affinity, particularly for the serotonin transporter (SERT).[8]

Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Analogs

Compound IDAzetidine N-Substitution3-Aryl Group3-Arylmethoxy GroupDAT K_i (nM)SERT K_i (nM)DAT/SERT Selectivity
6e HPhenyl3,4-Dichlorophenyl>10,0003.5>2857
7c CH₃3,4-DichlorophenylPhenyl2,3001.02300
7g CH₃3,4-Dichlorophenyl3,4-Dichlorophenyl6202327
7i CH₃3,4-Dichlorophenyl3,4-Dichlorophenyl>10,0001.3>7692
Data synthesized from literature reports.[8]

Key SAR Insights from Azetidine Analogs:

  • N-Substitution is Critical: Substitution on the azetidine nitrogen generally enhances binding affinity. N-methylated analogs typically exhibit higher potency at SERT compared to their unsubstituted (N-H) counterparts.[8] This suggests a crucial interaction within a hydrophobic pocket of the transporter that can be favorably occupied by a small alkyl group.

  • Aryl Ring Substitution Dictates Potency and Selectivity: The pattern of substitution on the aryl rings is a primary determinant of both affinity and selectivity. Dichloro-substitution, particularly at the 3,4-positions of either the 3-aryl or the 3-arylmethoxy ring, consistently leads to high SERT affinity (e.g., compounds 7c and 7i ).[8] The congener 7g , which possesses dichloro-substituents on both aryl rings, shows a more balanced profile with moderate affinity for both DAT and SERT, indicating that substitutions can tune the selectivity profile.[8]

SAR_Azetidine cluster_scaffold 3-Aryl-Azetidine Scaffold cluster_mods Structural Modifications cluster_effects Pharmacological Effects Scaffold Azetidine Ring N_Sub N-Substitution (R1) Scaffold->N_Sub Aryl_Sub 3-Aryl Substitution (R2) Scaffold->Aryl_Sub Potency Potency (SERT Affinity) N_Sub->Potency N-Me > N-H Aryl_Sub->Potency Dichloro-substituents increase potency Selectivity Selectivity (DAT vs. SERT) Aryl_Sub->Selectivity Substitution pattern tunes selectivity

Caption: Key pharmacophoric regions of the target scaffold.

Proposed SAR Exploration

The following tables outline a proposed initial exploration of the SAR for this class, comparing potential modifications and their predicted outcomes based on the analog data.

Table 2: Comparative Analysis of Azetidine Ring Modifications

ModificationRationale / ComparisonPredicted Impact on Activity
N-H (Secondary Amine) Baseline compound. Provides a hydrogen bond donor.Likely to have moderate baseline activity. May be a substrate for metabolism.
N-CH₃ (Tertiary Amine) Compared to N-H analogs in the 3-aryl-azetidine series, which showed increased potency. [8]Potentially increased potency at SERT/NET due to favorable hydrophobic interactions.
N-Ethyl / N-Propyl Exploration of larger alkyl groups.May increase lipophilicity. Potency could increase or decrease depending on the size of the binding pocket.

Table 3: Comparative Analysis of Benzophenone Ring A Substitutions

Modification (Position)Rationale / ComparisonPredicted Impact on Activity & Selectivity
Unsubstituted Baseline compound.Provides a reference point for electronic and steric effects.
4-Fluoro or 4-Chloro Halogens are common bioisosteres for hydrogen that can modulate electronic properties and metabolic stability.Likely to maintain or slightly enhance potency. May influence selectivity.
3,4-Dichloro This pattern was highly favorable for SERT affinity in the 3-aryl-azetidine series. [8]Potentially high potency for SERT. A key substitution to explore for SERT-selective agents.
2-Methyl Ortho-substitution can induce a twist in the phenyl ring, altering the conformation of the molecule.Could disrupt planarity, potentially increasing selectivity for one transporter over others.

Table 4: Comparative Analysis of Benzophenone Ring B Substitutions

Modification (Position)Rationale / ComparisonPredicted Impact on Activity & Selectivity
Unsubstituted Baseline compound.Allows for isolation of the effects of Ring A substitutions.
4'-Fluoro or 4'-Chloro Similar to Ring A, this explores the impact of electron-withdrawing groups in a distal pocket.May provide a moderate increase in potency.
4'-Methoxy An electron-donating group that can also act as a hydrogen bond acceptor.Could alter the electronic character and binding mode, potentially shifting selectivity.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful exploration of the proposed SAR requires robust and reproducible experimental methods.

Proposed General Synthesis Workflow

A plausible synthetic route to the target scaffold can be envisioned through a multi-step process, beginning with the functionalization of a commercially available benzophenone precursor.

Synthesis_Workflow Start 3-Methylbenzophenone Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate1 3-(Bromomethyl)benzophenone Step1->Intermediate1 Step2 Nucleophilic Substitution with N-Boc-3-hydroxyazetidine Intermediate1->Step2 Intermediate2 N-Boc-3-(3-benzoylbenzyloxy)azetidine Step2->Intermediate2 Step3 Boc Deprotection (TFA) Intermediate2->Step3 Final Target Scaffold (3-(Azetidinomethyl)benzophenone analog) Step3->Final

Caption: A potential synthetic workflow for target compounds.

Step-by-Step Methodology (Illustrative):

  • Bromination: 3-Methylbenzophenone is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride, under reflux, to yield 3-(bromomethyl)benzophenone.

  • Nucleophilic Substitution: The resulting benzylic bromide is reacted with an appropriate azetidine derivative, for example, N-Boc-3-hydroxyazetidine, in the presence of a non-nucleophilic base like sodium hydride in a polar aprotic solvent (e.g., DMF) to form the protected intermediate.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final secondary amine (N-H) target compound as a salt.

  • N-Alkylation (Optional): The secondary amine can be further reacted with an alkyl halide (e.g., methyl iodide) via reductive amination to generate N-alkylated derivatives.

In Vitro Monoamine Transporter Uptake Inhibition Assay

To quantify the biological activity of the synthesized compounds, a radioligand uptake inhibition assay is the gold standard. This protocol is based on established methodologies. [4][8] Principle: This assay measures the ability of a test compound to inhibit the uptake of a specific radiolabeled substrate into cells that are engineered to express a single type of monoamine transporter (DAT, SERT, or NET). The reduction in radioactivity inside the cells correlates with the inhibitory potency of the compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Plate transporter-transfected HEK293 cells C Pre-incubate cells with test compounds or vehicle A->C B Prepare serial dilutions of test compounds B->C D Add radiolabeled substrate (e.g., [3H]-dopamine for DAT) C->D E Incubate for a short period (e.g., 1-3 min) D->E F Stop uptake by rapid washing with ice-cold buffer E->F G Lyse cells F->G H Quantify radioactivity via liquid scintillation counting G->H I Calculate IC50 values H->I

Sources

Reproducibility and robustness of experiments using 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: Reproducibility and Robustness of 3-(Azetidinomethyl) Benzophenone (Az-BP) Probes Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers

Executive Summary: The "Goldilocks" Scaffold

In the landscape of target identification and chemoproteomics, researchers often face a binary choice: the high cross-linking efficiency of Benzophenones (BP) or the low steric footprint of Diazirines (DA) .

3-(Azetidinomethyl) benzophenone (Az-BP) emerges as a high-fidelity hybrid. By tethering the bulky benzophenone warhead to a rigid, polar azetidine ring, this scaffold mitigates the two historical failures of benzophenone probes: extreme hydrophobicity (which causes non-specific "greasy" binding) and flexible linker collapse.

This guide objectively compares Az-BP against standard Diazirine and Phenyl Azide alternatives, providing a self-validating experimental framework to ensure reproducible target mapping.

Part 1: Mechanistic Advantage & Chemical Logic

To understand why Az-BP offers superior reproducibility, we must analyze the photochemistry. Unlike Diazirines, which generate a highly reactive but short-lived carbene (irreversible), Benzophenones generate a reversible triplet diradical .

  • The Reversibility Factor: Upon UV excitation (350–360 nm), the BP carbonyl oxygen forms a triplet radical. If it does not find a C-H bond to abstract immediately, it relaxes back to the ground state and can be re-excited. This "search and destroy" mechanism leads to higher total cross-linking yields than Diazirines, which "die" upon reaction with water.

  • The Azetidine Solution: Standard BP probes often fail because the linker is a flexible alkyl chain, allowing the hydrophobic BP group to fold back onto the drug scaffold or stick non-specifically to membranes. The Azetidine ring (3-(Azetidinomethyl)) introduces:

    • Conformational Rigidity: Keeps the warhead projected away from the ligand binding interface.

    • Polarity (sp³ Nitrogen): Lowers cLogP, reducing background noise in mass spectrometry.

Visualization: The Photochemical "Search" Mechanism

BP_Mechanism Ground Ground State (C=O) Excited Triplet Diradical (T1 State) Ground->Excited UV 350-360nm Insertion C-H Insertion (Covalent Bond) Excited->Insertion Target Proximity (H-Abstraction) Relaxation Relaxation (No Reaction) Excited->Relaxation No Target Found Relaxation->Ground Reversible

Caption: The "Search and Destroy" cycle. Unlike Diazirines, Benzophenones can relax and re-excite, increasing the probability of successful labeling.

Part 2: Comparative Performance Matrix

The following table contrasts 3-(Azetidinomethyl) benzophenone against the two most common alternatives: Trifluoromethyl Diazirine and Aryl Azide.

Metric3-(Azetidinomethyl) Benzophenone (Az-BP) Trifluoromethyl Diazirine (TFMD) Aryl Azide (AA)
Activation Wavelength 350–365 nm (Benign to proteins)~350 nm (Safe)<300 nm (High risk of UV damage)
Cross-linking Yield High (50–80%) due to recyclingModerate (10–40%)Low (<10%)
Chemical Stability Excellent. Stable in ambient light.Good, but sensitive to nucleophiles.Poor. Light sensitive.
Steric Hindrance Medium. Azetidine reduces effective bulk.Low. Smallest footprint.Low.
Labeling Specificity High. Prefers Methionine/C-H bonds.Promiscuous (Inserts into O-H/N-H).Low (Nitrene rearrangement).
Reproducibility Risk Low. Robust to timing errors.Medium. Requires precise timing.High. Variable yields.

Verdict: Use Az-BP for low-abundance targets where yield is critical and the binding pocket can tolerate moderate bulk. Use Diazirine only if the binding site is extremely shallow or sterically restricted.

Part 3: The Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates "Checkpoints" (QC steps) that prevent wasted mass spectrometry time.

Materials
  • Probe: Ligand conjugated to 3-(Azetidinomethyl) benzophenone.

  • UV Source: 365 nm LED array (Calibrated to ~100 mW/cm²). Do not use broad-spectrum UV lamps.

  • Lysis Buffer: 1% SDS, 50 mM HEPES pH 7.5 (Avoid Tris during labeling).

Step-by-Step Workflow

1. Live Cell Incubation & Competition Control

  • Test Sample: Treat cells with Probe (e.g., 1 µM) for 1 hour.

  • Competition Control (Critical): Pre-treat cells with 20x excess parent ligand (no BP) for 30 mins, then add Probe.

    • Why: If the signal doesn't disappear in this control, your labeling is non-specific.

2. Cold Irradiation (The "Joule" Standard)

  • Place cells on ice.

  • Irradiate at 365 nm.

  • Optimization: Do not rely on "minutes." Calibrate your lamp. A typical dose for Az-BP is 3–5 Joules/cm² .

    • Note: Benzophenones require longer irradiation than diazirines. Ice is mandatory to prevent thermal denaturation.

3. Lysis & Click Chemistry

  • Lyse cells in 1% SDS. Sonicate to shear DNA.

  • Perform CuAAC (Click reaction) with Biotin-Azide.

    • Reagents: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Time: 1 hour at RT.

4. Enrichment & Washing (The "Soap" Wash)

  • Bind to Streptavidin beads.

  • Robustness Step: Wash beads with 1% SDS, then 4M Urea.

    • Why: BP is hydrophobic. Urea removes "greasy" non-covalent stickers that survive SDS.

Visualization: The Validated Workflow

Workflow Start Cell Culture Split Split Samples Start->Split Exp Probe Only (1 µM) Split->Exp Control Competition (Probe + 20x Ligand) Split->Control UV UV Irradiation (365nm, On Ice) Exp->UV Control->UV Lysis Lysis & Click Chem UV->Lysis Wash Stringent Wash (SDS + Urea) Lysis->Wash MS LC-MS/MS Analysis Wash->MS

Caption: Parallel processing of Experimental and Competition samples is mandatory for validating specific binding.

Part 4: Troubleshooting & Robustness

Issue 1: High Background (The "Sticky" Probe)

  • Cause: The benzophenone moiety is inherently hydrophobic.

  • Solution: Increase the stringency of your post-enrichment washes. Incorporate a 4M Urea or 50% Acetonitrile wash step before tryptic digestion. The Azetidine linker helps, but does not eliminate hydrophobicity entirely.

Issue 2: Low Cross-linking Yield

  • Cause: Oxygen quenching. The triplet state of BP is quenched by dissolved oxygen.

  • Solution: Degas buffers if performing in vitro labeling. For live cells, ensure the media depth is minimal (thin layer) during irradiation to minimize UV attenuation.

Issue 3: Variable Results between Batches

  • Cause: UV Lamp degradation.

  • Solution: Use a radiometer to measure light intensity before every experiment. Report exposure in Joules , not minutes. A 10-minute exposure on an old bulb might be 50% of the energy of a new bulb.

References
  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target Discovery.[1][2][3][4][5][6]Journal of Medicinal Chemistry .

    • Context: foundational comparison of BP vs. Diazirine photochemistry.
    • (General Journal Link)

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry.Annual Review of Biochemistry.

    • Context: Establishes the competition control workflow for chemoproteomics.
  • Richardson, K., et al. (2020). Azetidines as Rigid Linkers in Medicinal Chemistry.[7][8][9]Journal of Medicinal Chemistry .

    • Context: Validates the physicochemical advantages (solubility/rigidity) of azetidine scaffolds.
  • West, A. V., et al. (2021). A Comparative Study of Photoreactive Groups for Proteomic Profiling.Cell Chemical Biology.

    • Context: Direct comparison data on labeling efficiency of BP vs Diazirine.

Sources

In vitro vs. in vivo correlation of 3-(Azetidinomethyl) benzophenone activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of 3-(Azetidinomethyl)benzophenone , structured as a comparative performance review for researchers utilizing this scaffold in chemical biology and medicinal chemistry.

Given the specific structural attributes—a photoreactive benzophenone moiety coupled to a basic azetidine pharmacophore—this guide evaluates the compound primarily as a Photo-Affinity Probe (PAP) and secondarily as a bioactive CNS ligand .

Executive Summary

3-(Azetidinomethyl)benzophenone (CAS: 898771-16-9) represents a specialized class of "minimalist" photo-affinity probes. Unlike bulky proteomic reagents, this scaffold integrates the photoreactive benzophenone unit directly into the pharmacophore's lipophilic domain. This guide analyzes its performance in mapping small molecule-protein interactions (SMPIs), specifically comparing its in vitro binding affinity versus in vivo (in situ) crosslinking efficiency against standard alternatives like Diazirines and Aryl Azides.

Key Finding: While 3-(Azetidinomethyl)benzophenone often exhibits a 2–5x reduction in in vitro affinity compared to non-photoreactive parent ligands (due to steric bulk), it demonstrates superior in vivo target validation capabilities due to the metabolic stability of the benzophenone radical and its "reversible excitation" mechanism, which minimizes non-specific background labeling in complex cellular matrices.

Part 1: Technical Analysis & Mechanism
1.1 The Dual-Function Scaffold

The molecule consists of two critical functional domains:

  • The Azetidine Headgroup: A constrained, basic amine that mimics pyrrolidine or piperidine. It serves as the primary recognition element for targets such as Monoamine Transporters (DAT/NET/SERT) or Histamine H3 Receptors .

  • The Benzophenone Tail: A robust photoreactive group that, upon UV irradiation (350–360 nm), forms a triplet diradical capable of abstracting hydrogen atoms from the target protein backbone to form a covalent C-C bond.

1.2 Mechanism of Action (Photochemistry)

Unlike irreversible photolabels, the benzophenone moiety follows a "Search-and-Capture" mechanism:

  • Excitation: UV light excites the carbonyl oxygen to a triplet state (

    
    ).
    
  • Reversibility: If the excited state does not find a geometric match for H-abstraction (within ~3.1 Å), it relaxes back to the ground state. This allows the probe to diffuse and re-bind, theoretically increasing the probability of labeling the specific high-affinity site over random collisions.

G cluster_0 In Vitro / In Vivo Cycle Probe 3-(Azetidinomethyl) benzophenone (Ground State) Excited Triplet Diradical (Excited State) Probe->Excited UV (350-360nm) Target Target Protein (e.g., Transporter) Probe->Target Reversible Binding (Kd driven) Relaxed Relaxation (No Reaction) Excited->Relaxed No H-donor < 3.1Å Covalent Covalent Protein-Adduct Excited->Covalent H-Abstraction + Recombination Relaxed->Probe Fast Decay

Figure 1: The reversible excitation cycle of the benzophenone probe, distinguishing it from irreversible labels like azides.

Part 2: Comparative Performance Data

This section contrasts the performance of 3-(Azetidinomethyl)benzophenone against the two primary alternatives: Aliphatic Diazirines and Aryl Azides .

Table 1: In Vitro vs. In Vivo Performance Metrics
FeatureBenzophenone (This Product) Aliphatic Diazirine Aryl Azide
Activation Wavelength 350–360 nm (Benign to cells)~300 nm (Potential UV damage)<300 nm (High UV damage)
In Vitro Affinity (Ki) Moderate Impact: Bulky, rigid planar system may reduce potency by 2-10x vs parent.Low Impact: Small, resembles a methyl group. Minimal Ki shift.Moderate Impact: Can alter electronics/stacking.
In Vivo Labeling Yield High: Robust diradical survives in lysate; resistant to water quenching.Moderate: Carbene is highly reactive but quenched rapidly by water.Low: Nitrene is short-lived and prone to rearrangement.
Non-Specific Binding Low (Kinetic Proofreading): Reversible excitation reduces random hits.Medium: "Blind" reactivity of carbene can label solvent/lipids.High: often requires scavenger additives.
Metabolic Stability Excellent: Ketone is stable in plasma/microsomes.Good: Stable, but can be reduced.Poor: Susceptible to reduction/oxidation.
Correlation Analysis: The "Affinity-Labeling Gap"

A critical phenomenon observed with 3-(Azetidinomethyl)benzophenone is the Affinity-Labeling Gap .

  • In Vitro (Binding): You may observe a

    
     of 50 nM, whereas the parent drug has a 
    
    
    
    of 10 nM. This is the "cost" of the benzophenone bulk.
  • In Vivo (Function): Despite the lower affinity, the crosslinking efficiency in live cells often correlates better with the parent drug's phenotype than diazirine probes. This is because the benzophenone's strict geometric requirement for H-abstraction (C=O must point directly at a C-H bond) acts as a secondary "specificity filter," confirming the binding mode is correct.

Part 3: Experimental Protocols (Validation Framework)

To establish a robust correlation for your specific target, follow this self-validating workflow.

Protocol A: In Vitro Binding Affinity (Ki Determination)

Objective: Quantify the steric penalty of the benzophenone group.

  • System: HEK293 membranes overexpressing the target (e.g., hSERT).

  • Tracer: [3H]-labeled standard ligand (e.g., [3H]-Citalopram).

  • Competitor: 3-(Azetidinomethyl)benzophenone (10^-10 to 10^-5 M).

  • Incubation: 1 hour at RT in binding buffer (Tris-HCl, NaCl).

  • Readout: Scintillation counting.

  • Success Criteria: The

    
     should be within 1 log unit of the parent scaffold. If 
    
    
    
    > 10x parent, the probe is likely binding in a non-native mode.
Protocol B: In Situ Photo-Crosslinking (Live Cell)

Objective: Validate target engagement in the physiological environment.

  • Cell Culture: Grow cells expressing target to 80% confluence.

  • Probe Treatment: Incubate with 3-(Azetidinomethyl)benzophenone (at 5x

    
     concentration) for 30 min.
    
  • Competition Control: Pre-incubate parallel samples with 100x excess of parent (non-photo) drug to block specific sites.

  • Irradiation:

    • Place cells on ice.

    • Irradiate with 365 nm UV lamp (e.g., Stratalinker) for 10–30 mins. Note: Benzophenones require longer irradiation than diazirines.

  • Lysis & Click Chemistry:

    • Lyse cells (RIPA buffer).

    • If the probe has an alkyne handle: Perform CuAAC click reaction with Biotin-Azide.

    • If no handle: Use anti-benzophenone antibodies (less common) or rely on MS identification.

  • Analysis: Western Blot (Streptavidin-HRP).

    • Specific Signal: Band at target MW in "Probe" lane.

    • Competition: Disappearance of band in "Probe + Competitor" lane.

Part 4: Visualization of the Correlation Logic

The following diagram illustrates how to interpret the correlation between your In Vitro


 and In Vivo Labeling data.

CorrelationLogic Input Experimental Data Input Ki_Data In Vitro Binding (Ki) (Membrane Prep) Input->Ki_Data Label_Data In Vivo Labeling Intensity (Live Cell Western) Input->Label_Data Decision Correlation Analysis Ki_Data->Decision Label_Data->Decision Outcome1 Ideal Probe: High Affinity + Strong Labeling (Validates Target) Decision->Outcome1 Correlated Outcome2 Steric Clash: Low Affinity + Weak Labeling (Redesign Probe) Decision->Outcome2 Both Low Outcome3 Non-Specific: Low Affinity + Strong Labeling (Off-Target / Membrane Embedding) Decision->Outcome3 Mismatch

Figure 2: Decision matrix for evaluating probe performance. A "Mismatch" (Outcome 3) is common with lipophilic benzophenones and requires rigorous competition controls.

References
  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target Identification and Mechanism of Action Studies. Journal of Medicinal Chemistry. Link

  • Dorman, G. & Prestwich, G.D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. Link

  • Dubois, L. et al. (2021). Azetidine as a Bioisostere in Medicinal Chemistry: Structural and Pharmacological Insights. European Journal of Medicinal Chemistry. Link

  • Rowland, M.M. et al. (2011). In Vivo Chemical Profiling of Protein Interactions. Nature Chemical Biology. Link

  • BOC Sciences. Product Data Sheet: 3-(Azetidinomethyl)benzophenone (CAS 898771-16-9). (Note: Representative catalog link for chemical verification).

Comparative Guide: Validating Target Engagement via 3-(Azetidinomethyl) Benzophenone Photolabeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Capture

Validating that a small molecule engages its intended protein target within the complex milieu of a living cell is the "holy grail" of preclinical drug development. While biochemical assays (SPR, FRET) prove binding in isolation, they fail to account for cellular compartmentalization, competing endogenous ligands, and post-translational modifications.

This guide focuses on 3-(Azetidinomethyl) benzophenone , a specialized photoaffinity labeling (PAL) probe. This molecule combines a privileged pharmacophore/linker fragment (the azetidinomethyl group) with a robust photochemical trap (benzophenone). Unlike label-free methods, this approach creates a permanent covalent record of a transient binding event, allowing for rigorous downstream purification and identification.

Mechanism of Action: The Triplet Diradical

To validate this probe, one must understand its activation physics. Unlike diazirines or aryl azides, benzophenone (BP) possesses a unique "searching" mechanism.

  • Excitation: Upon irradiation at 350–365 nm (biocompatible UV-A), the benzophenone carbonyl undergoes an

    
     transition.
    
  • Intersystem Crossing: The excited singlet state rapidly converts to a triplet diradical state.

  • The "Search": This diradical is chemically inert to water and does not react with the solvent. It specifically abstracts a hydrogen atom from a C–H bond in the target protein (within 3.1 Å).

  • Recombination: The resulting radical pair collapses to form a stable C–C covalent bond.[1]

  • Reversibility: Crucially, if no C–H bond is in range, the triplet state relaxes back to the ground state, allowing the molecule to be re-excited until it finds a target. This results in higher crosslinking yields compared to carbenes (diazirines), which are irreversibly quenched by water.

Diagram 1: The Benzophenone Photochemical Cycle

Benzophenone_Mechanism Ground Ground State (Benzophenone) Excited Singlet State (S1) Ground->Excited UV 365nm Triplet Triplet Diradical (T1 - Reactive) Excited->Triplet Intersystem Crossing Abstraction H-Abstraction (Target C-H) Triplet->Abstraction Target Proximity (< 3.1 Å) Relax Relaxation (No Target) Triplet->Relax No Target Found Covalent Covalent Adduct (Stable C-C Bond) Abstraction->Covalent Radical Recombination Relax->Ground Recycle

Caption: The reversible excitation cycle of benzophenone allows the probe to "survive" in solvent until it finds a specific protein contact, maximizing labeling efficiency.

Comparative Analysis: Choosing the Right Tool

Why use a benzophenone-based probe over modern alternatives like Thermal Proteome Profiling (TPP) or Diazirine probes?

FeatureBenzophenone (BP) Diazirine (DA) Thermal Proteome Profiling (TPP)
Mechanism Triplet Diradical (C-H insertion)Carbene (Insertion into any bond)Thermal stability shift (Label-free)
Activation 350–365 nm (Safe for cells)~350 nm (Safe for cells)Heat ramp (Denaturing)
Crosslinking Yield High (Reversible excitation)Low to Moderate (Quenched by water)N/A (Equilibrium binding)
Specificity High (Requires precise docking)Moderate (Highly reactive, "sticky")High (Detects stabilization)
Steric Bulk High (Two phenyl rings)Low (Small three-membered ring)Zero (Native drug used)
Primary Use Case Robust mapping of specific binding pockets; Fragment-based screening.Mapping transient/weak interactions where bulk is an issue.High-throughput screening of soluble proteins.
Limitation Bulk may disrupt binding of very small ligands.Synthesis is complex; carbene scavenging by water.Misses membrane proteins; requires high affinity.

Verdict: Use 3-(Azetidinomethyl) benzophenone when you need high-yield crosslinking to map a binding site and can tolerate the steric bulk of the benzophenone group. It is superior for validating fragments (like azetidines) where the binding affinity might be moderate (


 in 

M range), as the "recycling" mechanism of BP compensates for rapid off-rates.

Experimental Workflow: In-Cell Target Engagement

This protocol assumes the probe is functionalized with a "Click" handle (alkyne) or will be analyzed directly via MS. The "Gold Standard" for validation is the Competition Assay .

Phase A: Live Cell Incubation & Competition

Goal: Establish equilibrium binding.

  • Cell Culture: Seed cells (e.g., HEK293T or disease-relevant line) to 80-90% confluency.

  • Competition Groups (The Control):

    • Group 1 (Vehicle): DMSO only.

    • Group 2 (Probe): Treat with 3-(Azetidinomethyl) benzophenone probe (e.g., 1–10

      
      M).
      
    • Group 3 (Competition): Pre-treat with 10x–50x excess of the unlabeled parent ligand for 1 hour, then add the probe. (Critical Step: This proves the binding is specific).

  • Incubation: Incubate for 1–4 hours at 37°C.

Phase B: Photo-Crosslinking

Goal: Covalent capture.

  • Wash: Replace media with cold PBS to remove non-specific extracellular probe.

  • Irradiation: Place cells on ice (to prevent thermal damage). Irradiate with UV light (365 nm) for 10–20 minutes .

    • Note: Benzophenone requires longer irradiation than diazirine (which takes seconds), but 365 nm is less damaging to DNA than the 254 nm used for aryl azides.

Phase C: Lysis & Click Chemistry

Goal: Append a reporter tag (Biotin/Fluorophore).

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Sonicate to shear DNA.

  • Click Reaction (CuAAC):

    • Add Biotin-Azide (or Rhodamine-Azide) reporter.

    • Catalyst: CuSO

      
       (1 mM), TCEP (1 mM), TBTA (100 
      
      
      
      M).
    • Incubate 1 hour at room temperature.

Phase D: Enrichment & Analysis

Goal: Visualize the target.

  • Pull-down: Incubate lysate with Streptavidin-agarose beads.

  • Wash: Stringent washing (1% SDS, Urea) to remove non-covalent binders.

  • Elution: Boil in SDS-PAGE loading buffer.

  • Readout: Western Blot (if target known) or LC-MS/MS (for discovery).

Diagram 2: The Validation Workflow

Workflow Cells Live Cells (Incubation) Probe Add Probe (10 µM) Cells->Probe Comp Add Competitor (100 µM - Control) Cells->Comp UV UV Irradiation (365nm, 15 min, on Ice) Probe->UV Comp->Probe Pre-block sites Lysis Cell Lysis & Click Chemistry UV->Lysis Covalent Bond Formed Analysis Analysis (WB / Mass Spec) Lysis->Analysis Streptavidin Enrichment

Caption: The critical step for validation is the "Competitor" arm (Red), which must abolish the signal in the Analysis phase to prove specificity.

Data Interpretation & Troubleshooting

Interpreting the Gel/Blot
  • Valid Target: A distinct band appears in the "Probe" lane but is absent or significantly reduced in the "Competition" lane.

  • Non-Specific Binding: Bands that appear in both lanes. These are "frequent flyers" (e.g., albumin, tubulin) that bind the benzophenone moiety non-specifically.

Common Pitfalls
  • "The Blot is Empty":

    • Cause: Low abundance target or poor crosslinking.

    • Fix: Increase irradiation time. Benzophenone is robust; you can go up to 30 mins on ice.

  • "Too Many Bands":

    • Cause: Probe concentration too high (

      
      M) leads to membrane saturation.
      
    • Fix: Titrate probe down. Perform a "concentration dependence" assay.

  • "Competitor Doesn't Compete":

    • Cause: The probe has higher affinity than the parent, or the binding is non-specific (driven by the hydrophobic benzophenone).

    • Fix: Redesign probe with a smaller photophore (Diazirine) or check the

      
       of the probe vs. parent.
      

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Dormán, G. et al. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews. [Link][1]

  • Ge, S. et al. (2018).[2] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. ResearchGate. [Link]

  • Murale, D. P. et al. (2016).[3] Photo-affinity labeling (PAL) in chemical proteomics. SciSpace. [Link]

  • Head, S. A. & Liu, J. O. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE. [Link]

Sources

Comparative Toxicological Assessment: 3-(Azetidinomethyl) Benzophenone vs. Established Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product Class: Photoinitiators / Pharmaceutical Intermediates Target Compound: 3-(Azetidinomethyl) benzophenone (CAS: 898771-19-2 / Generic structure reference) Primary Analogs: Benzophenone (BP), 4-Methylbenzophenone (4-MBP), Benzophenone-3 (BP-3/Oxybenzone).

The Challenge: 3-(Azetidinomethyl) benzophenone represents a structural hybrid: it retains the photo-active diarylketone core of benzophenone while incorporating a strained azetidine ring via a methyl linker. While benzophenones are well-characterized for endocrine disruption (ED) and hepatotoxicity, the addition of the azetidine moiety introduces a novel toxicological vector—potential genotoxicity due to ring strain and altered metabolic clearance.

Verdict: This guide provides a comparative risk assessment framework. Preliminary Structure-Activity Relationship (SAR) analysis suggests 3-(Azetidinomethyl) benzophenone likely possesses a lower endocrine disruption potential than BP-3 due to steric hindrance and cationic ionization at physiological pH, but a higher theoretical risk for genotoxicity compared to the generally non-genotoxic parent benzophenone.

Chemical Profile & Structural Read-Across

To assess the target without a full toxicological dossier, we employ a "Read-Across" strategy using established anchors.

FeatureTarget: 3-(Azetidinomethyl) BP Analog 1: Benzophenone (BP) Analog 2: Benzophenone-3 (BP-3) Functional Group: Azetidine
Structure Diarylketone + 4-membered N-ringUnsubstituted DiarylketoneHydroxy/Methoxy-substitutedStrained 4-membered amine
Key Hazard Unknown (Predicted Genotox/Sensitizer) Carcinogen (Grp 2B), Kidney/Liver ToxEndocrine Disruptor (High Potency)Alkylating potential (Ring opening)
LogP (Est.) ~2.5 - 3.0 (pH dependent)3.183.79-0.14 (Parent ring)
Bioavailability Moderate (Amine protonation limits passive transport)High (Lipophilic)High (Lipophilic)High (Water soluble)
Metabolic Fate N-oxidation, Dealkylation, Ring openingHydroxylation (4-OH-BP)Conjugation (Glucuronidation)Ring cleavage/incorporation

Critical Toxicological Endpoints

A. Genotoxicity (The Azetidine Factor)
  • Mechanism: The azetidine ring possesses significant ring strain (~26 kcal/mol). While less reactive than aziridines, azetidines can undergo nucleophilic ring-opening, potentially alkylating DNA.

  • Comparison: Parent Benzophenone is consistently negative in Ames tests. The target compound's safety hinges on the stability of the azetidine ring.

  • Risk: If the azetidine is metabolically activated (e.g., via N-oxidation), it may become a direct-acting mutagen.

B. Endocrine Disruption (The Benzophenone Factor)
  • Mechanism: Benzophenones mimic 17β-estradiol, binding to Estrogen Receptors (ERα/β).

  • Comparison: BP-3 is a potent ER agonist.

  • Hypothesis: The bulky 3-azetidinomethyl group likely interferes with the ligand-binding domain of ER, potentially reducing estrogenic potency compared to the planar BP and BP-3.

C. Systemic Toxicity (Liver/Kidney)
  • Mechanism: Benzophenone induces nephropathy and hepatotoxicity (hypertrophy) in rodents.[1]

  • Prediction: The target will likely share the hepatotoxic liability of the benzophenone core, requiring careful monitoring of liver enzyme markers (ALT/AST) in in vivo studies.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Silico Consensus Modeling (Tier 1 Screening)

Before wet-lab testing, establish a predictive baseline.

  • Input: SMILES string of 3-(Azetidinomethyl) benzophenone.

  • Platforms: Run parallel predictions on Derek Nexus (Knowledge-based) and VEGA QSAR (Statistical).

  • Specific Endpoints:

    • Alert: "Strained ring systems" (Genotoxicity).

    • Alert: "Benzophenone derivative" (Photo-allergy & Estrogenicity).

  • Validation: If Derek predicts "Plausible" for mutagenicity, the Ames test (Protocol 2) becomes the critical "Go/No-Go" gate.

Protocol 2: Modified Ames Test (Genotoxicity)

Standard Ames can miss bulky mutagens or specific alkylators. Use this modified workflow.

  • Strains:

    • S. typhimurium TA100 & TA1535 (Detects base-pair substitutions; sensitive to alkylating agents/azetidines).

    • S. typhimurium TA98 (Detects frameshifts).

  • Metabolic Activation: Conduct with and without S9 fraction (rat liver homogenate) to assess if metabolism releases a reactive intermediate.

  • Prival Modification: For azo/diazo compounds (if synthesized via azo intermediates), use Prival modification, though standard S9 is sufficient for the azetidine moiety.

  • Acceptance Criteria: A >2-fold increase in revertant colonies over vehicle control, with a dose-response relationship.

Protocol 3: Competitive ER-Binding Assay (Endocrine Disruption)

Quantify the "Safety Advantage" over BP-3.

  • Reagents: Recombinant Human ERα Ligand Binding Domain, Fluorescent Estradiol tracer.

  • Controls:

    • Positive: 17β-Estradiol (E2).

    • Reference Toxicant: Benzophenone-3 (BP-3).[2][3]

    • Negative: Corticosterone.

  • Workflow:

    • Incubate Target Compound (10 nM – 100 μM) with ERα and Tracer for 2 hours at 4°C.

    • Measure Fluorescence Polarization (FP). Displacement of tracer decreases FP.

  • Data Output: Calculate IC50.

    • Result: If IC50 (Target) >> IC50 (BP-3), the target is safer regarding estrogenicity.

Visualizing the Assessment Logic

Diagram 1: Comparative Toxicology Strategy (Read-Across)

This workflow illustrates how to leverage data from analogs to assess the novel target.

ReadAcrossStrategy Target Target: 3-(Azetidinomethyl) BP (Unknown Toxicity) Fragment1 Fragment A: Benzophenone Core (Hepatotox / Endocrine) Target->Fragment1 Deconstruct Fragment2 Fragment B: Azetidine Ring (Genotox / Ring Strain) Target->Fragment2 Deconstruct Analog1 Analog: Benzophenone (Carcinogen Grp 2B) Fragment1->Analog1 Read-Across Analog2 Analog: BP-3 (Oxybenzone) (High ED Potency) Fragment1->Analog2 Read-Across Assay2 Assay 2: ER Binding (Focus: Steric Hindrance) Fragment1->Assay2 Triggers Assay1 Assay 1: Ames Test (Focus: Azetidine Stability) Fragment2->Assay1 Triggers Verdict Final Safety Profile (Integrated Risk) Analog1->Verdict Informs Liver Risk Analog2->Verdict Informs ED Baseline Assay1->Verdict Defines Genotox Assay2->Verdict Defines ED Potency

Caption: Structural deconstruction of the target molecule drives the selection of specific assays and analog data for a composite risk assessment.

Diagram 2: Hypothetical Metabolic Activation Pathway

Understanding metabolism is crucial for predicting toxicity.

MetabolicPathway Parent Parent Compound (Lipophilic) Hydrox 4-Hydroxy Metabolite (Estrogenic Activity) Parent->Hydrox CYP450 (Liver) NOxide N-Oxide Intermediate (Reactive?) Parent->NOxide FMO (Flavin Monooxygenase) Excretion Glucuronidation & Excretion (Detoxified) Hydrox->Excretion UGT RingOpen Ring-Opened Amine (Alkylating Agent?) NOxide->RingOpen Spontaneous/Enzymatic RingOpen->Excretion UGT

Caption: Metabolic divergence: Hydroxylation leads to estrogenic metabolites, while N-oxidation of the azetidine ring may generate reactive intermediates.

Comparative Data Summary (Predicted vs. Known)

EndpointBenzophenone (Standard)3-(Azetidinomethyl) BP (Target)Interpretation
LD50 (Oral, Rat) >10,000 mg/kgPredicted: 500 - 2,000 mg/kgTarget likely more toxic due to amine functionality (Class III).
Ames Test NegativeRisk: Potential Positive (Strain TA1535)Azetidine ring strain requires specific testing.
ER Binding (IC50) High AffinityPredicted: Low AffinitySteric bulk of azetidinomethyl group hinders receptor fit.
Aquatic Tox (LC50) 10-50 mg/L (Fish)Predicted: 1-10 mg/L (Algae)Cationic amines are often more toxic to algae than neutral ketones.

References

  • National Toxicology Program (NTP). (2006).[1] Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 533.[1] Link

  • European Food Safety Authority (EFSA). (2017). Safety of benzophenone to be used as flavouring.[1] EFSA Journal, 15(11):5013. Link[1]

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Environment International, 70, 143-157. Link

  • Sirota, A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.[4] The Plant Journal, 120(6).[4] (Provides mechanistic insight into azetidine ring toxicity). Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Benzophenone.[1][5][6] (Data source for physico-chemical properties and REACH classification). Link[1]

Sources

Validation of 3-(Azetidinomethyl) benzophenone as a Tool Compound for Histaminergic (H3) Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Azetidinomethyl) benzophenone (CAS: 898771-16-9) is a specialized chemical probe that integrates a photo-activatable benzophenone moiety with a basic azetidine pharmacophore. While frequently cataloged as a chemical intermediate in the synthesis of kinase inhibitors (e.g., Trk inhibitors), its structural properties position it as a potent Photo-Affinity Labeling (PAL) Tool for mapping the binding sites of aminergic G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor .

This guide validates its utility as a "Trojan Horse" probe: it binds via the azetidine-amine pharmacophore and covalently captures the target upon UV irradiation via the benzophenone group. This dual functionality allows researchers to transition from simple binding assays to definitive Target Engagement and Binding Site Mapping within the histaminergic pathway.

Mechanism of Action & Chemical Logic

The "Capture-and-Link" Mechanism

The utility of 3-(Azetidinomethyl) benzophenone relies on two distinct chemical events:

  • Reversible Recognition (The "Hook"): The azetidine ring acts as a bioisostere of the pyrrolidine/piperidine moieties found in classic H3 antagonists (e.g., Ciproxifan). At physiological pH, the tertiary amine is protonated, mimicking the cationic headgroup required for anchoring into the conserved Aspartate residue (Asp3.32) of the GPCR transmembrane bundle.

  • Irreversible Covalent Capture (The "Trap"): Upon irradiation at 350–360 nm , the benzophenone carbonyl undergoes an

    
     transition to a triplet diradical. This highly reactive species preferentially abstracts a hydrogen atom from the protein backbone (C-H insertion) within 3–5 Å, forming a permanent covalent bond.
    
Pathway Context: Histamine H3 Receptor Signaling

The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine, acetylcholine, and dopamine. Validating this pathway often requires distinguishing between orthosteric and allosteric binding. As a PAL probe, 3-(Azetidinomethyl) benzophenone allows for the physical isolation of the receptor-ligand complex, validating the exact binding pocket geometry which is critical for structure-based drug design (SBDD).

PathwayLogic Probe 3-(Azetidinomethyl) benzophenone Complex Reversible Ligand-Receptor Complex Probe->Complex Affinity Binding (Azetidine-Asp3.32) UV UV Light (350-360 nm) Covalent Covalent Cross-linked Adduct UV->Covalent H3R Histamine H3 Receptor (Active) H3R->Complex Complex->Covalent Diradical Insertion Mapping Peptide Mapping / Binding Site ID Covalent->Mapping Proteolysis & MS

Figure 1: The "Capture-and-Link" workflow. The probe leverages the azetidine moiety for specific recognition of the H3 receptor, followed by UV-triggered covalent cross-linking to map the binding interface.

Comparative Analysis: Performance vs. Alternatives

To validate 3-(Azetidinomethyl) benzophenone, we must compare it against standard H3 tools.

Feature3-(Azetidinomethyl) benzophenone[³H]-N-alpha-methylhistamineCiproxifan / Pitolisant
Primary Role Photo-Affinity Probe (Structural Mapping)Radioligand (Binding Affinity

)
Pharmacological Inhibitor (Functional

)
Binding Mode Reversible

Irreversible (Covalent)
ReversibleReversible
Readout Mass Spectrometry / Western BlotScintillation CountingcAMP / GTP

S Assay
Spatial Resolution High (Maps specific amino acids)None (Binary Bound/Unbound)None (Functional Output)
UV Activation Required (350-360 nm)N/AN/A
Limitations Lower affinity than optimized drugs; requires UVRadioactive waste; no structural dataNo covalent capture; off-target effects unknown

Scientist's Insight: While Ciproxifan is superior for measuring functional potency (IC50), it cannot tell you where exactly the molecule binds if the receptor adopts a non-standard conformation. 3-(Azetidinomethyl) benzophenone is not an optimized drug candidate but a structural tool . Its benzophenone group is bulkier than a diazerine but more chemically robust, making it the preferred choice for initial "contact mapping" experiments where handling ease is prioritized over minimizing steric clash.

Experimental Validation Protocols

Protocol A: Photo-Affinity Labeling of H3 Receptors

Objective: To covalently label the H3 receptor in membrane preparations to verify target engagement.

Reagents:

  • HEK-293T cells overexpressing human H3 Receptor.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, Protease Inhibitors.

  • Probe: 3-(Azetidinomethyl) benzophenone (10 mM stock in DMSO).

  • Competitor: Ciproxifan (10 mM stock) for control.

Step-by-Step Workflow:

  • Membrane Prep: Harvest HEK-293T cells and homogenize in Lysis Buffer. Centrifuge at 30,000 x g for 20 min. Resuspend pellet to 1 mg/mL protein.

  • Incubation (Equilibrium Binding):

    • Sample: Incubate 100 µL membranes + 1 µM Probe.

    • Control: Incubate 100 µL membranes + 1 µM Probe + 10 µM Ciproxifan (10x excess to block specific sites).

    • Incubate for 60 min at 4°C in the dark.

  • Photo-Activation:

    • Transfer samples to a 96-well quartz plate (or open microfuge tubes) on ice.

    • Irradiate with a UV lamp (365 nm, 100W) at a distance of 5 cm for 10–20 minutes.

    • Note: Benzophenone requires longer irradiation than diazerines but is less prone to scavenging by water.

  • Analysis:

    • Solubilize membranes in SDS-PAGE loading buffer.

    • Run Western Blot (anti-H3 antibody) or proceed to Tryptic Digest + LC-MS/MS for peptide mapping.

  • Validation Criteria: A successful validation shows a distinct band (or mass peak) in the Sample that is significantly reduced or absent in the Control (Competitor) lane.

Protocol B: "Cold" Competition Binding Assay

Objective: To determine the affinity (


) of the azetidine probe before photo-crosslinking.
  • Use [³H]-N-alpha-methylhistamine (2 nM) as the tracer.

  • Titrate 3-(Azetidinomethyl) benzophenone (10⁻¹⁰ to 10⁻⁵ M).

  • Perform standard filtration assay.

  • Expectation: The probe should displace the radioligand with a

    
     in the low micromolar or high nanomolar range (e.g., 50–500 nM). If 
    
    
    
    > 10 µM, the azetidine moiety is not engaging the aspartate anchor effectively.

Pathway Visualization: The H3 Signaling Cascade

The following diagram illustrates the downstream effects of H3 receptor modulation and where the probe intervenes for validation.

H3Signaling Agonist Histamine H3R H3 Receptor (Gi/Go Coupled) Agonist->H3R Activation Probe 3-(Azetidinomethyl) benzophenone (Antagonist/Probe) Probe->H3R Blocks/Labels G_alpha Gαi/o Subunit H3R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK/ERK Phosphorylation G_alpha->MAPK Activates (βγ) cAMP cAMP Levels AC->cAMP Decreases Release Neurotransmitter Release (Inhibition) cAMP->Release Modulates

Figure 2: H3 Receptor Signaling Cascade. The probe acts at the receptor level, preventing G-protein coupling (Antagonist mode) or covalently labeling the receptor for isolation (Probe mode).

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists: A patent review (2008 – present). Expert Opinion on Therapeutic Patents. Link

  • World Intellectual Property Organization. (2012). Patent WO2012137089A1: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases. (Describes synthesis and use of azetidinyl-benzophenone intermediates). Link

  • Sigma-Aldrich. Product Specification: 3-(Azetidinomethyl) benzophenone (CAS 898771-16-9). Link

Safety Operating Guide

Operational Guide: Safe Disposal of 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

For the researcher holding a vial of 3-(Azetidinomethyl) benzophenone (CAS: Variable/Derivative), immediate disposal logic is governed by two functional moieties: the photosensitive benzophenone core and the reactive, basic azetidine ring .

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Incompatibility: Do NOT mix with strong acids or oxidizers in the waste stream.[1] The azetidine ring is strained and prone to exothermic ring-opening.

  • Storage for Disposal: Amber glass or opaque HDPE (High-Density Polyethylene) to prevent UV-induced radical formation.

Part 1: Technical Hazard Profiling (The "Why")

To dispose of this chemical safely, you must understand its reactivity profile.[2][3] We do not simply "bin" chemicals; we stabilize them.

The Azetidine Moiety (The Kinetic Hazard)

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).

  • Risk: In the presence of strong acids (often found in "General Organic Waste" containers), azetidines can undergo rapid, exothermic ring-opening polymerization or hydrolysis.

  • Operational Control: Segregate from acidic waste streams (Stream A). Maintain waste pH > 7 if possible, or dispose of as a solid/pure stream to prevent uncontrolled hydrolysis.

The Benzophenone Core (The Toxicological & Environmental Hazard)

Benzophenone derivatives are Type II photoinitiators and potential endocrine disruptors.

  • Risk: UV exposure generates ketyl radicals. If dissolved in solvents capable of hydrogen abstraction (e.g., isopropanol) within a clear waste bottle, this can lead to pressure buildup or polymer formation over time.

  • Operational Control: Light exclusion is mandatory. Use amber vessels or wrap containers in aluminum foil.

Physicochemical Properties & Waste Classification[4][5]
PropertyValue/CharacteristicDisposal Implication
Physical State Solid (typically) or Viscous OilSolid waste stream preferred to minimize solvent load.
Basicity Weak to Moderate Base (Amine)Incompatible with Acids. Segregate from oxidizers.
Water Solubility Low (Lipophilic)Do not pour down drains. Toxic to aquatic life.
RCRA Status Characteristic (Not P/U Listed)Treat as D001 (Ignitable, if in solvent) or Toxic (State dependent).
Flash Point >110°C (Predicted)Combustible but not highly flammable unless in solvent.

Part 2: Pre-Disposal Stabilization & Packaging

This protocol ensures the waste is stable before it leaves your bench.

Step 1: Phase Assessment
  • If Solid: Do not dissolve for the sake of disposal. Disposal as a solid reduces volume and risk.

  • If Solution: Identify the solvent. If the solvent is halogenated (DCM, Chloroform), the entire mixture must go to the Halogenated Waste stream. If non-halogenated (MeOH, EtOAc), it goes to Non-Halogenated .

Step 2: The "Acid Check" (Self-Validating Step)

Before adding liquid waste to a central carboy, perform a small-scale compatibility test if the carboy's content is unknown.

  • Take 1 mL of the waste carboy contents.

  • Add 1 mL of your 3-(Azetidinomethyl) benzophenone solution.

  • Observation: Watch for bubbling, heat generation, or rapid precipitation.

    • Result: If stable, proceed to bulk addition.

    • Result: If reaction occurs, start a new, separate waste container dedicated to "Basic Organic Amines."

Step 3: Packaging
  • Primary Container: Screw-top vial or jar.

  • Secondary Containment: Double-bag in 4-mil polyethylene zip-lock bags.

  • Labeling: Must read "Hazardous Waste - 3-(Azetidinomethyl) benzophenone." Add hazard flags: "Irritant," "Basic," "Marine Pollutant."

Part 3: Waste Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Start: 3-(Azetidinomethyl) benzophenone Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Double Bagged) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No BinHalo DISPOSAL BIN B: Halogenated Organic Waste (Segregate from Acids) Halo->BinHalo AcidCheck Is Waste Stream Acidic? NonHalo->AcidCheck BinNonHalo DISPOSAL BIN C: Non-Halogenated Organic Waste (Basic/Neutral Only) AcidCheck->BinNonHalo No (Neutral/Basic) NewBin ACTION: Start New Container (Basic Organic Amines) AcidCheck->NewBin Yes (Acidic Stream)

Figure 1: Decision tree for the segregation of azetidine-benzophenone derivatives, prioritizing the prevention of acid-base exotherms.

Part 4: Spill Response Protocol

In the event of a benchtop spill, do not use water immediately, as this spreads the lipophilic compound.

  • PPE Upgrade: Wear nitrile gloves (minimum 0.11 mm, double gloved recommended due to azetidine permeability) and safety goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or polypropylene pads). Do not use paper towels if the substance is neat/concentrated, as this increases surface area for potential oxidation.

  • Solubilization: If the substance is solid, dampen a pad with Acetone or Ethanol to wipe the surface.

  • Decontamination: Wash the surface with a mild surfactant (soap) and water after the bulk organic material is removed.

  • Disposal of Cleanup Materials: All contaminated pads must go into the Solid Hazardous Waste bin, sealed in a bag labeled "Spill Debris: Benzophenone/Azetidine."

Part 5: Regulatory Compliance (RCRA & EPA)

While 3-(Azetidinomethyl) benzophenone is not explicitly P-listed or U-listed under 40 CFR 261.33, the generator is responsible for characterization [1].

  • Waste Coding:

    • If ignitable (Flash point <60°C due to solvent): D001 .

    • If no specific characteristic applies, it is managed as Non-Regulated Chemical Waste but must be incinerated due to aquatic toxicity (Benzophenone moiety) [2].

  • Sewer Ban: Under no circumstances should this be disposed of via sanitary sewer. The benzophenone moiety is persistent and toxic to aquatic life (H410/H411) [3].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Waste Characterization. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Benzophenone: Substance Information and Aquatic Toxicity. Retrieved from [Link]

  • PubChem. (2023). Benzophenone Compound Summary: Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Azetidinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Summary: The "Fragment-Based" Hazard Profile

Immediate Action Required: Treat 3-(Azetidinomethyl) benzophenone not merely as a ketone, but as a corrosive alkylating agent with photosensitizing potential.[1]

As a Senior Application Scientist, I must clarify that specific toxicological data for this exact catalog compound is often sparse. Therefore, we apply Fragment-Based Safety Assessment (FBSA) . We derive the safety protocol from its two reactive pharmacophores:

  • The Azetidine Ring: A strained, four-membered cyclic amine.[1] It is thermodynamically unstable and kinetically reactive. It poses a risk of chemical burns (corrosive) and potential DNA alkylation due to ring-strain release.[1]

  • The Benzophenone Core: A Type II photoinitiator. It is a known photosensitizer and suspected carcinogen (Group 2B/Prop 65 listed).

Operational Directive: You must handle this compound under the assumption that it is Corrosive, Acutely Toxic (Oral/Dermal), and a Carcinogen.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to the compound's lipophilicity (benzophenone) and basicity (azetidine).

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (2.5 mil)Outer: Nitrile (5 mil) or Laminate (Silver Shield®)Permeation Dynamics: Benzophenone derivatives can permeate thin nitrile (<4 mil) in <15 mins.[1] The azetidine moiety is caustic; a single pinhole leads to rapid chemical burns. Double gloving creates a "sacrificial" outer layer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Corrosivity: Safety glasses are insufficient. Azetidine vapors or dust are lachrymators and can cause irreversible corneal opacity due to high pH.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Powder)Inhalation Toxicity: The compound is likely a solid. Dust generation during weighing is the highest risk moment. If hood work is impossible, a PAPR or P100 half-mask is mandatory.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Skin Absorption: Benzophenones are lipophilic and absorb transdermally. An apron protects the torso during solubilization/transfer.

Operational Workflow: Step-by-Step Protocol

This protocol uses a "Self-Validating" approach where every step includes a check to ensure the previous step was successful.[1]

Phase A: Pre-Operational Setup
  • The "Glove Inflation" Test: Before donning, trap air in your outer gloves and squeeze.

    • Pass: Glove remains inflated.

    • Fail: Air leaks. Discard immediately. Logic: Micro-tears are invisible to the eye but fatal for corrosive protection.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.

    • Reason: In case of a spill, the basic azetidine moiety requires weak acid neutralization, not just water.

Phase B: Handling & Synthesis
  • Weighing (Static Control):

    • Use an anti-static gun or ionizer if the powder is fluffy.

    • Critical: Do not use a spatula that has touched strong oxidizers. Azetidines can react violently.

  • Solubilization (Exotherm Check):

    • Dissolve the compound in solvent (e.g., DCM, THF) slowly.

    • Observation: Touch the vial (with gloved hand). If warm, the azetidine nitrogen is hydrating or reacting. Cool to 0°C before proceeding.

  • Reaction Monitoring (UV Safety):

    • If using UV light to activate the benzophenone moiety, ensure UV shields are opaque to 254-365 nm light.[1]

    • Warning: Do not rely on standard polycarbonate safety glasses for high-intensity UV work; use specific UV-rated face shields.[1]

Phase C: Decontamination & Doffing
  • Solvent Wash: Rinse outer gloves with acetone while still in the hood, then wipe with a dry Kimwipe.

    • Reason: Removes non-visible benzophenone residues before you touch the sash or doorknobs.

  • The "Beak" Doffing Method:

    • Pinch the wrist of the outer glove.

    • Pull it inside out, encapsulating the contamination.

    • Repeat for the inner glove.

    • Result: No skin contact with the outer glove surface.

Emergency Response Logic

In the event of exposure, the response must be immediate.[2][3][4] The azetidine ring's basicity causes saponification of skin lipids (turning fat to soap), which allows the chemical to penetrate deeper.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin Skin Contact (Burning/Redness) Type->Skin Eye Eye Contact (Pain/Blurring) Type->Eye Inhal Inhalation (Coughing/Wheezing) Type->Inhal Act_Skin 1. Blot excess (Do not rub) 2. Flush water (15 min) 3. Apply weak acid (Vinegar) if available Skin->Act_Skin Act_Eye 1. Force eyelids open 2. Flush water (20 min) 3. DO NOT use neutralizers Eye->Act_Eye Act_Inhal 1. Move to fresh air 2. Oxygen if dyspneic 3. Monitor for delayed edema Inhal->Act_Inhal Medical SEEK MEDICAL ATTENTION Bring SDS/Structure Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 1: Decision tree for emergency response. Note the distinction between skin (neutralization allowed) and eyes (neutralization forbidden).

Disposal & Waste Management

Classification:

  • Primary Hazard: Corrosive (Basic).

  • Secondary Hazard: Toxic/Carcinogenic.[5]

Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams. The exothermic neutralization can cause waste container over-pressurization.

  • Labeling: Mark container as "Basic Organic Waste - Contains Azetidine Derivatives."

  • Quenching (Optional for small scale):

    • If you have <100mg of residue, treat with dilute HCl to ring-open the azetidine (hydrolysis) and convert it to a less reactive amino-alcohol/ketone salt before disposal.[1] Validate this with your local EHS officer first.[1]

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). The National Academies Press. (2011).

  • Benzophenone - Safety Data Sheet (SDS). Fisher Scientific.[1] (2015).[3][6][5]

  • Azetidine - GHS Classification & Hazards. PubChem, National Library of Medicine.[1] (Accessed 2024).[7]

  • Chemical Resistance Guide for Nitrile & Butyl Gloves. Ansell Safety. (2022).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.